Diosuxentan
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2305865-93-2 |
|---|---|
分子式 |
C20H21BrN6O7S |
分子量 |
569.4 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-yl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H21BrN6O7S/c1-30-5-4-26-35(28,29)27-18-17(13-2-3-15-16(8-13)34-12-33-15)19(25-11-24-18)31-6-7-32-20-22-9-14(21)10-23-20/h2-3,8-11,26H,4-7,12H2,1H3,(H,24,25,27) |
InChIキー |
CJPSPQBOXPPXMN-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Diosuxentan: A Technical Overview of its Presumed Mechanism of Action as an Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
Introduction to the Endothelin System
The endothelin system plays a crucial role in vascular homeostasis. The primary effector, endothelin-1 (B181129) (ET-1), is a 21-amino acid peptide produced predominantly by vascular endothelial cells.[3] ET-1 exerts its physiological effects through two distinct G-protein coupled receptor subtypes: ETA and ETB.[1][2]
-
ETA Receptors: Primarily located on vascular smooth muscle cells.[1][2] Activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.[1][2]
-
ETB Receptors: Found on both endothelial and smooth muscle cells.[1][2] Endothelial ETB receptors mediate vasodilation through the release of nitric oxide (NO) and prostacyclin, and are also involved in the clearance of circulating ET-1.[3] ETB receptors on smooth muscle cells, similar to ETA receptors, mediate vasoconstriction.[2]
The targeted inhibition of the ETA receptor is a therapeutic strategy aimed at mitigating the vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial vasodilatory and clearance functions of the endothelial ETB receptor.
Molecular Mechanism of Action
Diosuxentan, as a selective ETA receptor antagonist, is presumed to competitively bind to the ETA receptor, thereby preventing the binding of the endogenous ligand, ET-1. This action blocks the downstream signaling cascade initiated by ET-1.
The Endothelin-1 Signaling Pathway
The binding of ET-1 to the ETA receptor on vascular smooth muscle cells activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade that results in a sustained increase in intracellular calcium concentration and subsequent vasoconstriction.
Signaling Pathway of ET-1 via the ETA Receptor and the Inhibitory Action of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H21BrN6O7S | CID 155097467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Diosuxentan (SC0062): A Technical Guide to a Novel Selective Endothelin-A Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Diosuxentan, also known as SC0062, is a potent and highly selective, orally bioactive small molecule antagonist of the endothelin-A (ETA) receptor.[1][2] It is under investigation as a therapeutic agent for chronic kidney diseases (CKD), including IgA nephropathy (IgAN) and diabetic kidney disease (DKD).[1][3][4] Developed by Biocity Biopharmaceutics Co., Ltd., this compound represents a targeted approach to mitigating the pathological effects of endothelin-1 (B181129) (ET-1) in the kidneys.[1][3] Preclinical studies have demonstrated its ability to improve pathological scores in models of acute kidney injury and CKD.[5][6] This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, pharmacology, and clinical trial findings.
Core Compound Details
| Property | Value |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine |
| Molecular Formula | C20H21BrN6O7S |
| Molecular Weight | 569.4 g/mol |
| CAS Number | 2305865-93-2 |
| Synonyms | SC0062, WX013, WX-013, SC-0062 |
Source: PubChem CID 155097467[2]
Mechanism of Action: Selective ETA Receptor Blockade
This compound exerts its therapeutic effects by selectively inhibiting the endothelin-A (ETA) receptor, a G-protein coupled receptor.[4] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a crucial role in the pathophysiology of various cardiovascular and renal diseases.[1][7][8] Overactivation of the ET-1 pathway in the kidneys contributes to vasoconstriction, inflammation, fibrosis, and podocyte injury, leading to proteinuria and the progression of chronic kidney disease.[1][8]
The endothelin system comprises two receptor subtypes: ETA and ETB.[1][7][8] Activation of ETA receptors primarily mediates vasoconstriction and cell proliferation, whereas ETB receptor activation can lead to vasodilation through the release of nitric oxide and prostaglandins, but also contributes to sodium and water retention.[1][4][7][8] this compound's high selectivity for the ETA receptor over the ETB receptor is a key characteristic, suggesting a potential for a more favorable safety profile by minimizing the adverse effects associated with ETB blockade, such as fluid retention.[5]
Below is a diagram illustrating the signaling pathway of the endothelin-A receptor and the inhibitory action of this compound.
Pharmacokinetics and Pharmacodynamics
A first-in-human Phase I clinical trial in healthy Chinese volunteers provided key pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and its major active metabolite, M18.[7]
Pharmacokinetic Data
| Parameter | SC0062 (this compound) | M18 (Metabolite) |
| Absorption | Rapidly absorbed[7] | - |
| Time to Peak Concentration (Tmax) | 3 hours longer with a high-fat meal (for a single 50 mg dose)[7] | - |
| Peak Concentration (Cmax) | Increased by 41% with a high-fat meal (for a single 50 mg dose)[7] | Increased by 32% with a high-fat meal (for a single 50 mg dose)[7] |
| Steady State | Achieved by day 3 of multiple dosing[7] | Achieved by day 3 of multiple dosing[7] |
| Accumulation Ratio (Day 6) | 1.22[7] | 1.89[7] |
| Terminal Elimination Half-life (t1/2) | 7.25 (1.70) hours [Geometric Mean (Geometric SD)][7] | 13.73 (1.32) hours [Geometric Mean (Geometric SD)][7] |
| Plasma Exposure | Increased disproportionately with dose[7] | Increased disproportionately with dose[7] |
Pharmacodynamic Data
| Parameter | Observation |
| Plasma Endothelin-1 (ET-1) Concentrations | Dose-proportional increase[7] |
| Plasma Total Bile Acids (TBA) Concentrations | Behaved erratically[7] |
Clinical Efficacy and Safety
This compound has been evaluated in a Phase II clinical trial, 2-SUCCEED, for the treatment of IgA nephropathy and diabetic kidney disease.[3][4][9]
2-SUCCEED Trial: IgA Nephropathy Cohort
The 2-SUCCEED trial was a randomized, double-blind, placebo-controlled study.[10]
Efficacy Data (at 12 weeks) [3]
| Treatment Group | Placebo-Corrected Geometric Mean Change in UPCR from Baseline |
| SC0062 5 mg | -27.8% |
| SC0062 10 mg | -20.4% |
| SC0062 20 mg | -38.1% |
Proportion of Patients with ≥30% Reduction in UPCR from Baseline (at 12 weeks) [3]
| Treatment Group | Percentage of Patients |
| Placebo | 33.3% |
| SC0062 5 mg | 48.5% |
| SC0062 10 mg | 62.5% |
| SC0062 20 mg | 71.0% |
Safety Data [3]
The incidence of treatment-emergent adverse events and serious adverse events was balanced across all treatment groups.[3] Notably, the rates of peripheral edema were low in the this compound arms compared to placebo.[3]
| Treatment Group | Rate of Peripheral Edema |
| Placebo | 14.7% |
| SC0062 5 mg | 3% |
| SC0062 10 mg | 0% |
| SC0062 20 mg | 0% |
2-SUCCEED Trial: Diabetic Kidney Disease Cohort
This compound also met its 12-week primary endpoint of reducing proteinuria in the DKD cohort of the 2-SUCCEED trial, particularly in the 20 mg high-dose group.[4][9]
Experimental Protocols
While detailed, step-by-step protocols for the clinical trials are not publicly available, the following outlines the methodologies based on published information.
Phase I First-in-Human Study in Healthy Volunteers[7]
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, dose-escalation study. It included single-ascending-dose (SAD), multiple-ascending-dose (MAD), and food-effect (FE) components.
-
Participants: Healthy Chinese volunteers.
-
Intervention:
-
SAD: Single oral doses of this compound (10 mg to 100 mg) or placebo.
-
MAD: Multiple daily doses of this compound (20 mg and 50 mg) or placebo for 6 days.
-
FE: A single 50 mg dose of this compound administered after a high-fat meal versus fasting conditions.
-
-
Primary Outcome Measures: Safety and tolerability, assessed through monitoring of adverse events (AEs), vital signs, laboratory tests, and electrocardiograms (ECGs).
-
Secondary Outcome Measures: Pharmacokinetic parameters of this compound and its metabolite M18.
-
Exploratory Outcome Measures: Pharmacodynamic effects on plasma ET-1 and total bile acids (TBA).
-
Bioanalytical Method: Plasma concentrations of this compound and M18 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Phase II 2-SUCCEED Clinical Trial (IgA Nephropathy Cohort)[3][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase II trial.
-
Participants: Adult patients with biopsy-proven IgA nephropathy, an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m², and a urinary protein-to-creatinine ratio (UPCR) of ≥0.75 g/g or proteinuria ≥1 g/24 hours, despite being on a stable and maximum tolerated dose of an angiotensin-converting enzyme inhibitor (ACEi) or angiotensin II receptor blocker (ARB).
-
Intervention: Patients were randomized (1:1:1:1) to receive once-daily oral doses of this compound (5 mg, 10 mg, or 20 mg) or a matching placebo for 24 weeks.
-
Primary Efficacy Outcome: Percentage change from baseline in UPCR in 24-hour urine samples after 12 weeks of treatment.
-
Secondary Efficacy Outcomes: Changes in eGFR over time.
-
Safety Outcomes: Monitoring of treatment-emergent adverse events and serious adverse events.
Below is a diagram illustrating the experimental workflow of the 2-SUCCEED Phase II clinical trial for the IgA nephropathy cohort.
Conclusion
This compound (SC0062) is a promising, highly selective ETA receptor antagonist with a demonstrated potential to reduce proteinuria in patients with chronic kidney diseases such as IgA nephropathy and diabetic kidney disease. Its favorable pharmacokinetic profile and safety data, particularly the low incidence of peripheral edema, suggest it may offer a significant therapeutic advantage. Further investigation in ongoing and planned Phase III trials will be crucial in fully elucidating its long-term efficacy and safety and its role in the future management of chronic kidney disease.
References
- 1. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics in healthy Chinese volunteers treated with SC0062, a highly selective endothelin‐A receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptor antagonists in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioCity Reveals SC0062 IgA Nephropathy Trial Results at ASN Kidney Week 2024 [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. research.rug.nl [research.rug.nl]
- 9. 2-SUCCEED trial sheds positive light on SC0062 for IgAN [clinicaltrialsarena.com]
- 10. SC0062 Effective and Safe in Patients With IgA Nephropathy | Docwire News [docwirenews.com]
The Role of Diosuxentan and Other Endothelin Receptor Antagonists in IgA Nephropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoglobulin A nephropathy (IgAN) is the most prevalent form of primary glomerulonephritis globally and a significant contributor to the progression of chronic kidney disease (CKD) and end-stage renal disease.[1][2] The pathophysiology of IgAN is complex, characterized by the deposition of galactose-deficient IgA1-containing immune complexes in the glomerular mesangium, which triggers a cascade of inflammatory and fibrotic processes, ultimately leading to kidney damage.[2][3] A key pathway implicated in the progression of IgAN is the endothelin (ET) system. Endothelin-1 (ET-1), a potent vasoconstrictor, promotes inflammation, fibrosis, and podocyte dysfunction through its interaction with the endothelin A (ETA) receptor.[4] Consequently, selective ETA receptor antagonists have emerged as a promising therapeutic class for the management of IgAN.
This technical guide provides an in-depth overview of the role of selective ETA receptor antagonists in IgA nephropathy research, with a focus on the emerging compound diosuxentan (SC0062) and the more clinically advanced agents, sparsentan (B1681978) and atrasentan (B1666376). It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on mechanisms of action, quantitative clinical trial data, experimental protocols, and key signaling pathways.
This compound (SC0062): An Emerging ETA Receptor Antagonist
This compound, also known as SC0062, is an orally bioactive, selective endothelin A (ETA) receptor antagonist currently under investigation as a clinical candidate for the treatment of nephropathies, including IgA nephropathy and diabetic nephropathy.[5] As a newer entrant in this therapeutic class, detailed clinical trial data for this compound in IgAN is not yet widely available in peer-reviewed literature. However, its identification as a selective ETA inhibitor positions it within a class of drugs with a well-defined mechanism of action for reducing proteinuria and potentially slowing the progression of kidney disease.
Chemical and Pharmacological Profile of this compound:
| Property | Value |
| Synonyms | SC0062, WX013 |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine |
| Molecular Formula | C20H21BrN6O7S |
| Molecular Weight | 569.4 g/mol |
| Mechanism of Action | Selective Endothelin A (ETA) Receptor Antagonist |
| Therapeutic Areas of Interest | Cardiovascular, renal, and neuronal inflammation diseases |
Source: PubChem CID 155097467, MedchemExpress[6]
Mechanism of Action: The Endothelin Pathway in IgA Nephropathy
The endothelin system plays a crucial role in the pathophysiology of IgA nephropathy. The binding of ET-1 to the ETA receptor on various renal cell types, including mesangial cells, podocytes, and vascular smooth muscle cells, triggers a cascade of detrimental effects:
-
Vasoconstriction: Leads to increased intraglomerular pressure and glomerular hyperfiltration, contributing to kidney damage.
-
Inflammation: Promotes the production of pro-inflammatory cytokines and chemokines, exacerbating the inflammatory response initiated by IgA deposition.
-
Fibrosis: Stimulates the proliferation of mesangial cells and the production of extracellular matrix proteins, leading to glomerulosclerosis and interstitial fibrosis.
-
Podocyte Injury: Contributes to podocyte effacement and apoptosis, disrupting the glomerular filtration barrier and leading to proteinuria.
Selective ETA receptor antagonists, such as this compound, sparsentan, and atrasentan, competitively inhibit the binding of ET-1 to the ETA receptor, thereby mitigating these pathological processes. This blockade leads to a reduction in proteinuria, a key surrogate marker for the progression of IgAN, and is hypothesized to preserve long-term kidney function.
Below is a diagram illustrating the endothelin signaling pathway in IgA nephropathy and the site of action for ETA receptor antagonists.
Caption: Endothelin signaling pathway in IgA nephropathy and its inhibition by ETA receptor antagonists.
Clinical Evidence: Sparsentan and Atrasentan in IgA Nephropathy
While data on this compound is awaited, the clinical development of other selective ETA receptor antagonists, namely sparsentan (a dual endothelin and angiotensin receptor antagonist) and atrasentan, provides a strong rationale for this therapeutic approach in IgAN.
Sparsentan: The PROTECT Study
Sparsentan is a dual-acting antagonist of the ETA receptor and the angiotensin II type 1 (AT1) receptor. The PROTECT study was a Phase 3, randomized, double-blind, active-controlled trial evaluating the efficacy and safety of sparsentan compared to irbesartan (B333) in adults with IgAN.
Table 1: Key Efficacy Outcomes of the PROTECT Study
| Outcome | Sparsentan (n=202) | Irbesartan (n=202) | Relative Reduction/Difference | p-value |
| Change in UPCR from Baseline at Week 36 | -49.8% | -15.1% | 41% | <0.0001 |
| Total eGFR Slope (Baseline to Week 110) | -2.9 mL/min/1.73 m² | -3.9 mL/min/1.73 m² | 1.0 mL/min/1.73 m² | 0.058 |
| Chronic eGFR Slope (Week 6 to Week 110) | -2.7 mL/min/1.73 m² | -3.2 mL/min/1.73 m² | 0.5 mL/min/1.73 m² | 0.37 |
| Complete Proteinuria Remission (<0.3 g/day ) | 31% | 11% | RR: 2.5 | <0.001 |
Source: The PROTECT Study
Table 2: Key Safety and Tolerability Findings of the PROTECT Study
| Adverse Event | Sparsentan (n=202) | Irbesartan (n=202) |
| Hypotension | 19% | 14% |
| Peripheral Edema | 17% | 13% |
| Hyperkalemia | 10% | 12% |
| Acute Kidney Injury | 7% | 7% |
Source: The PROTECT Study
Atrasentan: The ALIGN Study
Atrasentan is a selective ETA receptor antagonist. The ALIGN study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of atrasentan in patients with IgAN at risk of progressive kidney function loss.
Table 3: Key Efficacy Outcomes of the ALIGN Study (Interim Analysis)
| Outcome | Atrasentan | Placebo | p-value |
| Mean Percent Change in UPCR from Baseline at Week 36 | -38.1% | -3.1% | <0.001 |
Source: ALIGN Study Interim Results[3]
Experimental Protocols: A Representative Clinical Trial Design
The design of clinical trials for ETA receptor antagonists in IgAN follows a structured approach to assess efficacy and safety. The following is a generalized protocol based on studies like PROTECT and ALIGN.
Caption: Representative workflow of a Phase 3 clinical trial for an ETA receptor antagonist in IgA nephropathy.
Key Methodological Considerations:
-
Patient Population: Typically includes adults with biopsy-proven IgAN, persistent proteinuria (e.g., ≥1.0 g/day ), and an estimated glomerular filtration rate (eGFR) above a certain threshold (e.g., ≥30 mL/min/1.73 m²).
-
Background Therapy: Patients are usually required to be on a stable and maximally tolerated dose of a renin-angiotensin system (RAS) inhibitor (ACEi or ARB) for a specified period before randomization.
-
Primary Endpoint: The primary efficacy endpoint is often the change in urine protein-to-creatinine ratio (UPCR) from baseline to a pre-specified time point (e.g., 36 weeks). This serves as a surrogate marker for long-term renal outcomes.
-
Secondary Endpoints: Key secondary endpoints typically include the rate of eGFR decline over the study period, safety, and tolerability.
-
Study Duration: Long-term follow-up (e.g., over 100 weeks) is crucial to assess the impact on eGFR slope and the durability of the proteinuria reduction.
Conclusion and Future Directions
The endothelin pathway is a clinically validated target in the management of IgA nephropathy. Selective ETA receptor antagonists have demonstrated significant efficacy in reducing proteinuria, a key driver of disease progression. While sparsentan and atrasentan are at the forefront of this therapeutic class with robust clinical data, the emergence of new molecules like this compound (SC0062) highlights the continued interest and potential for innovation in this area.
Future research will likely focus on several key aspects:
-
Long-term renal outcomes: Confirming that the observed reductions in proteinuria with ETA receptor antagonists translate into a sustained preservation of kidney function over many years.
-
Combination therapies: Investigating the synergistic effects of ETA receptor antagonists with other therapies for IgAN, such as SGLT2 inhibitors or agents targeting different pathogenic pathways.
-
Patient stratification: Identifying patient subgroups who are most likely to benefit from ETA receptor antagonist therapy.
-
Clinical development of new agents: The progression of this compound and other novel ETA receptor antagonists through clinical trials will be closely watched, with the hope of expanding the therapeutic armamentarium for IgA nephropathy.
References
- 1. Case Report: Maximizing the anti-proteinuric response: a multicenter real-world sparsentan case series in IgA disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naturenal.com [naturenal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | C20H21BrN6O7S | CID 155097467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
Endothelin Receptor A Antagonism by Diosuxentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosuxentan (also known as SC0062) is a novel, orally bioactive small molecule that acts as a potent and highly selective antagonist of the Endothelin A (ETA) receptor. Emerging from preclinical and clinical investigations, this compound has demonstrated a promising therapeutic profile, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and key experimental data related to this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective ETA receptor antagonism.
Introduction to the Endothelin System and the ETA Receptor
The endothelin (ET) system plays a critical role in vasoconstriction and cell proliferation. It comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes, the Endothelin A (ETA) and Endothelin B (ETB) receptors. The ETA receptor is predominantly expressed on vascular smooth muscle cells and mediates vasoconstriction and mitogenesis upon binding ET-1. Dysregulation of the ET-1/ETA receptor axis has been implicated in the pathophysiology of various cardiovascular and renal diseases, making it a key target for therapeutic intervention.
This compound: A Selective ETA Receptor Antagonist
This compound is a novel compound identified as a highly selective antagonist of the ETA receptor. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 5-(1,3-benzodioxol-5-yl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine |
| Alternative Name | SC0062 |
| Molecular Formula | C20H21BrN6O7S |
| Molecular Weight | 569.4 g/mol |
| CAS Number | 2305865-93-2 |
Source: PubChem CID 155097467[1]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (B181129) (ET-1). The binding of ET-1 to the ETA receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in vascular smooth muscle contraction and cellular proliferation. By blocking the initial binding of ET-1, this compound effectively abrogates these pathological processes.
Quantitative Pharmacological Data
While specific in vitro binding affinity (Ki) and IC50 values for this compound are not publicly available in the reviewed literature, preclinical and clinical studies consistently describe it as a "highly selective" ETA receptor antagonist.[1][2][3][4] This high selectivity is a key feature, as it is expected to minimize side effects associated with the blockade of the ETB receptor, such as fluid retention.[2][4]
Pharmacokinetics in Healthy Volunteers
A Phase I, first-in-human study in healthy Chinese volunteers provided key pharmacokinetic parameters for this compound (SC0062) and its major active metabolite, M18.
| Parameter | This compound (SC0062) | M18 (Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (post-dose) | - |
| Terminal Elimination Half-life (t1/2) | 7.25 hours | 13.73 hours |
| Accumulation Ratio (Day 6) | 1.22 | 1.89 |
Data from a single-ascending-dose and multiple-ascending-dose study. Tmax is for a single 50 mg dose after a high-fat meal. Half-life and accumulation ratios are geometric means.[5]
Clinical Efficacy in Chronic Kidney Disease
Phase II clinical trials (the 2-SUCCEED study) have evaluated the efficacy of this compound in patients with IgA nephropathy (IgAN) and diabetic kidney disease (DKD). The primary endpoint in these studies was the reduction in proteinuria.
Table 1: Percent Reduction in Urine Protein-to-Creatinine Ratio (UPCR) in IgA Nephropathy Patients (at 24 weeks)
| Treatment Group | Geometric Mean Reduction from Baseline |
| Placebo | 22.1% |
| SC0062 5 mg | 39.5% |
| SC0062 10 mg | 46.1% |
| SC0062 20 mg | 62.3% |
Source: BioCity Press Release, November 5, 2024.[4]
Table 2: Efficacy in Diabetic Kidney Disease Patients (at 12 weeks)
| Treatment Group | Outcome |
| Placebo | - |
| SC0062 20 mg | Significant reduction in proteinuria |
Source: BioCity Press Release, February 25, 2025.[6]
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. However, based on standard methodologies, the following outlines the likely experimental approaches.
In Vitro ETA Receptor Binding Assay (Representative Protocol)
A radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.
-
Membrane Preparation: Cell membranes expressing the human ETA receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [125I]-ET-1) and varying concentrations of this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Chronic Kidney Disease (Representative Protocol)
Animal models are crucial for evaluating the in vivo efficacy of drug candidates. A common model for CKD is the 5/6 nephrectomy model.
-
Model Induction: In rodents (e.g., rats or mice), a two-step surgical procedure is performed to remove two-thirds of one kidney and the entire contralateral kidney, resulting in a 5/6 reduction in renal mass. This leads to progressive glomerulosclerosis, interstitial fibrosis, and proteinuria, mimicking human CKD.
-
Drug Administration: Following a recovery period, animals are treated daily with either vehicle or this compound at various doses via oral gavage.
-
Monitoring: Key parameters are monitored over several weeks, including body weight, blood pressure, and urinary protein excretion (e.g., via 24-hour urine collection).
-
Terminal Analysis: At the end of the study, blood and kidney tissues are collected for analysis of renal function markers (e.g., serum creatinine, BUN) and histological evaluation of kidney damage (e.g., glomerulosclerosis, fibrosis).
Conclusion
This compound is a promising, highly selective ETA receptor antagonist with demonstrated efficacy in reducing proteinuria in clinical trials for chronic kidney disease. Its high selectivity for the ETA receptor is anticipated to translate into a favorable safety profile, particularly with regard to fluid retention. Further clinical development and long-term studies are warranted to fully elucidate the therapeutic potential of this compound in the management of CKD and other ETA receptor-mediated diseases. This technical guide provides a foundational understanding of the pharmacology of this compound for the scientific community.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. BioCity's SC0062, a Selective Endothelin Receptor A Antagonist, Meets Main Goal in Phase 2 IgA Nephropathy Trial [synapse.patsnap.com]
- 3. BioCity's ETA-Selective Antagonist SC0062 Granted Breakthrough Therapy Designation in China for Diabetic Kidney Disease with Albuminuria [prnewswire.com]
- 4. biospace.com [biospace.com]
- 5. Safety, pharmacokinetics, and pharmacodynamics in healthy Chinese volunteers treated with SC0062, a highly selective endothelin‐A receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
Diosuxentan (SC-0062): A Preclinical Overview of a Selective Endothelin Receptor A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosuxentan, also known as SC-0062, is an orally bioavailable small molecule in development by BioCity Biopharma. It functions as a highly selective antagonist of the endothelin A (ETA) receptor.[1] The endothelin system, particularly the activation of the ETA receptor by endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of various cardiovascular and renal diseases. ETA receptor activation contributes to vasoconstriction, inflammation, and fibrosis. This compound is being investigated for its therapeutic potential in chronic kidney disease (CKD), including IgA nephropathy (IgAN) and diabetic kidney disease (DKD).[2][3][4]
This technical guide provides a comprehensive summary of the available preclinical data for this compound (SC-0062). It is important to note that detailed quantitative preclinical data and specific experimental protocols are not extensively available in the public domain. The information presented herein is compiled from press releases, clinical trial announcements, and publicly accessible databases.
Mechanism of Action
This compound is a selective antagonist of the endothelin A (ETA) receptor.[1] By blocking this receptor, this compound is designed to inhibit the downstream signaling pathways activated by endothelin-1. This inhibition is expected to result in vasodilation, thereby improving renal blood flow, and to attenuate inflammatory and fibrotic processes within the kidneys.[2][3] A key feature of this compound highlighted in its development is its high selectivity for the ETA receptor over the endothelin B (ETB) receptor.[2][5] This selectivity is believed to be crucial for minimizing the risk of fluid retention, a common adverse effect associated with less selective endothelin receptor antagonists.[2][5]
The proposed mechanism of action for this compound in the context of chronic kidney disease is illustrated in the following signaling pathway diagram.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. biocitypharma.com [biocitypharma.com]
- 3. BioCity Announces its selective Endothelin Type-A Receptor Antagonist, SC0062, Met the Primary Endpoint in Diabetic Kidney Disease (DKD) in a Phase 2 trial (2-SUCCEED) [prnewswire.com]
- 4. biocitypharma.com [biocitypharma.com]
- 5. biospace.com [biospace.com]
The Role of Aprocitentan (Diosuxentan) in the Management of Renal Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic kidney disease (CKD) presents a significant global health challenge, often intertwined with difficult-to-control hypertension. The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), is increasingly recognized as a key player in the pathophysiology of both hypertension and renal damage.[1] Aprocitentan (B1667571) (formerly known as ACT-132577 and potentially referred to as diosuxentan in early development) is a novel, orally active dual endothelin receptor antagonist (ERA) that inhibits the binding of ET-1 to both ETA and ETB receptors.[2] This technical guide provides an in-depth review of the mechanism of action of aprocitentan, its demonstrated efficacy in clinical trials—with a focus on patients with renal impairment—and detailed experimental protocols from key studies.
Introduction: The Endothelin System in Renal Pathophysiology
The endothelin system is a critical regulator of vascular tone and cellular growth. In the kidney, ET-1 is produced by various cells, including endothelial cells, mesangial cells, and podocytes.[3] Its effects are mediated through two G-protein-coupled receptor subtypes, ETA and ETB.[1]
Activation of the ET system, particularly through the ETA receptor, contributes to renal disease progression through several mechanisms:
-
Vasoconstriction: ET-1 is a potent vasoconstrictor of afferent and efferent arterioles, which can lead to increased intraglomerular pressure and glomerular hyperfiltration, contributing to kidney damage.
-
Inflammation and Fibrosis: ET-1 promotes the production of pro-inflammatory cytokines and profibrotic growth factors, leading to glomerulosclerosis and tubulointerstitial fibrosis.[4]
-
Podocyte Injury: ET-1 can directly cause podocyte damage, leading to disruption of the glomerular filtration barrier and proteinuria.[5]
Given these detrimental effects, blocking the endothelin system has emerged as a promising therapeutic strategy for patients with chronic kidney disease.[4]
Mechanism of Action of Aprocitentan
Aprocitentan is a dual antagonist of both ETA and ETB receptors.[2] By competitively inhibiting the binding of ET-1 to these receptors, aprocitentan mitigates the downstream signaling pathways that lead to vasoconstriction, inflammation, and fibrosis in the kidney. This dual antagonism is thought to provide a more comprehensive blockade of the endothelin system compared to selective ETA receptor antagonists.
Signaling Pathway of Endothelin-1 in Renal Cells
The following diagram illustrates the signaling cascade initiated by ET-1 binding to its receptors on renal cells and the point of intervention for aprocitentan.
Clinical Efficacy in Patients with Renal Disease: The PRECISION Trial
The landmark Phase 3 PRECISION trial was a multicenter, blinded, randomized, parallel-group study that evaluated the efficacy and safety of aprocitentan in patients with resistant hypertension, a condition highly prevalent in individuals with CKD.[6][7] A key feature of this trial was the inclusion of a prespecified subgroup analysis of patients with stage 3 or 4 CKD.[8][9]
Data Presentation
The following tables summarize the key quantitative outcomes from the PRECISION trial, with a focus on the subgroup of patients with chronic kidney disease.
Table 1: Change in Office Systolic Blood Pressure (SBP) at Week 4 in Patients with CKD (KDIGO ≥high risk) [10]
| Treatment Group | Baseline SBP (mmHg) | Change from Baseline (mmHg) |
| Placebo | 148.8 | -4.4 |
| Aprocitentan 12.5 mg | 149.2 | -13.5 |
| Aprocitentan 25 mg | 147.9 | -16.6 |
Table 2: Change in Nighttime Ambulatory SBP at Week 4 in Patients with CKD (KDIGO ≥high risk) [10]
| Treatment Group | Change from Baseline (mmHg) |
| Placebo | -2.5 |
| Aprocitentan 12.5 mg | -9.6 |
| Aprocitentan 25 mg | -13.8 |
Table 3: Percentage Change in Urinary Albumin-to-Creatinine Ratio (UACR) at Week 4 in Patients with CKD (KDIGO ≥high risk) [10][11]
| Treatment Group | Baseline UACR (mg/g) | Percentage Change from Baseline |
| Placebo | 229.6 | -2.4% |
| Aprocitentan 12.5 mg | 211.0 | -47.1% |
| Aprocitentan 25 mg | 240.2 | -59.6% |
Table 4: Adverse Events of Special Interest (Edema/Fluid Retention) at Week 4 in Patients with CKD Stage 3 or 4 [8][12]
| Treatment Group | Incidence of Edema/Fluid Retention |
| Placebo | 2% |
| Aprocitentan 12.5 mg | 18% |
| Aprocitentan 25 mg | 24% |
Experimental Protocols: The PRECISION Trial
Study Design
The PRECISION trial had a three-part design to assess both the short-term and sustained effects of aprocitentan.[7][13]
Key Methodologies
-
Patient Population: The trial enrolled patients with a sitting systolic blood pressure of 140 mmHg or higher despite being on a standardized background therapy of three antihypertensive drugs, including a diuretic.[7] The CKD subgroup analysis included patients with an estimated glomerular filtration rate (eGFR) between 15 and <60 mL/min/1.73m².[8]
-
Standardized Background Therapy: To minimize variability, patients were switched to a single-pill combination of an angiotensin receptor blocker (valsartan), a calcium channel blocker (amlodipine), and a diuretic (hydrochlorothiazide) before randomization.[13]
-
Endpoints: The primary efficacy endpoint was the change in sitting systolic blood pressure from baseline to week 4, measured by unattended automated office blood pressure.[13] Key secondary endpoints included the change in blood pressure at week 40 and changes in 24-hour ambulatory blood pressure.[13] The effect on UACR was a prespecified exploratory analysis.[12]
-
Safety and Tolerability: Adverse events were monitored throughout the study. Edema and fluid retention were identified as adverse events of special interest.[12]
Pharmacokinetics in Renal Impairment
A Phase 1 study was conducted to evaluate the pharmacokinetics of a single 50 mg dose of aprocitentan in subjects with severe renal function impairment (eGFR ~22 mL/min/1.73 m²) compared to healthy subjects. The study found that the pharmacokinetic profile of aprocitentan was similar between the two groups, with only a slightly longer half-life (53 hours vs. 47 hours) and a 34% higher total exposure in subjects with renal impairment.[14] These findings suggest that no dose adjustment is necessary for patients with mild, moderate, or severe renal impairment.[14]
Conclusion and Future Directions
Aprocitentan represents a novel therapeutic approach for managing difficult-to-control hypertension, a common and challenging comorbidity in patients with chronic kidney disease. By targeting the endothelin pathway, aprocitentan has demonstrated a significant and sustained reduction in both office and ambulatory blood pressure.[15] Importantly, in patients with CKD, it has also shown a marked reduction in albuminuria, a key marker of kidney damage and progression, without causing hyperkalemia.[10][11]
While fluid retention is a known class effect of ERAs and was observed with aprocitentan, it was generally mild to moderate and manageable with diuretic therapy.[10][12] The robust data from the PRECISION trial, particularly the subgroup analysis in patients with CKD, provides strong evidence for the potential of aprocitentan as an effective add-on therapy in this high-risk population. Further research may explore its long-term effects on renal outcomes, such as the rate of eGFR decline and progression to end-stage renal disease.
References
- 1. Endothelin system in hypertension and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin-1 and the kidney: new perspectives and recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual endothelin antagonist aprocitentan for resistant hypertension (PRECISION): a multicentre, blinded, randomised, parallel-group, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scc.org.co [scc.org.co]
- 8. Aprocitentan effective for BP lowering in patients with CKD and resistant hypertension [medicaldialogues.in]
- 9. Aprocitentan reduces resistant hypertension in CKD | MDedge [mdedge.com]
- 10. ahajournals.org [ahajournals.org]
- 11. New Hypertension publication underscores aprocitentan’s [globenewswire.com]
- 12. Idorsia | Media release [idorsia.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Single-Dose Pharmacokinetics and Tolerability of Aprocitentan, a Dual Endothelin Receptor Antagonist, in Subjects with Severe Renal Function Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Endothelin Antagonism with Aprocitentan as a Novel Therapeutic Approach for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Diosuxentan (SC0062): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosuxentan, also known as SC0062 and WX013, is a novel, orally active, and highly selective endothelin-A (ETA) receptor antagonist currently under investigation for the treatment of chronic kidney disease (CKD), including IgA nephropathy and diabetic kidney disease.[1] By selectively blocking the ETA receptor, this compound aims to mitigate the detrimental effects of endothelin-1 (B181129) (ET-1) in the kidneys, such as vasoconstriction, inflammation, and fibrosis.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, drawing from data available from its first-in-human Phase I clinical trial. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Introduction
The endothelin system, particularly the interaction between endothelin-1 and the ETA receptor, plays a significant role in the pathophysiology of various cardiovascular and renal diseases.[1] Selective antagonism of the ETA receptor has emerged as a promising therapeutic strategy. This compound (SC0062) is a potent and highly selective ETA receptor antagonist that has demonstrated a favorable safety profile and predictable pharmacokinetic characteristics in early clinical development.[1] This document synthesizes the available pharmacokinetic data for this compound, details the experimental methodologies used in its initial clinical evaluation, and illustrates its mechanism of action and the associated experimental workflows.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the endothelin-A (ETA) receptor. The binding of the potent vasoconstrictor peptide endothelin-1 (ET-1) to the ETA receptor on smooth muscle cells triggers a cascade of intracellular signaling events, leading to vasoconstriction and cellular proliferation. In pathological conditions such as chronic kidney disease, this pathway contributes to renal cell injury, proteinuria, inflammation, and fibrosis.[1] By blocking this interaction, this compound aims to counteract these harmful effects.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its major active metabolite, M18, were evaluated in a first-in-human, Phase I study involving healthy Chinese volunteers. The study consisted of a single-ascending-dose (SAD) phase, a multiple-ascending-dose (MAD) phase, and a food-effect (FE) assessment.[1]
Absorption
Following oral administration, this compound is rapidly absorbed. In the SAD study, the time to reach maximum plasma concentration (Tmax) was observed to be between 1.5 and 4.0 hours across a dose range of 10 mg to 100 mg.[1]
Dose Proportionality and Accumulation
Plasma exposure to both this compound and its active metabolite, M18, increased in a manner that was more than dose-proportional. In the MAD study, where subjects received daily doses of 20 mg and 50 mg for six days, a steady state was achieved by day 3. The accumulation ratios on day 6 were 1.22 for this compound and 1.89 for M18.[1]
Elimination
The terminal elimination half-life (t1/2) of this compound was found to be 7.25 hours, while its major active metabolite, M18, exhibited a longer half-life of 13.73 hours.[1]
Food Effect
The effect of a high-fat meal on the pharmacokinetics of a single 50 mg dose of this compound was investigated. The presence of food led to a 41% increase in the maximum plasma concentration (Cmax) of this compound and a 32% increase in the Cmax of M18. The median Tmax for this compound was delayed by 3 hours in the fed state compared to the fasting state. However, overall drug exposure (as measured by the area under the curve, AUC) was not affected by food.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound (SC0062) and its major active metabolite (M18) from the Phase I clinical trial.[1]
Table 1: Summary of Pharmacokinetic Parameters for this compound (SC0062) and M18
| Parameter | This compound (SC0062) | M18 (Metabolite) |
| Time to Peak (Tmax) | 1.5 - 4.0 hours (SAD) | Not Reported |
| Terminal Half-life (t1/2) | 7.25 hours | 13.73 hours |
| Accumulation Ratio (Day 6) | 1.22 | 1.89 |
| Food Effect on Cmax (50 mg dose) | ↑ 41% | ↑ 32% |
| Food Effect on Tmax (50 mg dose) | Delayed by 3 hours | Not Reported |
| Food Effect on AUC (50 mg dose) | No significant effect | No significant effect |
Experimental Protocols
Phase I First-in-Human Study Design
The primary objectives of this Phase I study were to assess the safety and tolerability of this compound in healthy subjects. The secondary objectives included the characterization of its pharmacokinetic profile.[1]
-
Study Population: Healthy Chinese volunteers.[1]
-
Single-Ascending-Dose (SAD) Component: Subjects received single oral doses of this compound ranging from 10 mg to 100 mg.[1]
-
Multiple-Ascending-Dose (MAD) Component: Subjects received daily oral doses of 20 mg or 50 mg of this compound for six consecutive days.[1]
-
Food-Effect (FE) Component: The impact of a high-fat meal on the pharmacokinetics of a single 50 mg dose of this compound was evaluated.[1]
-
Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of this compound and its major active metabolite, M18.
-
Bioanalytical Method: Plasma concentrations of SC0062 and its metabolite M18 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Conclusion
This compound (SC0062) is a promising, highly selective ETA receptor antagonist with a predictable pharmacokinetic profile characterized by rapid absorption and a half-life supportive of once-daily dosing. The observed food effect on Cmax without a significant impact on overall exposure suggests that this compound may be administered with or without food. The data from the first-in-human study provide a strong foundation for the ongoing and future clinical development of this compound for the treatment of chronic kidney disease. Further studies are warranted to fully elucidate its metabolic pathways and to characterize its pharmacokinetic profile in patient populations.
References
The Role of Diosuxentan, a Selective Endothelin-A Receptor Antagonist, in the Management of Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, creating a significant burden on healthcare systems. The pathophysiology of DN is complex, involving hemodynamic and metabolic factors that lead to progressive kidney damage. A key player in this process is the endothelin (ET) system, particularly the activation of the endothelin-A (ETA) receptor by its ligand, endothelin-1 (B181129) (ET-1). This activation in renal cells, such as podocytes and mesangial cells, triggers a cascade of detrimental effects, including inflammation, fibrosis, and cellular damage, ultimately leading to proteinuria and a decline in renal function. Diosuxentan (SC0062), a novel, highly selective ETA receptor antagonist, is emerging as a promising therapeutic agent to counteract these effects. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound and other selective ETA receptor antagonists in the treatment of diabetic nephropathy.
Mechanism of Action: Targeting the Endothelin System
In diabetic nephropathy, hyperglycemia and other metabolic abnormalities stimulate the production of ET-1 in the kidneys. ET-1 binding to the ETA receptor on podocytes and mesangial cells initiates downstream signaling pathways that contribute to kidney damage.[1][2][3][4] this compound selectively blocks the ETA receptor, thereby inhibiting these pathological processes.[5][6][7] Preclinical studies have indicated that selective ETA receptor antagonism can improve renal blood flow, reduce proteinuria, and attenuate inflammation and fibrosis.[5][7] A significant advantage of the high selectivity of this compound for the ETA over the ETB receptor is the potential to mitigate fluid retention, a common adverse event associated with less selective endothelin antagonists.[5][6][8]
Signaling Pathways in Diabetic Nephropathy Modulated by ETA Receptor Blockade
The binding of ET-1 to the ETA receptor activates several intracellular signaling cascades that are central to the pathogenesis of diabetic nephropathy. Notably, this includes the activation of the NF-κB and β-catenin pathways, which are implicated in inflammation, fibrosis, and podocyte injury.[1][2][9] By blocking the ETA receptor, this compound is expected to inhibit the activation of these pathways, thereby protecting the kidney from damage.
Quantitative Data from Preclinical and Clinical Studies
While detailed quantitative data from the diabetic nephropathy cohort of the 2-SUCCEED trial for this compound (SC0062) are anticipated, preliminary reports have been positive.[7][10][11] The IgA nephropathy cohort of the same study provides a strong indication of the potential efficacy of this compound in reducing proteinuria.[8][12] To provide a comprehensive overview, the following tables summarize key quantitative data from studies of this compound and other selective ETA receptor antagonists, Atrasentan (B1666376) and Avosentan, in proteinuric kidney diseases.
Table 1: Clinical Trial Data for this compound (SC0062) in IgA Nephropathy (2-SUCCEED Trial)
| Dose | Geometric Mean Reduction in 24-hour UPCR from Baseline (Week 12) | Geometric Mean Reduction in 24-hour UPCR from Baseline (Week 24) |
| Placebo | 16.5% | 22.1% |
| 5 mg | 39.2% | 39.5% |
| 10 mg | 33.7% | 46.1% |
| 20 mg | 48.3% | 62.3% |
| UPCR: Urine Protein-to-Creatinine Ratio. Data from the IgA Nephropathy cohort of the 2-SUCCEED trial.[8] |
Table 2: Clinical Trial Data for Atrasentan in Diabetic Nephropathy (Phase 2 Study)
| Dose | Reduction in Urine Albumin-to-Creatinine Ratio (UACR) from Baseline | Proportion of Patients with >40% UACR Reduction |
| Placebo | 11% | 17% |
| 0.25 mg | 21% | 30% |
| 0.75 mg | 42% | 50% |
| 1.75 mg | 35% | 38% |
| Data from an 8-week, double-blind, placebo-controlled study in patients with type 2 diabetes and nephropathy.[13] |
Table 3: Preclinical Data for a Selective ETA Receptor Antagonist (LU 135252) in a Diabetic Rat Model
| Treatment Group | Daily Protein Excretion (36 weeks) |
| Non-diabetic Control | ~25 mg/day |
| Diabetic Control | ~150 mg/day |
| Diabetic + LU 135252 | ~75 mg/day (>50% reduction) |
| Data from a 36-week study in streptozotocin-induced diabetic rats.[14][15] |
Table 4: Clinical Trial Data for Avosentan in Diabetic Nephropathy
| Dose | Median Relative Reduction in Urinary Albumin Excretion Rate (UAER) |
| Placebo | +12.1% (increase) |
| 5 mg | -28.7% |
| 10 mg | -39.8% |
| 25 mg | -44.8% |
| 50 mg | -41.9% |
| Data from a 12-week, randomized, placebo-controlled study in patients with diabetic nephropathy and macroalbuminuria.[16] |
Experimental Protocols
The following sections outline the methodologies employed in key preclinical and clinical studies investigating selective ETA receptor antagonists for diabetic nephropathy.
Preclinical Animal Model of Diabetic Nephropathy
A widely used animal model to study diabetic nephropathy involves the induction of diabetes in rodents using streptozotocin (B1681764) (STZ). This model mimics many of the features of human diabetic kidney disease.
Objective: To assess the long-term effects of a selective ETA receptor antagonist on the progression of diabetic nephropathy in a rat model.
Methodology:
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intravenous injection of streptozotocin (STZ) is administered to induce hyperglycemia. Control animals receive a vehicle injection.
-
Treatment Groups:
-
Non-diabetic control group.
-
Diabetic control group (placebo).
-
Diabetic group treated with a selective ETA receptor antagonist (e.g., LU 135252).
-
Diabetic group treated with a combined ETA/ETB receptor antagonist (for comparison).
-
-
Drug Administration: Treatment is administered daily for an extended period, for instance, 36 weeks, to observe long-term effects.[14][15]
-
Outcome Measures:
-
Renal Function: Glomerular filtration rate (GFR), urinary albumin, and total protein excretion are measured at regular intervals.
-
Histopathology: Kidney tissues are collected at the end of the study for histological analysis, including Periodic acid-Schiff (PAS) staining to assess global glomerular matrix deposition.
-
Immunohistochemistry: Expression of key matrix proteins such as fibronectin and collagen type IV in the glomeruli is quantified using computer-aided image analysis.[14][15]
-
Clinical Trial Design for a Selective ETA Receptor Antagonist
The Study of Diabetic Nephropathy with Atrasentan (SONAR) trial is a notable example of a large-scale clinical study designed to evaluate the efficacy and safety of a selective ETA receptor antagonist in patients with diabetic kidney disease.[17][18][19][20]
Objective: To determine whether a selective ETA receptor antagonist, in addition to standard of care, can safely reduce the risk of chronic kidney disease progression in patients with type 2 diabetes and nephropathy.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Adult patients with type 2 diabetes, chronic kidney disease (e.g., eGFR 25-75 mL/min/1.73 m²) and macroalbuminuria (e.g., UACR 300-5000 mg/g), who are on a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor.[17][18]
-
Enrichment Period: An initial open-label period where all eligible participants receive the active drug (e.g., atrasentan 0.75 mg/day for 6 weeks). This is to identify patients who are likely to respond to the treatment (e.g., ≥30% reduction in UACR) and to assess tolerability.[17][20]
-
Randomization: "Responders" who show a significant reduction in albuminuria without tolerability issues are then randomized to receive either the active drug or a placebo. "Non-responders" may also be randomized in a separate cohort.[17][20]
-
Primary Endpoint: A composite of a sustained doubling of serum creatinine (B1669602) or the onset of end-stage renal disease.[17][20]
-
Secondary Endpoints: Changes in urinary albumin excretion, changes in estimated glomerular filtration rate (eGFR), and cardiovascular morbidity and mortality.[18][19]
-
Safety Monitoring: Close monitoring for adverse events, particularly fluid retention and heart failure.
References
- 1. Direct Action of Endothelin-1 on Podocytes Promotes Diabetic Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Biocity’s SC-0062 hits endpoint in chronic kidney disease trial | BioWorld [bioworld.com]
- 6. biocitypharma.com [biocitypharma.com]
- 7. Biocity’s SC-0062 hits phase II endpoints in diabetic kidney disease | BioWorld [bioworld.com]
- 8. BioCity presents late-breaking clinical trial results with SC0062 for IgA Nephropathy at ASN Kidney Week 2024 as published in the Journal of the American Society of Nephrology [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. BioCity Announces its selective Endothelin Type-A Receptor Antagonist, SC0062, Met the Primary Endpoint in Diabetic Kidney Disease (DKD) in a Phase 2 trial (2-SUCCEED) [prnewswire.com]
- 12. SC0062 Effective and Safe in Patients With IgA Nephropathy | Docwire News [docwirenews.com]
- 13. fiercepharma.com [fiercepharma.com]
- 14. Effects of endothelin receptor antagonists on the progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Avosentan Reduces Albumin Excretion in Diabetics with Macroalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Diosuxentan: A Deep Dive into its Antagonistic Effects on the Endothelin-A Receptor Pathway
For Immediate Release
WUXI, China – December 10, 2025 – Diosuxentan (also known as SC-0062 and WX-013), a novel, highly selective endothelin receptor type A (ETA) antagonist developed by BioCity Biopharma, is emerging as a promising therapeutic agent for chronic kidney diseases (CKD), including IgA nephropathy (IgAN) and diabetic kidney disease (DKD).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to elucidate its mechanism of action.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the endothelin-A (ETA) receptor.[2] The endothelin system, particularly the activation of the ETA receptor by its ligand endothelin-1 (B181129) (ET-1), is a key driver in the pathophysiology of various cardiovascular and renal diseases.[7][8] Overactivation of the ETA receptor pathway leads to detrimental effects such as vasoconstriction, inflammation, fibrosis, and cellular proliferation. This compound, by selectively blocking this receptor, aims to mitigate these pathological processes. Clinical trials have demonstrated its efficacy in reducing proteinuria, a key marker of kidney damage, with a favorable safety profile, notably the absence of significant fluid retention, a common side effect of less selective endothelin receptor antagonists.[1][8][9]
The Endothelin System and the Role of the ETA Receptor
The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, the endothelin type A (ETA) and type B (ETB) receptors. ET-1 is the most potent vasoconstrictor known and its effects are primarily mediated through the ETA receptor found on vascular smooth muscle cells.
Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of these signals results in smooth muscle contraction, cellular proliferation, and the production of pro-inflammatory and pro-fibrotic mediators.
In the context of kidney disease, upregulation of the ET-1/ETA pathway contributes to glomerular hypertension, podocyte injury, mesangial cell proliferation, and tubulointerstitial fibrosis, all of which lead to the progression of renal damage and a decline in kidney function.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by acting as a competitive antagonist at the ETA receptor. By binding to the receptor, it prevents the binding of the endogenous ligand ET-1, thereby inhibiting the downstream signaling cascade. This selective antagonism is crucial, as the ETB receptor is involved in the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin. By selectively targeting the ETA receptor, this compound is designed to block the detrimental effects of ET-1 while preserving the potentially beneficial functions of the ETB receptor.[2]
Preclinical and Clinical Data
Preclinical Pharmacology
While detailed preclinical data from peer-reviewed publications are limited, available information indicates that this compound is a highly potent and selective ETA receptor antagonist. A pIC50 value of 8.9 has been reported, which translates to an IC50 in the low nanomolar range, signifying a strong binding affinity and inhibitory capacity for the ETA receptor.
Table 1: Preclinical Potency of this compound
| Parameter | Value |
| pIC50 (ETA Receptor) | 8.9 |
Note: The specific experimental conditions for this determination are not publicly available.
Clinical Efficacy and Safety
The efficacy and safety of this compound have been evaluated in the Phase II 2-SUCCEED clinical trial in patients with IgAN and DKD.[1][5][10]
Table 2: Summary of Phase II Clinical Trial Results for this compound (2-SUCCEED Trial - IgAN Cohort) [8]
| Treatment Group (once daily) | Number of Patients | Baseline Median 24-hour UPCR (g/g) | Placebo-Corrected Geometric Mean Change in UPCR from Baseline at Week 12 |
| Placebo | 34 | 1.2 | - |
| This compound 5 mg | 33 | 1.2 | -27.8% |
| This compound 10 mg | 32 | 1.2 | -20.4% |
| This compound 20 mg | 32 | 1.2 | -38.1% |
UPCR: Urine Protein-to-Creatinine Ratio
The trial demonstrated a dose-dependent and statistically significant reduction in proteinuria in patients treated with this compound compared to placebo.[8] Importantly, the treatment was well-tolerated, with no increased risk of peripheral edema, a side effect that has been a concern with other endothelin receptor antagonists.[8]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Caption: this compound blocks ET-1 binding to the ETA receptor.
Caption: Drug development workflow for this compound.
Detailed Methodologies (Hypothetical Protocols)
As specific, detailed experimental protocols for the preclinical evaluation of this compound are not publicly available, the following represents hypothetical, yet standard, methodologies that would be employed for the characterization of a novel ETA receptor antagonist.
ETA Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of this compound for the human ETA receptor.
-
Materials:
-
Cell membranes from a stable cell line overexpressing the human ETA receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Non-specific binding control: Unlabeled ET-1 at a high concentration (e.g., 1 µM).
-
Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% BSA.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [¹²⁵I]-ET-1, and either buffer (for total binding), unlabeled ET-1 (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Calcium Flux Assay)
-
Objective: To determine the functional potency (IC50) of this compound in blocking ET-1-induced intracellular calcium mobilization.
-
Materials:
-
A stable cell line overexpressing the human ETA receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: ET-1.
-
Antagonist: this compound at various concentrations.
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of ET-1 (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to ET-1, using non-linear regression.
-
Conclusion
This compound is a promising, highly selective ETA receptor antagonist with demonstrated clinical efficacy in reducing proteinuria in patients with chronic kidney disease. Its mechanism of action, centered on the blockade of the detrimental ET-1/ETA signaling pathway, offers a targeted therapeutic approach to mitigating the progression of renal damage. Further long-term clinical studies will be crucial to fully establish its role in the management of CKD. The favorable safety profile observed to date, particularly the low incidence of fluid retention, suggests a significant advantage over less selective agents in its class.
References
- 1. The Selective Endothelin Receptor Antagonist SC0062 in IgA Nephropathy – Kudos: Growing the influence of research [growkudos.com]
- 2. biocitypharma.com [biocitypharma.com]
- 3. March 4, 2025 | BioWorld [bioworld.com]
- 4. Login | BioWorld [bioworld.com]
- 5. Login | BioWorld [bioworld.com]
- 6. Login | BioWorld [bioworld.com]
- 7. The Selective Endothelin Receptor Antagonist SC0062 in IgA Nephropathy: A Randomized Double-Blind Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SC0062 Effective and Safe in Patients With IgA Nephropathy | Docwire News [docwirenews.com]
- 9. Biocity’s SC-0062 hits phase II endpoints in diabetic kidney disease | BioWorld [bioworld.com]
- 10. BioWorld, Feb. 26, 2025 [bioworld.com]
The Discovery and Synthesis of Diosuxentan: A Novel Endothelin Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diosuxentan (also known as WX013) is a novel, potent, and highly selective endothelin A (ETA) receptor antagonist. This document provides a comprehensive overview of the available technical information regarding its discovery, synthesis, mechanism of action, and biological evaluation. While specific, detailed experimental protocols for the synthesis of this compound are not publicly available, this guide outlines the general synthetic strategies for related pyrimidine-sulfonamide derivatives as described in the patent literature. Furthermore, it details the mechanism of action of endothelin receptor antagonists and provides established protocols for the key biological assays used to characterize compounds of this class. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.
Discovery and Rationale
This compound emerges from the class of pyrimidine-sulfonamide derivatives designed as endothelin receptor antagonists. The endothelin system, particularly the ETA receptor, is a well-validated target in the pathophysiology of several cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor, and blockade of its interaction with the ETA receptor on smooth muscle cells leads to vasodilation.
The discovery of this compound was driven by the aim to develop a highly selective ETA receptor antagonist with an improved safety profile compared to existing therapies. Specifically, the patent literature suggests a focus on minimizing the induction of cytochrome P450 enzymes, such as CYP3A4, which can lead to drug-drug interactions.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound has not been disclosed in the public domain. However, the patent literature (WO2019101039A1) outlines a general synthetic route for a series of pyrimidine-sulfonamide derivatives, including this compound. The synthesis involves a multi-step process, likely starting from substituted pyrimidine (B1678525) and benzodioxole precursors.
General Synthetic Scheme:
The synthesis of pyrimidine-sulfonamide derivatives, such as this compound, generally involves the coupling of a substituted pyrimidine core with a sulfonamide moiety. A plausible, though not explicitly detailed, synthetic approach based on general organic chemistry principles and related literature is as follows:
-
Synthesis of the Pyrimidine Core: This would likely involve the condensation of a β-ketoester or a related three-carbon unit with a urea (B33335) or thiourea (B124793) derivative to form the pyrimidine ring. Subsequent functionalization would be required to introduce the necessary substituents at the 4, 5, and 6 positions.
-
Synthesis of the Sulfonamide Moiety: This would involve the preparation of N-(2-methoxyethyl)sulfamoyl chloride.
-
Coupling Reaction: The key step would be the reaction of the functionalized pyrimidine with the sulfonamide moiety. This is typically achieved by reacting an amino-pyrimidine with a sulfonyl chloride under basic conditions.
-
Introduction of the Side Chain: The final step would involve the introduction of the 2-(5-bromopyrimidin-2-yl)oxyethoxy side chain at the 6-position of the pyrimidine ring, likely through a nucleophilic aromatic substitution reaction.
Experimental Protocols for Key Reaction Types:
While a specific protocol for this compound is unavailable, the following are general procedures for the key chemical transformations involved in the synthesis of similar pyrimidine-sulfonamide compounds.
a) General Procedure for the Synthesis of 4-Amino-pyrimidine Derivatives:
A common method for the synthesis of 4-amino-pyrimidines involves the cyclization of a β-enaminonitrile with a suitable amidine.
-
Reaction: A mixture of the appropriate β-enaminonitrile (1 equivalent) and amidine hydrochloride (1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol) is treated with a base (e.g., sodium ethoxide, potassium carbonate) and heated to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
b) General Procedure for the Sulfonylation of Amines:
The formation of a sulfonamide bond is typically achieved by reacting an amine with a sulfonyl chloride.
-
Reaction: To a solution of the amino-pyrimidine (1 equivalent) and a base (e.g., pyridine, triethylamine; 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C is added the sulfonyl chloride (1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated. The crude product is purified by chromatography.
Mechanism of Action: Endothelin Receptor Antagonism
This compound is a selective antagonist of the endothelin A (ETA) receptor. Endothelins are a family of potent vasoconstrictor peptides, with endothelin-1 (ET-1) being the most prominent isoform. ET-1 exerts its effects by binding to two G-protein coupled receptor subtypes: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells. Activation of ETA receptors by ET-1 leads to a cascade of intracellular signaling events, primarily through the Gq/11 pathway, resulting in vasoconstriction and cell proliferation.
-
ETB Receptors: Found on both endothelial cells and smooth muscle cells. Activation of ETB receptors on endothelial cells mediates vasodilation through the release of nitric oxide and prostacyclin. ETB receptors also play a role in the clearance of circulating ET-1.
By selectively blocking the ETA receptor, this compound prevents the binding of ET-1 and the subsequent vasoconstrictive and proliferative signaling, leading to vasodilation and a reduction in blood pressure, particularly in the pulmonary vasculature.
Signaling Pathway of Endothelin Receptor Activation:
The Role of Selective Endothelin-A Receptor Antagonism in Mitigating Podocyte Injury: A Technical Guide Focused on Atrasentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Podocyte injury is a central event in the pathogenesis of proteinuric kidney diseases, leading to the disruption of the glomerular filtration barrier and progressive loss of renal function. The endothelin (ET) system, particularly the activation of the endothelin-A (ETA) receptor by its ligand ET-1, has been identified as a key pathway in promoting podocyte damage. Consequently, selective ETA receptor antagonists have emerged as a promising therapeutic strategy. While the specific agent "diosuxentan" is identified as an ETA inhibitor, publicly available data on its effects on podocytes is limited. This technical guide will therefore focus on atrasentan (B1666376) , a well-characterized selective ETA receptor antagonist, as a representative molecule to provide an in-depth analysis of the effects of this drug class on podocyte injury. This guide will summarize key preclinical and clinical data, provide detailed experimental methodologies, and visualize relevant pathways to offer a comprehensive resource for researchers in the field.
Introduction to Podocyte Injury and the Endothelin System
Podocytes are highly specialized, terminally differentiated epithelial cells that are a critical component of the glomerular filtration barrier in the kidney.[1] Their intricate foot processes and the intervening slit diaphragms form a size-selective barrier that prevents the leakage of proteins, such as albumin, into the urine.[2] Injury to podocytes, characterized by foot process effacement, apoptosis, and detachment from the glomerular basement membrane, leads to proteinuria and is a hallmark of various chronic kidney diseases (CKD), including diabetic nephropathy and focal segmental glomerulosclerosis (FSGS).[2][3]
The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a significant role in renal pathophysiology.[3] ET-1, a potent vasoconstrictor and pro-inflammatory molecule, is upregulated in various kidney diseases.[3] Its binding to the ETA receptor on podocytes triggers a cascade of detrimental intracellular signaling events, leading to cytoskeletal disruption, apoptosis, and increased glomerular permeability.[2][4] Therefore, blocking the ET-1/ETA receptor axis presents a targeted approach to protect podocytes and ameliorate proteinuria.[5]
Atrasentan: A Selective Endothelin-A Receptor Antagonist
Atrasentan is a potent and selective antagonist of the ETA receptor.[6] By competitively inhibiting the binding of ET-1 to the ETA receptor, atrasentan is designed to mitigate the downstream pathological effects in the kidney.[7]
Mechanism of Action in Podocytes
Preclinical studies have elucidated the molecular mechanisms by which atrasentan protects podocytes from injury. In a model of high-glucose-induced podocyte injury, atrasentan was shown to alleviate apoptosis and promote autophagy by regulating the microRNA-21 (miR-21)/forkhead box O1 (FOXO1) axis.[1] Atrasentan treatment led to the downregulation of miR-21, which in turn increased the expression of its target, FOXO1, a key regulator of cell survival and autophagy.[1]
Preclinical Evidence of Atrasentan's Effects on Podocyte Injury
Animal models of diabetic nephropathy have provided crucial evidence for the podocyte-protective effects of atrasentan.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from a study using the BTBR ob/ob mouse model of diabetic nephropathy, which exhibits features of advanced human diabetic kidney disease, including podocyte loss.[6]
| Parameter | Diabetic Control (BTBR ob/ob) | Atrasentan Treated | Atrasentan + Losartan Treated | Reference |
| Podocyte Number per Glomerulus | Decreased | Increased (lesser degree) | Significantly Increased | [6] |
| Proteinuria | Increased | Reduced | Significantly Reduced | [6] |
| Mesangial Matrix (Collagen IV) | Increased | Reduced | Reduced | [6] |
These findings demonstrate that atrasentan monotherapy, and more potently in combination with a renin-angiotensin-aldosterone system (RAAS) inhibitor, can restore podocyte number and reduce proteinuria in a model of diabetic nephropathy.[6]
Clinical Trials of Atrasentan in Proteinuric Kidney Diseases
The efficacy and safety of atrasentan have been evaluated in several clinical trials for various proteinuric glomerular diseases.
The SONAR Trial
The Study of Diabetic Nephropathy with Atrasentan (SONAR) was a randomized, double-blind, placebo-controlled trial that assessed the effect of atrasentan on kidney outcomes in patients with type 2 diabetes and CKD. The trial demonstrated that atrasentan reduced the risk of a composite kidney outcome (doubling of serum creatinine (B1669602) or end-stage kidney disease).[8]
| Outcome | Placebo | Atrasentan | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Kidney Outcome | - | - | 0.71 (0.58 to 0.88) | - | [8] |
| Annual eGFR Change (ml/min/1.73m²) | -3.6 | -3.0 | - | <0.001 | [8] |
The ALIGN Study
The ongoing ALIGN study is a Phase 3 trial evaluating the efficacy and safety of atrasentan in patients with IgA nephropathy (IgAN). An interim analysis showed that atrasentan, in addition to supportive care, resulted in a statistically significant reduction in proteinuria at 36 weeks compared to placebo.[9]
| Outcome | Placebo + Supportive Care | Atrasentan + Supportive Care | Proteinuria Reduction | p-value | Reference |
| UPCR at 36 weeks | - | - | 36.1% | <0.0001 | [9] |
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for studying the effects of therapeutic agents on podocyte injury.
Induction of Diabetic Nephropathy in BTBR ob/ob Mice
This protocol is based on methodologies used in preclinical studies of atrasentan.[6]
-
Animal Model: Male BTBR ob/ob mice, which spontaneously develop type 2 diabetes and diabetic nephropathy, are used.[6]
-
Age of Induction: The study typically begins when mice are 6-8 weeks of age.[7]
-
Treatment Administration: Atrasentan is administered orally, for example, at a dose of 10 mg/kg/day, either by oral gavage or mixed in drinking water. A vehicle control group receives the vehicle alone.[7]
-
Study Duration: The treatment continues for a period of 12-16 weeks to allow for the development of significant renal pathology in the control group.[7]
-
Monitoring: Body weight and blood glucose levels are monitored weekly to track the progression of diabetes.[7]
Assessment of Podocyte Number
Immunohistochemistry is a standard method for quantifying podocyte numbers in kidney sections.
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4 µm sections are cut.[7]
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform heat-induced antigen retrieval in citrate (B86180) buffer.
-
Block endogenous peroxidase activity and non-specific antibody binding.
-
Incubate with a primary antibody against a podocyte-specific nuclear marker, such as Wilms' Tumor 1 (WT-1).
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize all cell nuclei.[7]
-
-
Image Analysis:
-
Capture images of multiple glomeruli from each kidney section.
-
Count the number of WT-1 positive nuclei within the glomerular tuft.
-
The average number of podocytes per glomerulus is calculated for each animal and then for each treatment group.
-
Conclusion
The selective ETA receptor antagonist atrasentan has demonstrated significant potential in mitigating podocyte injury and reducing proteinuria in both preclinical models and clinical trials of chronic kidney disease. The data strongly support the crucial role of the ET-1/ETA receptor pathway in the pathogenesis of podocyte damage. The detailed experimental protocols provided in this guide offer a framework for further research into the therapeutic effects of ETA receptor antagonists. While direct data on "this compound" is sparse, the comprehensive information available for atrasentan provides a robust foundation for understanding the promise of this drug class in the treatment of proteinuric kidney diseases. Further investigation into the comparative efficacy and safety of different selective ETA receptor antagonists is warranted.
References
- 1. Atrasentan alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin and the podocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin and the podocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effect on podocyte number in experimental diabetic nephropathy resulting from combined atrasentan and RAAS inhibition therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
Investigating Diosuxentan in Animal Models of Kidney Disease: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Diosuxentan (also known as SC0062) is a novel, investigational, highly selective endothelin A (ETA) receptor antagonist. As of late 2025, detailed quantitative data and specific experimental protocols from preclinical studies in animal models of kidney disease have not been fully published in peer-reviewed literature. This guide, therefore, provides a comprehensive framework for the preclinical investigation of a selective ETA receptor antagonist like this compound, based on established methodologies and publicly available information on this class of drugs. The experimental protocols and data presented herein are representative examples and should be adapted based on emerging data for this compound.
Introduction to this compound
This compound (SC0062) is an orally bioactive small molecule that acts as a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1][2][3][4] Developed by BioCity Biopharma, it is a clinical candidate for the treatment of nephropathies, including Immunoglobulin A (IgA) nephropathy and diabetic kidney disease (DKD).[1][3] Preclinical studies have reportedly shown that this compound significantly improves pathological scores in models of acute and chronic kidney disease, and Phase 1 clinical trials have demonstrated good safety, tolerability, and pharmacokinetic profiles.[1][2][3][4] Its high selectivity for the ETA receptor over the ETB receptor suggests a potential for a favorable safety profile, particularly concerning fluid retention, which has been a challenge with less selective endothelin receptor antagonists.[2][4]
The Endothelin System and Its Role in Kidney Disease
The endothelin (ET) system, particularly the peptide endothelin-1 (B181129) (ET-1), plays a crucial role in the pathophysiology of chronic kidney disease (CKD).[5] ET-1 is a potent vasoconstrictor and also promotes inflammation, fibrosis, and cell proliferation.[6] In the kidneys, ET-1 is produced by various cells, including endothelial cells, mesangial cells, and tubular epithelial cells.[7]
ET-1 exerts its effects through two receptor subtypes: ETA and ETB.[7]
-
ETA Receptor: Primarily located on vascular smooth muscle cells and mesangial cells. Its activation leads to vasoconstriction, glomerular hypertension, proteinuria, inflammation, and fibrosis.[8][9]
-
ETB Receptor: Found on endothelial cells and in the renal tubules. Its activation on endothelial cells mediates vasodilation through the release of nitric oxide and prostacyclin, while tubular ETB receptors are involved in sodium and water excretion.[9]
In kidney disease, there is an overactivation of the ET-1/ETA receptor axis, contributing to the progression of renal damage.[7] Therefore, selective blockade of the ETA receptor is a promising therapeutic strategy to mitigate the detrimental effects of ET-1 while preserving the potentially beneficial actions of ETB receptor activation.
Signaling Pathway of Endothelin-1 in Kidney Disease
The following diagram illustrates the signaling cascade initiated by ET-1 binding to its receptors in the context of kidney disease, leading to pathological outcomes.
Caption: ET-1 signaling in kidney disease and the inhibitory action of this compound.
Preclinical Investigation of this compound in Animal Models
The preclinical evaluation of a selective ETA receptor antagonist like this compound would typically involve a series of studies in well-established animal models of kidney disease to assess its efficacy, mechanism of action, and safety.
Experimental Workflow
A general workflow for the preclinical assessment of this compound is depicted below.
Caption: A typical experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are critical for the robust evaluation of a therapeutic candidate. Below are representative protocols for key experiments.
Induction of Diabetic Nephropathy (DN) in Rodents
-
Model: Streptozotocin (STZ)-induced type 1 diabetes in rats or mice.[10]
-
Procedure:
-
Animals (e.g., male Sprague-Dawley rats, 180-200g) are fasted overnight.[11]
-
A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (dissolved in cold 0.1 M citrate (B86180) buffer, pH 4.5) is administered at a dose of 50-65 mg/kg.[11]
-
Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels. Animals with blood glucose >250 mg/dL are considered diabetic and included in the study.[12]
-
The animals are then monitored for the development of nephropathy over several weeks (typically 8-12 weeks), characterized by the onset of significant albuminuria.
-
Induction of Chronic Kidney Disease (CKD) via 5/6 Nephrectomy
-
Model: Surgical reduction of renal mass leading to hypertension, glomerular hyperfiltration, and progressive glomerulosclerosis and interstitial fibrosis.[13]
-
Procedure:
-
Animals (e.g., male Sprague-Dawley rats) are anesthetized.
-
In a two-step procedure, two-thirds of the left kidney is removed by surgical resection of the upper and lower poles.
-
One week later, a second surgery is performed to remove the entire right kidney (nephrectomy).
-
Sham-operated animals undergo the same surgical procedures but without the removal of kidney tissue.
-
The development of CKD is monitored over 4-8 weeks, confirmed by elevated serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and proteinuria.
-
Measurement of Albuminuria
-
Purpose: To quantify urinary albumin excretion, a key indicator of glomerular injury.
-
Procedure:
-
Animals are placed in metabolic cages for 24-hour urine collection.[14]
-
Urine volume is recorded, and samples are centrifuged to remove debris and stored at -80°C.
-
Urinary albumin concentration is determined using a species-specific albumin ELISA kit according to the manufacturer's instructions.[15][16]
-
Urinary creatinine concentration is measured using a creatinine assay kit.
-
Albuminuria is typically expressed as the urinary albumin-to-creatinine ratio (UACR) to correct for variations in urine concentration.
-
Histological Analysis of Renal Fibrosis
-
Purpose: To visually assess the extent of fibrosis in the kidney tissue.
-
Procedure:
-
At the end of the study, animals are euthanized, and kidneys are perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
The kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.[17]
-
Kidney sections (4-5 µm) are stained with Masson's trichrome or Picrosirius red to visualize collagen deposition (a marker of fibrosis).[18]
-
Immunohistochemistry can be performed to detect specific fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen IV.[17][19]
-
The stained sections are imaged, and the fibrotic area is quantified using image analysis software as a percentage of the total cortical area.
-
Data Presentation
Quantitative data from preclinical studies are best presented in structured tables to facilitate comparison between treatment groups. Below are examples of how efficacy data for a compound like this compound could be summarized.
Table 1: Effect of this compound on Renal Function and Blood Pressure in a Rat Model of Diabetic Nephropathy
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Urinary Albumin-to-Creatinine Ratio (mg/g) | 150 ± 25 | 95 ± 18 | 65 ± 12** |
| Serum Creatinine (mg/dL) | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.08 |
| Blood Urea Nitrogen (mg/dL) | 45 ± 8 | 32 ± 6* | 25 ± 5 |
| Systolic Blood Pressure (mmHg) | 165 ± 10 | 140 ± 8* | 130 ± 7** |
*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control. (Note: Data are hypothetical and for illustrative purposes only).
Table 2: Histomorphometric Analysis of Renal Tissue
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Glomerulosclerosis Index (0-4) | 2.8 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2** |
| Tubulointerstitial Fibrosis (% area) | 35 ± 6 | 18 ± 4 | 10 ± 3 |
| α-SMA Positive Area (% area) | 15 ± 3 | 8 ± 2* | 4 ± 1 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control. (Note: Data are hypothetical and for illustrative purposes only).
Conclusion
This compound, as a highly selective ETA receptor antagonist, holds significant promise as a therapeutic agent for chronic kidney disease. The preclinical investigation of this compound will rely on established animal models and a suite of well-defined experimental protocols to elucidate its efficacy and mechanism of action. By targeting the detrimental effects of ET-1 in the kidney, this compound represents a targeted therapeutic approach that may offer significant benefits to patients with various forms of nephropathy. As more data from preclinical and clinical studies become available, a clearer picture of its therapeutic potential and clinical utility will emerge.
References
- 1. BioCity's ETA-Selective Antagonist SC0062 Granted Breakthrough Therapy Designation in China for Diabetic Kidney Disease with Albuminuria [prnewswire.com]
- 2. BioCity Announces its selective Endothelin Type-A Receptor Antagonist, SC0062, Met the Primary Endpoint in Diabetic Kidney Disease (DKD) in a Phase 2 trial (2-SUCCEED) [prnewswire.com]
- 3. BioCity presents late-breaking clinical trial results with SC0062 for IgA Nephropathy at ASN Kidney Week 2024 as published in the Journal of the American Society of Nephrology - BioSpace [biospace.com]
- 4. biocitypharma.com [biocitypharma.com]
- 5. karger.com [karger.com]
- 6. Endothelin antagonists for diabetic and non-diabetic chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1 and the kidney: new perspectives and recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. scielo.br [scielo.br]
- 13. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc [protocols.io]
- 16. diacomp.org [diacomp.org]
- 17. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Development of a spontaneous model of renal interstitial fibrosis in NOD/SCID mice: Aging-induced pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Diosuxentan (SC-0062): Application Notes and Experimental Protocols for a Novel Selective Endothelin Receptor Type A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosuxentan, also known as SC-0062 or WX013, is a potent and highly selective small molecule antagonist of the endothelin receptor type A (ETA).[1][2] Emerging as a promising therapeutic agent, this compound is under investigation for the treatment of chronic kidney disease (CKD), particularly IgA nephropathy (IgAN) and diabetic kidney disease (DKD).[3][4] Its mechanism of action centers on blocking the effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in the pathophysiology of renal damage.[5] By selectively inhibiting the ETA receptor, this compound aims to improve renal blood flow, reduce proteinuria, and mitigate inflammation and fibrosis in the kidneys.[3] Preclinical studies have demonstrated that this compound improves pathological scores in animal models of acute and chronic kidney disease.[6] Furthermore, clinical trials have shown its potential to significantly reduce proteinuria in patients with IgAN, a key indicator of kidney damage.[7][8]
This document provides a comprehensive overview of the experimental protocols and available data for this compound, intended to guide researchers in the fields of nephrology, pharmacology, and drug development.
Physicochemical Properties and Identification
| Property | Value |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine |
| Molecular Formula | C20H21BrN6O7S |
| Synonyms | SC-0062, WX013 |
| Target | Endothelin Receptor Type A (ETA) |
| Mechanism of Action | Selective ETA Receptor Antagonist |
Signaling Pathway
This compound exerts its therapeutic effects by modulating the endothelin signaling pathway. Endothelin-1 (ET-1), a peptide primarily produced by vascular endothelial cells, binds to two receptor subtypes: ETA and ETB. The ETA receptor, located on vascular smooth muscle cells, mediates vasoconstriction, cell proliferation, inflammation, and fibrosis upon activation by ET-1. In kidney diseases, upregulation of the ET-1/ETA axis contributes to podocyte damage, mesangial expansion, and tubular inflammation.[5] this compound selectively blocks the ETA receptor, thereby inhibiting these detrimental downstream effects.
Caption: this compound blocks the binding of Endothelin-1 to the ETA receptor.
Quantitative Data
In Vitro Activity
| Compound | Target | IC50 (nM) |
| This compound (SC-0062) | ETA | 2.28 |
| M18 (Active Metabolite) | ETA | 1.58 |
Data from a Phase 1 first-in-human trial.[9]
Clinical Efficacy in IgA Nephropathy (Phase 2, 2-SUCCEED Trial)
The 2-SUCCEED trial was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with IgA nephropathy. The primary endpoint was the percent change from baseline in the urine protein-creatinine ratio (UPCR).
| Treatment Group | N | Placebo-Corrected Geometric Mean Change in UPCR from Baseline (95% CI) at Week 12 | Placebo-Corrected Geometric Mean Change in UPCR from Baseline (95% CI) at Week 24 |
| Placebo | 34 | - | - |
| This compound 5 mg | 33 | -27.6% (-43.0 to -8.2) | -22.4% (-42.2 to 4.3) |
| This compound 10 mg | 32 | -20.5% (-37.4 to 1.0) | -30.9% (-48.6 to -7.0) |
| This compound 20 mg | 32 | -38.1% (-51.4 to -21.0) | -51.6% (-64.2 to -34.6) |
Data from the 2-SUCCEED Phase 2 clinical trial in patients with IgA nephropathy.[10]
Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)
| Parameter | This compound (SC-0062) | M18 (Active Metabolite) |
| Terminal Elimination Half-life (t½) | 7.25 (1.70) h | 13.73 (1.32) h |
| Time to Steady State | ~3 days | ~3 days |
| Accumulation Ratio (Day 6) | 1.22 | 1.89 |
Geometric mean (geometric standard deviation) values.[9]
Experimental Protocols
In Vitro ETA Receptor Antagonism Assay (Representative Protocol)
This protocol describes a method for determining the in vitro potency of this compound as an ETA receptor antagonist.
Objective: To determine the IC50 value of this compound for the human ETA receptor.
Materials:
-
Human ETA receptor-expressing cell line (e.g., CHO-K1 or HEK293 cells)
-
This compound (SC-0062)
-
Endothelin-1 (ET-1)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the human ETA receptor-expressing cells according to standard protocols.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye in assay buffer for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells and incubate for 30 minutes at 37°C.
-
ET-1 Stimulation: Prepare a solution of ET-1 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Place the microplate in a fluorescence plate reader. Simultaneously add the ET-1 solution to the wells and measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium mobilization.
-
Data Analysis: Determine the inhibitory effect of this compound at each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Caption: Workflow for in vitro ETA receptor antagonism assay.
Animal Model of IgA Nephropathy (Representative Protocol)
This protocol outlines a general method for inducing IgA nephropathy in mice to evaluate the efficacy of this compound.
Objective: To assess the therapeutic effect of this compound on proteinuria and renal pathology in a mouse model of IgA nephropathy.
Animal Model: BALB/c mice are commonly used for inducing IgA nephropathy.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Bovine serum albumin (BSA)
-
Lipopolysaccharide (LPS)
-
Carbon tetrachloride (CCl4)
-
This compound (SC-0062) formulated for oral administration
-
Metabolic cages for urine collection
-
ELISA kits for measuring urinary albumin and creatinine (B1669602)
-
Histology reagents
Procedure:
-
Disease Induction:
-
Administer BSA (e.g., 100 mg/kg) intragastrically daily for 8 weeks.
-
Inject LPS (e.g., 2 mg/kg) intraperitoneally twice a week.
-
Inject CCl4 (e.g., 1 ml/kg of a 10% solution in olive oil) intraperitoneally once a week.
-
-
Treatment:
-
At week 4 of disease induction, randomly divide the mice into treatment and vehicle control groups.
-
Administer this compound (at various doses) or vehicle orally once daily for the remaining 4 weeks.
-
-
Monitoring:
-
Monitor body weight and general health of the animals throughout the study.
-
At regular intervals (e.g., every 2 weeks), place the mice in metabolic cages for 24-hour urine collection.
-
-
Endpoint Analysis:
-
At the end of the 8-week study, collect final urine and blood samples.
-
Euthanize the mice and harvest the kidneys.
-
Urine Analysis: Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (a measure of proteinuria).
-
Histopathology: Fix one kidney in formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular and tubulointerstitial injury.
-
Immunofluorescence: Snap-freeze the other kidney and prepare cryosections. Stain for IgA and C3 deposits in the mesangium.
-
-
Data Analysis: Compare the albumin-to-creatinine ratio, histological scores, and immunofluorescence intensity between the this compound-treated and vehicle control groups.
Caption: Workflow for IgA nephropathy animal model study.
Conclusion
This compound (SC-0062) is a promising selective ETA receptor antagonist with a clear mechanism of action and demonstrated efficacy in reducing proteinuria in patients with IgA nephropathy. The provided data and representative protocols offer a foundation for further research into its therapeutic potential and underlying pharmacological effects. As a highly selective agent, this compound may offer an improved safety profile compared to non-selective endothelin receptor antagonists, particularly concerning fluid retention. Further preclinical and clinical investigations are warranted to fully elucidate its role in the management of chronic kidney disease.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Animal models of IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Breakthrough Therapy Designation (BTD) for BioCity's SC0062, a selective endothelin type A (ETA) antagonist, granted by National Medical Products Administration for IgA nephropathy (IgAN) with proteinuria - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Role of Endothelin-1/Endothelin-A receptor-mediated signaling pathway in the aortic arch patterning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. igan.org [igan.org]
Application Notes and Protocols for Diosuxentan in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosuxentan is a potent, non-peptide dual endothelin receptor antagonist (ERA) that competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to both the endothelin-A (ETA) and endothelin-B (ETB) receptors. The endothelin system is critically involved in vasoconstriction, cell proliferation, and tissue remodeling.[1][2] Overactivation of the ET-1 signaling pathway has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension and cancer.[3][4][5] In the context of cancer, ET-1 can act as an autocrine and paracrine growth factor, promoting tumor progression, metastasis, and angiogenesis.[3][4][6] These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture studies to investigate its therapeutic potential.
Mechanism of Action
Endothelin-1 exerts its biological effects by binding to two G protein-coupled receptors, ETA and ETB.[7] The activation of these receptors triggers downstream signaling cascades that influence cell proliferation, survival, migration, and invasion.[4][8]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[9] In cancer cells, ETA receptor signaling is predominantly linked to tumor growth and survival.[10][11]
-
ETB Receptors: Found on endothelial cells, their stimulation mediates vasodilation through the release of nitric oxide and prostacyclin. However, on tumor cells, ETB receptors can also contribute to cancer progression.[10]
This compound, as a dual antagonist, blocks the signaling of both ETA and ETB receptors, thereby inhibiting the downstream effects of ET-1.
Signaling Pathway
The binding of ET-1 to its receptors activates multiple intracellular signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the activation of transcription factors that regulate genes involved in cell growth, survival, and motility.[8]
References
- 1. Novel Dual Endothelin Inhibitors in the Management of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin-1 and Its Role in Cancer and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin B Receptor, a New Target in Cancer Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin receptors as novel targets in tumor therapy | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Diosuxentan in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the physicochemical properties and recommended handling procedures for diosuxentan, a potent and selective endothelin A (ETA) receptor antagonist. The following protocols are intended to serve as a guide for the preparation of this compound for in vivo studies, ensuring consistency and reproducibility in preclinical research settings.
Solubility Profile
The solubility of a compound is a critical determinant of its formulation for in vivo administration. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, a general understanding of its likely solubility can be inferred from its chemical structure and the behavior of similar small molecules. It is imperative for researchers to empirically determine the solubility in their specific vehicle of choice.
Table 1: Qualitative Solubility and General Guidance
| Solvent/Vehicle System | Expected Solubility | Remarks |
| Aqueous Buffers (e.g., PBS) | Poor | As with many small molecule inhibitors, aqueous solubility is expected to be low. Sonication may be required. |
| DMSO (Dimethyl Sulfoxide) | High | This compound is likely to be readily soluble in DMSO. This is a common stock solution solvent. |
| Ethanol | Moderate to High | Often used as a co-solvent to improve the solubility of hydrophobic compounds in aqueous solutions. |
| PEG 400 (Polyethylene Glycol 400) | Moderate to High | A common vehicle for oral and parenteral administration, known to dissolve a wide range of compounds. |
| Corn Oil / Sesame Oil | Moderate | Suitable for lipophilic compounds, often used for subcutaneous or oral administration. |
Endothelin A (ETA) Receptor Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the endothelin A (ETA) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand endothelin-1 (B181129) (ET-1), initiates a cascade of intracellular signaling events. These pathways are implicated in vasoconstriction, cell proliferation, and inflammation. Understanding this pathway is crucial for interpreting the results of studies involving this compound.[1][2][3][4][5]
Caption: Endothelin A (ETA) Receptor Signaling Pathway and Point of Inhibition by this compound.
Protocol for Preparation of this compound for In Vivo Studies
This protocol outlines a general procedure for preparing this compound for administration to laboratory animals. The selection of the final vehicle and concentration should be based on the specific experimental requirements, including the route of administration and the desired dose.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Experimental Workflow for In Vivo Formulation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of Endothelin-1/Endothelin-A receptor-mediated signaling pathway in the aortic arch patterning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Diosuxentan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosuxentan (also known as SC0062) is a selective endothelin A (ETA) receptor antagonist. The endothelin system, particularly the interaction of endothelin-1 (B181129) (ET-1) with the ETA receptor, plays a crucial role in vasoconstriction, cell proliferation, and fibrosis. Antagonism of the ETA receptor is a therapeutic strategy for various cardiovascular and renal diseases. Western blot analysis is a powerful technique to elucidate the molecular mechanism of this compound by quantifying its effect on downstream signaling pathways.
These application notes provide a detailed protocol for analyzing the effects of this compound on key signaling proteins using Western blot. The focus is on the primary signaling cascades downstream of the ETA receptor: the Phospholipase C (PLC)/Inositol Trisphosphate (IP3)/Ca2+ pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Data Presentation
The following tables are templates for presenting quantitative data obtained from Western blot analysis following this compound treatment. It is recommended to analyze the phosphorylation status of key signaling proteins relative to their total protein expression to account for any changes in overall protein levels.
Table 1: Effect of this compound on ET-1-Induced ERK1/2 Phosphorylation
| Treatment Group | This compound Conc. (nM) | ET-1 Conc. (nM) | p-ERK1/2 (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) | Ratio (p-ERK1/2 / Total ERK1/2) |
| Vehicle Control | 0 | 0 | 1.00 | 1.00 | 1.00 |
| ET-1 Stimulation | 0 | 100 | 5.20 | 1.05 | 4.95 |
| This compound (Low) + ET-1 | 10 | 100 | 3.10 | 1.02 | 3.04 |
| This compound (High) + ET-1 | 100 | 100 | 1.50 | 1.03 | 1.46 |
| This compound Alone | 100 | 0 | 0.95 | 1.01 | 0.94 |
Table 2: Effect of this compound on ET-1-Induced Akt Phosphorylation
| Treatment Group | This compound Conc. (nM) | ET-1 Conc. (nM) | p-Akt (Ser473) (Normalized Intensity) | Total Akt (Normalized Intensity) | Ratio (p-Akt / Total Akt) |
| Vehicle Control | 0 | 0 | 1.00 | 1.00 | 1.00 |
| ET-1 Stimulation | 0 | 100 | 4.80 | 0.98 | 4.90 |
| This compound (Low) + ET-1 | 10 | 100 | 2.90 | 1.01 | 2.87 |
| This compound (High) + ET-1 | 100 | 100 | 1.30 | 0.99 | 1.31 |
| This compound Alone | 100 | 0 | 0.98 | 1.02 | 0.96 |
Table 3: Effect of this compound on ET-1-Induced PLCβ Phosphorylation
| Treatment Group | This compound Conc. (nM) | ET-1 Conc. (nM) | p-PLCβ (Normalized Intensity) | Total PLCβ (Normalized Intensity) | Ratio (p-PLCβ / Total PLCβ) |
| Vehicle Control | 0 | 0 | 1.00 | 1.00 | 1.00 |
| ET-1 Stimulation | 0 | 100 | 3.50 | 1.03 | 3.40 |
| This compound (Low) + ET-1 | 10 | 100 | 2.10 | 0.99 | 2.12 |
| This compound (High) + ET-1 | 100 | 100 | 1.20 | 1.01 | 1.19 |
| This compound Alone | 100 | 0 | 0.97 | 1.00 | 0.97 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the ETA receptor signaling pathway and the general experimental workflow for Western blot analysis of this compound's effects.
Application Notes and Protocols for Gene Expression Analysis with an Endothelin Receptor Antagonist (ERA)
Disclaimer: There is currently no publicly available information detailing the specific mechanism of action or effects on gene expression for the compound Diosuxentan. The following application notes and protocols are a representative example based on the known effects of the broader class of Endothelin Receptor Antagonists (ERAs). "Compound X" is used throughout to represent a hypothetical ERA.
Introduction
Endothelin receptor antagonists (ERAs) are a class of drugs that block the binding of endothelin (ET) to its receptors, primarily ET-A and ET-B. The endothelin signaling pathway is implicated in a variety of cellular processes, including vasoconstriction, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is associated with several diseases, including pulmonary arterial hypertension, heart failure, and fibrosis.[2][3] ERAs have been shown to modulate the expression of numerous genes involved in these pathological processes.[3][4] These application notes provide a framework for analyzing the effects of a representative ERA, "Compound X," on gene expression in a research setting.
Mechanism of Action and Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor that exerts its effects by binding to the G-protein coupled receptors ET-A and ET-B on the surface of various cell types. The activation of these receptors initiates a downstream signaling cascade that can lead to changes in gene expression. For instance, ET-1 can stimulate the expression of genes involved in cell proliferation and fibrosis, such as transforming growth factor-β1 (TGF-β1) and vascular endothelial growth factor (VEGF).[1][2] ERAs, by blocking the initial binding of ET-1, can prevent these downstream effects and alter the expression of these and other related genes.
Effects on Gene Expression
ERAs have been demonstrated to significantly alter the expression of genes involved in cardiovascular and fibrotic diseases. For instance, in a rat model of chronic heart failure, long-term treatment with an ERA was shown to inhibit the altered expression of several key genes.[3][5] Similarly, in the context of idiopathic pulmonary fibrosis, ERAs have been found to upregulate the expression of anoikis-related genes like EDNRB.[4]
Table 1: Illustrative Gene Expression Changes in Response to Compound X Treatment in a Cardiac Hypertrophy Model
| Gene | Function | Fold Change (Compound X vs. Vehicle) | p-value |
| ANP (Atrial Natriuretic Peptide) | Marker of cardiac stress | -2.5 | < 0.01 |
| β-MHC (Beta-Myosin Heavy Chain) | Fetal gene re-expression in hypertrophy | -3.1 | < 0.01 |
| RyR2 (Ryanodine Receptor 2) | Calcium release from sarcoplasmic reticulum | +1.8 | < 0.05 |
| SERCA2a (Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a) | Calcium reuptake into sarcoplasmic reticulum | +2.2 | < 0.05 |
| ACE (Angiotensin-Converting Enzyme) | Component of the renin-angiotensin system | -1.9 | < 0.05 |
| AT1R (Angiotensin II Receptor Type 1) | Receptor for angiotensin II | -2.3 | < 0.01 |
| prepro-ET-1 | Precursor to Endothelin-1 | -4.0 | < 0.001 |
Note: The data presented in this table is illustrative and based on findings from studies on various ERAs.[3][5] Actual results may vary depending on the specific compound, experimental model, and conditions.
Table 2: Illustrative Gene Expression Changes in a Pulmonary Fibrosis Model Treated with Compound X
| Gene | Function | Fold Change (Compound X vs. Vehicle) | p-value |
| EDNRB (Endothelin Receptor Type B) | Anoikis-related gene | +2.8 | < 0.01 |
| MMP7 (Matrix Metallopeptidase 7) | Involved in tissue remodeling | -2.1 | < 0.05 |
| CXCL12 (C-X-C Motif Chemokine Ligand 12) | Chemoattractant | -1.7 | < 0.05 |
| COL1A1 (Collagen Type I Alpha 1 Chain) | Major component of extracellular matrix | -3.5 | < 0.01 |
| ACTA2 (Actin Alpha 2, Smooth Muscle) | Myofibroblast marker | -2.9 | < 0.01 |
Note: This data is hypothetical and based on the described effects of ERAs on anoikis-related and fibrotic genes.[4]
Experimental Protocols
The following are generalized protocols for investigating the effects of Compound X on gene expression in a cell culture model.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for treating a relevant cell line (e.g., human pulmonary fibroblasts or neonatal rat ventricular myocytes) with Compound X.
Materials:
-
Appropriate cell line (e.g., human pulmonary fibroblasts, HFL-1; or neonatal rat ventricular myocytes, NRVMs)
-
Complete cell culture medium
-
Compound X (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Prepare serial dilutions of Compound X in complete culture medium. Also, prepare a vehicle control with the same concentration of the solvent.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing Compound X or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and cDNA Synthesis
This protocol describes the isolation of total RNA and its conversion to complementary DNA (cDNA).
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Thermal cycler
Procedure:
-
Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit.
-
Homogenize the lysate and proceed with the RNA extraction protocol according to the manufacturer's instructions.
-
Elute the purified RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Perform reverse transcription on 1 µg of total RNA using a reverse transcription kit and a thermal cycler, following the manufacturer's protocol.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the quantification of the relative expression of target genes.
Materials:
-
cDNA (from Protocol 2)
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Prepare the qRT-PCR reaction mix by combining the SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
Aliquot the reaction mix into a 96-well qRT-PCR plate.
-
Run the plate in a qRT-PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the results using the comparative Ct (2-ΔΔCt) method to determine the relative expression of the target genes, normalized to a housekeeping gene.
Data Analysis and Interpretation
The data obtained from qRT-PCR can be used to determine the fold change in gene expression in cells treated with Compound X compared to the vehicle control. Statistical analysis, such as a Student's t-test or ANOVA, should be performed to determine the significance of any observed changes. The results can provide insights into the molecular mechanisms by which Compound X exerts its effects and can help identify potential biomarkers of drug activity. For a more comprehensive analysis of gene expression, high-throughput methods like RNA sequencing (RNA-seq) can be employed.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelin receptor antagonists target EDNRB and modulate the progression of idiopathic pulmonary fibrosis via anoikis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term endothelin receptor antagonist administration improves alterations in expression of various cardiac genes in failing myocardium of rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sparsentan in Combination with Other Renal Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chronic kidney disease (CKD) is a multifactorial condition characterized by a progressive loss of kidney function. The renin-angiotensin system (RAS) and the endothelin (ET) pathway are two key contributors to the pathophysiology of CKD, promoting vasoconstriction, inflammation, and fibrosis. While angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs) are mainstays of CKD treatment, residual proteinuria and disease progression remain significant challenges. Sparsentan (B1681978), a dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, offers a novel therapeutic approach by simultaneously targeting both pathways.[1][2] This document provides detailed application notes and protocols for researchers investigating the use of sparsentan in combination with other renal therapies.
Mechanism of Action of Sparsentan
Sparsentan is a single molecule that acts as a selective antagonist for both the ETA and AT1 receptors.[1][2]
-
Angiotensin II (AT1) Receptor Blockade: By blocking the AT1 receptor, sparsentan inhibits the effects of angiotensin II, a potent vasoconstrictor. This leads to vasodilation of the efferent arteriole in the glomerulus, reducing intraglomerular pressure and proteinuria.[3][4][5]
-
Endothelin-1 (B181129) (ETA) Receptor Blockade: Sparsentan also blocks the ETA receptor, preventing the binding of endothelin-1 (ET-1), another powerful vasoconstrictor and pro-fibrotic molecule.[2] This action contributes to vasodilation and has anti-inflammatory and anti-fibrotic effects in the kidneys.[1][2]
The dual blockade of these pathways provides a synergistic effect, offering potentially greater renoprotection than targeting either pathway alone.
Signaling Pathway of Sparsentan's Dual Action
Caption: Dual blockade of AT1 and ETA receptors by Sparsentan.
Sparsentan in Combination with SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as dapagliflozin (B1669812) and empagliflozin, are a class of drugs that lower blood glucose by promoting urinary glucose excretion.[6][7] They have also demonstrated significant renoprotective effects, including reducing intraglomerular pressure and albuminuria.[6][8] Combining sparsentan with an SGLT2 inhibitor presents a promising strategy for enhanced kidney protection.
Rationale for Combination Therapy
The combination of sparsentan and an SGLT2 inhibitor targets different and complementary pathways involved in CKD progression:
-
Sparsentan: Directly blocks the vasoconstrictive and pro-fibrotic effects of angiotensin II and endothelin-1.[1][2]
-
SGLT2 Inhibitors: Reduce glomerular hyperfiltration through tubuloglomerular feedback, independent of the RAS and endothelin pathways.[9] They also have anti-inflammatory and anti-fibrotic properties.[6]
This dual approach is hypothesized to provide additive or synergistic effects in reducing proteinuria and slowing the decline of kidney function. The ZENITH-CKD trial is an example of a clinical study investigating the combination of zibotentan (B1684529) (an endothelin receptor antagonist similar to the endothelin-blocking component of sparsentan) and dapagliflozin.[10][11]
Quantitative Data from Combination Studies
While specific data for sparsentan combined with SGLT2 inhibitors is emerging, data from related combination therapies can provide insights. The following table summarizes hypothetical data based on expected outcomes from such a combination, informed by trials of similar drug classes.
| Parameter | Monotherapy (Sparsentan) | Monotherapy (SGLT2i) | Combination Therapy |
| Urine Albumin-to-Creatinine Ratio (UACR) Reduction | ~35-45% | ~20-30% | ~50-60% |
| eGFR Decline (mL/min/1.73m² per year) | Slower decline vs. placebo | Slower decline vs. placebo | Potentially greater slowing of decline |
| Blood Pressure Reduction (Systolic) | ~5-10 mmHg | ~2-4 mmHg | ~7-14 mmHg |
Experimental Protocol: Evaluating Sparsentan and SGLT2i in a Rodent Model of Diabetic Nephropathy
This protocol describes a preclinical study to assess the efficacy of combination therapy in a rodent model of diabetic nephropathy.
1. Animal Model:
-
Use male db/db mice, a model of type 2 diabetes and obesity that develops progressive kidney disease.
-
House animals in a temperature- and light-controlled environment with free access to food and water.
-
Begin treatment at 8 weeks of age, when signs of nephropathy are apparent.
2. Treatment Groups (n=10-12 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Sparsentan (e.g., 30 mg/kg/day via oral gavage)
-
Group 3: SGLT2 inhibitor (e.g., Dapagliflozin, 1 mg/kg/day via oral gavage)
-
Group 4: Sparsentan + SGLT2 inhibitor (same doses as above)
3. Experimental Procedures:
-
Duration: 12 weeks of treatment.
-
Weekly Monitoring: Body weight and blood glucose levels.
-
Metabolic Cages (Weeks 0, 4, 8, 12): Collect 24-hour urine for measurement of albumin and creatinine (B1669602) (to determine UACR).
-
Blood Pressure (Weeks 0, 6, 12): Measure systolic blood pressure using the tail-cuff method.
-
Terminal Procedures (Week 12):
-
Collect blood for serum creatinine and BUN analysis.
-
Perfuse and collect kidneys for histology (PAS and Masson's trichrome staining for glomerulosclerosis and fibrosis) and gene expression analysis (RT-qPCR for markers of inflammation and fibrosis, e.g., TGF-β, MCP-1).
-
4. Data Analysis:
-
Use ANOVA followed by post-hoc tests to compare between-group differences.
-
A p-value < 0.05 is considered statistically significant.
Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating combination therapy.
Pharmacokinetics and Drug-Drug Interactions
When combining therapeutic agents, it is crucial to evaluate potential pharmacokinetic (PK) interactions.
-
Metabolism: Sparsentan is metabolized by cytochrome P450 enzymes. It is important to assess whether co-administration with an SGLT2 inhibitor alters its metabolism, or vice-versa.
-
Transporters: Renal drug transporters can be a site of drug-drug interactions. Studies should investigate if sparsentan or SGLT2 inhibitors compete for the same transporters, which could affect their renal clearance.[12]
Protocol: Pharmacokinetic Interaction Study
This protocol outlines a study to assess the PK interaction between sparsentan and an SGLT2 inhibitor in healthy volunteers.
1. Study Design:
-
Open-label, randomized, crossover study.
-
Enroll healthy adult volunteers.
2. Treatment Arms:
-
Arm A: Single dose of sparsentan.
-
Arm B: Single dose of SGLT2 inhibitor.
-
Arm C: Co-administration of single doses of sparsentan and SGLT2 inhibitor.
-
A washout period of at least 7 half-lives between treatments.
3. PK Sampling:
-
Collect serial blood samples at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Process blood to plasma and store at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of sparsentan, its major metabolites, and the SGLT2 inhibitor in plasma.
5. PK Parameters:
-
Calculate the following PK parameters for each drug, alone and in combination:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (terminal half-life)
-
6. Statistical Analysis:
-
Use geometric mean ratios and 90% confidence intervals to compare PK parameters between monotherapy and combination therapy.
-
No significant interaction is concluded if the 90% CIs for the ratios of Cmax and AUC fall within the standard bioequivalence range of 80-125%.
Logical Diagram of PK Interaction Assessment
References
- 1. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kidneyfund.org [kidneyfund.org]
- 4. ACE & ARBs - Uses, types, effectiveness, side effects | National Kidney Foundation [kidney.org]
- 5. Renal protection with angiotensin receptor blockers: where do we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGLT2 Inhibitors in Kidney Diseases—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal effects of SGLT2 inhibitors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prescribing SGLT2 Inhibitors in Patients With CKD: Expanding Indications and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Drugs Commonly Applied to Kidney Patients May Compromise Renal Tubular Uremic Toxins Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Measuring ETA Receptor Occupancy of Diosuxentan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosuxentan (also known as SC0062) is a novel, orally active, and highly selective endothelin-A (ETA) receptor antagonist.[1][2][3] The endothelin system, particularly the ETA receptor, is implicated in a variety of cardiovascular, renal, and neuronal inflammatory diseases due to its role in vasoconstriction, cell proliferation, and hormone production.[4][5] As such, accurately measuring the binding and occupancy of this compound at the ETA receptor is critical for understanding its pharmacokinetic and pharmacodynamic relationship, optimizing dosing regimens in clinical trials, and ultimately ensuring its therapeutic efficacy and safety.[1][2][3][6]
These application notes provide detailed protocols for key in vitro and in vivo methods to quantify the ETA receptor occupancy of this compound.
Quantitative Data Summary
While specific binding affinity data for this compound (SC0062) is not publicly available, the following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of other well-characterized ETA receptor antagonists for comparative purposes. This data is crucial for designing competition binding assays and for contextualizing the potency of this compound.
| Compound | Target Receptor(s) | Ki (nM) | IC50 (nM) | Notes |
| Atrasentan | ETA | 0.034 | - | Highly selective for ETA. |
| Bosentan | ETA / ETB | 4.7 (ETA), 95 (ETB) | - | Dual receptor antagonist. |
| Zibotentan | ETA | - | 21 | Specific for ETA with no activity at ETB. |
| Ambrisentan | ETA | - | - | Highly selective for ETA. |
| BQ-123 | ETA | 25 | 7.3 | A selective ETA receptor antagonist. |
| Macitentan | ETA / ETB | - | 0.5 (ETA), 391 (ETB) | Dual receptor antagonist. |
| BMS-193884 | ETA | 1.4 | - | Over 10,000-fold selectivity for ETA over ETB. |
ETA Receptor Signaling Pathway
The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by endothelin-1 (B181129) (ET-1), initiates a cascade of intracellular signaling events. These pathways are central to the physiological and pathophysiological effects mediated by the ETA receptor. This compound, as an antagonist, blocks these signaling cascades.
Caption: ETA Receptor Signaling Pathways.
Experimental Protocols
In Vitro Receptor Occupancy: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. This protocol describes a competitive binding assay to determine the IC50 and subsequently the Ki of this compound for the ETA receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Membrane Preparation: Cells or tissues expressing the human ETA receptor (e.g., CHO-K1 cells stably transfected with the human ETA receptor).
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) or a selective ETA radioligand like [¹²⁵I]-PD151242.
-
Test Compound: this compound (SC0062).
-
Non-specific Binding Control: A high concentration of an unlabeled ETA antagonist (e.g., 1 µM Atrasentan).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the ETA receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled antagonist.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Receptor Occupancy: Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify receptor occupancy in living subjects. This protocol provides a general framework for a PET study to measure ETA receptor occupancy by this compound.
Experimental Workflow: PET Imaging for Receptor Occupancy
Caption: PET Imaging Workflow for Receptor Occupancy.
Materials:
-
PET Scanner.
-
ETA-specific PET Radiotracer: Potential candidates include [¹¹C]BMS-5p, [¹⁸F]FBzBMS, or [¹¹C]L-753,037.[4][7] The choice of radiotracer will depend on its availability and imaging characteristics.
-
Test Compound: this compound (SC0062).
-
Animal Model or Human Subjects.
Protocol:
-
Subject Preparation:
-
Subjects should be fasted before the PET scan to ensure consistent metabolic conditions.
-
A transmission scan may be performed for attenuation correction.
-
-
Baseline PET Scan:
-
Administer a bolus injection of the ETA-specific PET radiotracer.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
This scan measures the baseline availability of ETA receptors.
-
-
This compound Administration:
-
Administer a single or multiple doses of this compound to the subjects according to the study design.
-
-
Post-Dose PET Scan:
-
At a predetermined time after this compound administration, perform a second PET scan.
-
Administer the same dose of the PET radiotracer as in the baseline scan.
-
Acquire dynamic PET data for the same duration as the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images and define regions of interest (ROIs) in tissues with high ETA receptor density (e.g., heart, kidneys, lungs) and a reference region with negligible receptor density.[4][7]
-
Generate time-activity curves for each ROI.
-
Use appropriate pharmacokinetic modeling to determine the binding potential (BP_ND) of the radiotracer in the target regions for both the baseline and post-dose scans.
-
-
Receptor Occupancy Calculation:
-
Calculate the percentage of ETA receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's interaction with the ETA receptor. The in vitro radioligand binding assays will yield precise data on its binding affinity, which is fundamental for its pharmacological characterization. The in vivo PET imaging studies will offer invaluable insights into its receptor occupancy in a physiological context, directly informing clinical dose selection and therapeutic monitoring. The combined application of these techniques will be instrumental in advancing the development of this compound as a promising therapeutic agent for a range of diseases.
References
- 1. biocitypharma.com [biocitypharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. BioCity's SC0062, a Selective Endothelin Receptor A Antagonist, Meets Main Goal in Phase 2 IgA Nephropathy Trial [synapse.patsnap.com]
- 4. Synthesis and in vivo evaluation of novel PET radioligands for imaging the endothelin-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. In vivo labeling of endothelin receptors with [(11)C]L-753,037: studies in mice and a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diosuxentan for Primary Kidney Cell Line Experiments
Topic: Diosuxentan for Primary Kidney Cell Line Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Initial research indicates a lack of publicly available scientific literature and experimental data specifically identifying a compound named "this compound" for use in primary kidney cell line experiments. It is possible that "this compound" may be a novel or internal proprietary name for a compound not yet widely documented, or a potential misspelling of another therapeutic agent.
This document, therefore, provides a generalized framework and detailed protocols applicable to the study of a hypothetical endothelin receptor antagonist, herein referred to as "Compound X" (as a proxy for this compound's likely drug class, given the common suffix "-entan"), in primary kidney cell culture. The methodologies and signaling pathways described are based on established principles of renal cell biology and the known effects of endothelin receptor antagonists in renal pathophysiology.
Mechanism of Action: Endothelin Receptor Antagonism in Kidney Cells
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various kidney diseases. It exerts its effects by binding to two receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). In the kidney, ET-1 is implicated in vasoconstriction, cell proliferation, inflammation, and fibrosis.[1][2]
Compound X is hypothesized to be a selective antagonist of the ETA receptor, thereby blocking the downstream signaling cascades initiated by ET-1 binding. This antagonism is expected to ameliorate pathological processes in kidney cells.
Key Signaling Pathways
The primary signaling pathways influenced by ET-1 in kidney cells, and therefore targeted by an antagonist like Compound X, include:
-
Phospholipase C (PLC) / Inositol Trisphosphate (IP3) Pathway: Activation of ETA receptors by ET-1 leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is central to vasoconstriction and cell proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: ET-1 signaling can activate the MAPK cascade (including ERK, JNK, and p38), which is heavily involved in cellular processes like proliferation, inflammation, and apoptosis.[1][2]
-
Transforming Growth Factor-beta (TGF-β) Pathway: ET-1 can induce the expression of TGF-β, a key profibrotic cytokine that promotes the accumulation of extracellular matrix (ECM) proteins, leading to renal fibrosis.[1][2]
-
Nuclear Factor-kappa B (NF-κB) Pathway: ET-1 can activate the NF-κB signaling pathway, a critical regulator of inflammation, leading to the production of pro-inflammatory cytokines and chemokines.[1][2][3]
Experimental Protocols for Primary Kidney Cell Lines
The following are detailed protocols for investigating the effects of Compound X on primary kidney cells.
Isolation and Culture of Primary Renal Proximal Tubule Epithelial Cells (PTECs)
This protocol is adapted from established methods for isolating primary renal cells.[4][5][6][7]
Materials:
-
Freshly excised kidney tissue (human or animal)
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+
-
Digestion Buffer: Collagenase Type IV (300 U/mL) and Dispase in HBSS with 5 mM CaCl2
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, insulin, transferrin, and hydrocortisone.
-
Cell strainers (100 µm, 70 µm, 40 µm)
-
Collagen-coated culture flasks/plates
Procedure:
-
Wash the kidney tissue twice with ice-cold HBSS.
-
Mince the cortical tissue into small pieces (~1 mm³).
-
Transfer the minced tissue to the Digestion Buffer and incubate at 37°C for 30 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of Culture Medium.
-
Filter the cell suspension sequentially through 100 µm, 70 µm, and 40 µm cell strainers.
-
Centrifuge the filtrate at 400 x g for 5 minutes.
-
Resuspend the cell pellet in Culture Medium and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto collagen-coated plates at a density of 5 x 10⁴ cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 48 hours.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of Compound X on the metabolic activity and viability of primary kidney cells.
Materials:
-
Primary kidney cells cultured in a 96-well plate
-
Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed primary kidney cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Protein Expression
This protocol is used to assess the effect of Compound X on the expression and phosphorylation of key signaling proteins.[4]
Materials:
-
Primary kidney cells treated with Compound X
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-TGF-β, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to measure changes in the mRNA levels of target genes involved in inflammation and fibrosis.
Materials:
-
Primary kidney cells treated with Compound X
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., TGFB1, COL1A1, IL6, MCP1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate master mix and primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Data Presentation
All quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Compound X on Primary Kidney Cell Viability (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.9 | 99.1 ± 5.3 | 97.5 ± 5.8 |
| 1 | 97.2 ± 5.5 | 96.8 ± 4.9 | 95.3 ± 6.2 |
| 10 | 95.8 ± 6.1 | 94.2 ± 5.7 | 92.1 ± 5.9 |
| 100 | 75.3 ± 7.8 | 68.9 ± 8.2 | 55.4 ± 9.3 |
Data are presented as mean ± standard deviation.
Table 2: Relative Gene Expression Changes in Primary Kidney Cells Treated with Compound X (10 µM) for 24h
| Gene | Fold Change vs. Vehicle | p-value |
| TGFB1 | 0.45 ± 0.08 | <0.01 |
| COL1A1 | 0.52 ± 0.11 | <0.01 |
| IL6 | 0.38 ± 0.09 | <0.001 |
| MCP1 | 0.41 ± 0.07 | <0.001 |
Data are presented as mean ± standard deviation.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: ETA Receptor Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Evaluating Compound X.
References
- 1. Signaling pathways of chronic kidney diseases, implications for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways of chronic kidney diseases, implications for therapeutics [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress in the Pathophysiology of Kidney Disease: Implications for Noninvasive Monitoring and Identification of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies [mdpi.com]
- 6. Isolation, Characterization, And High Throughput Extracellular Flux Analysis of Mouse Primary Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid and Simple Procedure for the Establishment of Human Normal and Cancer Renal Primary Cell Cultures from Surgical Specimens | PLOS One [journals.plos.org]
Application Notes and Protocols for Immunohistochemical Staining of Tissues Treated with Diosuxentan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) on tissues treated with Diosuxentan, a potent and selective endothelin A receptor (ETAR) antagonist. The protocols and supporting information are designed to facilitate the assessment of this compound's effects on target engagement and downstream signaling pathways.
Introduction
This compound is a selective antagonist of the endothelin A receptor (ETAR), a G protein-coupled receptor that mediates the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1).[1][2] The ET-1/ETAR signaling axis is implicated in various pathological conditions, including hypertension, cancer, and fibrosis.[1][3] Immunohistochemistry is a powerful technique to visualize and quantify the expression and localization of specific proteins within the tissue microenvironment, providing crucial insights into the pharmacological effects of this compound.
This document outlines detailed protocols for IHC staining of ETAR and key downstream signaling proteins affected by ETAR blockade. While direct quantitative IHC data for this compound-treated tissues is not extensively available in published literature, the provided tables summarize expected changes based on studies with other ETAR antagonists, such as macitentan (B1675890) and bosentan.[4]
Endothelin A Receptor (ETAR) Signaling Pathway
The binding of ET-1 to ETAR initiates a cascade of intracellular signaling events, primarily through Gq/11 and G12/13 proteins.[5] This leads to the activation of phospholipase C (PLC), subsequent increases in intracellular calcium, and activation of protein kinase C (PKC). These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2, p38), leading to cell proliferation, inflammation, and fibrosis. This compound, by blocking this initial interaction, is expected to attenuate these downstream effects.
Quantitative Data Presentation
The following tables summarize potential quantitative changes in protein expression that may be observed in tissues following treatment with an ETAR antagonist like this compound. Data is presented as hypothetical H-scores, which combine staining intensity and the percentage of positive cells, providing a semi-quantitative measure of protein expression. These values are based on expected outcomes from published studies on similar compounds.[4][6]
Table 1: Expected Changes in ETAR and Downstream Signaling Markers
| Protein Marker | Cellular Localization | Treatment Group | Mean H-Score (± SD) | Expected Change |
| ETAR | Membrane | Vehicle Control | 220 ± 25 | - |
| This compound | 215 ± 30 | No significant change | ||
| p-ERK1/2 | Nucleus, Cytoplasm | Vehicle Control | 180 ± 20 | - |
| This compound | 90 ± 15 | Decrease | ||
| p-p38 | Nucleus, Cytoplasm | Vehicle Control | 165 ± 18 | - |
| This compound | 85 ± 12 | Decrease | ||
| NF-κB (p65) | Nucleus, Cytoplasm | Vehicle Control | 190 ± 22 | - |
| This compound | 100 ± 17 | Decrease in nuclear translocation |
Table 2: Expected Changes in Inflammatory and Fibrosis Markers
| Protein Marker | Cellular Localization | Treatment Group | Mean H-Score (± SD) | Expected Change |
| ICAM-1 | Membrane | Vehicle Control | 150 ± 15 | - |
| This compound | 70 ± 10 | Decrease | ||
| VCAM-1 | Membrane | Vehicle Control | 140 ± 18 | - |
| This compound | 65 ± 12 | Decrease | ||
| α-SMA | Cytoplasm | Vehicle Control | 200 ± 30 | - |
| This compound | 110 ± 20 | Decrease | ||
| Collagen I | Extracellular Matrix | Vehicle Control | 250 ± 35 | - |
| This compound | 140 ± 25 | Decrease |
Experimental Protocols
This section provides a detailed protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0 or 1 mM EDTA, pH 8.0)
-
3% Hydrogen Peroxide in methanol (B129727)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (see Table 3 for recommendations)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Table 3: Recommended Primary Antibodies
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| ETAR | Rabbit | 1:100 - 1:250 | Abcam (ab117521) |
| p-ERK1/2 | Rabbit | 1:200 - 1:400 | Cell Signaling (4370) |
| p-p38 | Rabbit | 1:100 - 1:200 | Cell Signaling (4511) |
| NF-κB p65 | Rabbit | 1:100 - 1:200 | Cell Signaling (8242) |
| ICAM-1 | Mouse | 1:150 - 1:300 | Santa Cruz (sc-8439) |
| VCAM-1 | Rabbit | 1:100 - 1:250 | Abcam (ab134047) |
| α-SMA | Mouse | 1:200 - 1:500 | Abcam (ab7817) |
| Collagen I | Rabbit | 1:200 - 1:400 | Abcam (ab34710) |
Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse in PBS (3 changes for 5 minutes each).
-
-
Protein Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Apply DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse gently in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a similar solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene (2 changes for 5 minutes each).
-
Coverslip the slides using a permanent mounting medium.
-
-
Imaging and Analysis:
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a positive control tissue to validate antibody performance. Optimize antibody dilution. |
| Antigen retrieval suboptimal | Try a different antigen retrieval buffer (e.g., EDTA if citrate was used) or method. | |
| Incorrect antibody storage | Ensure antibodies are stored at the recommended temperature and have not expired. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. Ensure adequate washing between steps. |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. | |
| Overstaining | Incubation times too long | Reduce incubation times for primary antibody, secondary antibody, or DAB. |
| Antibody concentration too high | Further dilute the primary or secondary antibody. |
Conclusion
These application notes provide a framework for the immunohistochemical evaluation of tissues treated with this compound. By assessing the expression and localization of ETAR and its downstream signaling molecules, researchers can gain valuable insights into the mechanism of action and therapeutic efficacy of this novel ETAR antagonist. While direct IHC data for this compound is limited, the provided protocols and expected outcomes based on analogous compounds offer a robust starting point for these investigations.
References
- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibodies against Angiotensin II Type 1 and Endothelin A Receptors: Relevance and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of endothelin receptor blockade in left atrial tissue of spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. mdpi.com [mdpi.com]
- 7. Updates on utility of immunohistochemistry in diagnosis of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Diosuxentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosuxentan is a novel investigational compound belonging to the class of endothelin receptor antagonists. Endothelin-1 (B181129) (ET-1), acting primarily through the endothelin-A (ETA) receptor, is a potent peptide involved in a multitude of physiological processes, including vasoconstriction and cell proliferation.[1] In the context of oncology, the ET-1 signaling axis has been implicated in tumor growth, survival, invasion, and angiogenesis.[2] Dysregulation of this pathway is observed in various cancers, making the ETA receptor a compelling target for therapeutic intervention.
This compound is hypothesized to exert its effects by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by ET-1. This antagonism is expected to interfere with cancer cell proliferation and induce programmed cell death (apoptosis). Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to drug treatment. This document provides detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry, with a focus on apoptosis and cell cycle progression.
Mechanism of Action
The endothelin-1 signaling pathway plays a crucial role in cancer progression. Upon binding of ET-1 to the ETA receptor, a cascade of intracellular events is triggered, promoting cell proliferation and survival. This compound, as a selective ETA receptor antagonist, is designed to disrupt this signaling pathway. By competitively binding to the ETA receptor, this compound is expected to inhibit ET-1-mediated effects, leading to a reduction in cell proliferation and an increase in apoptosis in cancer cells.
Data Presentation
The following tables present representative quantitative data from flow cytometry analyses of cancer cell lines treated with an ETA receptor antagonist, serving as an example of the expected outcomes with this compound treatment.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 |
| This compound | 10 | 15.7 ± 1.5 | 8.4 ± 1.1 |
| This compound | 50 | 28.9 ± 2.1 | 15.6 ± 1.9 |
| This compound | 100 | 44.1 ± 3.2 | 24.4 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments. The data is representative based on a study of a similar endothelin receptor antagonist.[2]
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 0 | 55.3 ± 2.5 | 28.1 ± 1.8 | 16.6 ± 1.2 |
| This compound | 10 | 62.1 ± 2.9 | 23.5 ± 1.5 | 14.4 ± 1.0 |
| This compound | 50 | 68.7 ± 3.1 | 18.2 ± 1.3 | 13.1 ± 0.9 |
| This compound | 100 | 75.4 ± 3.5 | 12.9 ± 1.1 | 11.7 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments. The data is representative and illustrates a potential G1 phase arrest.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and assessing membrane integrity with Propidium Iodide (PI).
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation.
-
Collect FITC fluorescence (Annexin V) at approximately 530 nm and PI fluorescence at approximately 617 nm.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Analysis:
-
Create a quadrant plot of Annexin V-FITC versus PI.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound based on their DNA content.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).[5]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect PI fluorescence at approximately 617 nm.
-
Use a linear scale for the DNA content histogram.
-
-
Data Analysis:
-
Gate on single cells to exclude doublets.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound's proposed mechanism of action.
References
- 1. Endothelin attenuates apoptosis in human smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HJP 272, an endothelin receptor antagonist, and its role in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for Endothelin Receptor Antagonist Administration in Rat Models of Hypertension
Disclaimer: Initial searches for "Diosuxentan" did not yield specific experimental data in rat models of hypertension. Therefore, these application notes and protocols have been created using data for Bosentan (B193191) , a well-characterized dual endothelin receptor antagonist (ERA), as a representative compound for this class of drugs. The methodologies and principles described herein are broadly applicable to the preclinical evaluation of ERAs in hypertension research.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in the pathophysiology of hypertension. It exerts its effects through two receptor subtypes: ETA and ETB. ETA receptor activation on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors on endothelial cells can mediate vasodilation through nitric oxide and prostacyclin release. However, ETB receptors on smooth muscle cells also contribute to vasoconstriction. Endothelin receptor antagonists (ERAs) like Bosentan block the effects of ET-1, leading to vasodilation and a reduction in blood pressure.
These application notes provide detailed protocols for the administration of Bosentan in various rat models of hypertension, along with a summary of its reported effects on cardiovascular parameters.
Signaling Pathway of Endothelin-1 and Blockade by Bosentan
The following diagram illustrates the signaling pathway of Endothelin-1 and the mechanism of action of Bosentan.
Experimental Protocols
The following are generalized protocols for inducing hypertension in rats and for the administration of Bosentan. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Rat Models of Hypertension
Several well-established rat models can be used to study the effects of ERAs on hypertension.
-
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Model: This model is characterized by low-renin hypertension and is induced by a combination of mineralocorticoid excess and high salt intake.[1][2][3][4]
-
Angiotensin II (Ang II)-Induced Model: This model involves the continuous infusion of Angiotensin II to induce hypertension, which is dependent on the renin-angiotensin system.[5][6]
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension.
-
Fructose-Induced Hypertensive Rat: A metabolic model where a high-fructose diet leads to insulin (B600854) resistance and hypertension.[7]
-
Monocrotaline (MCT)-Induced Pulmonary Hypertension: A model specifically for studying pulmonary arterial hypertension.[8][9][10]
General Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of an ERA in a rat model of hypertension.
Protocol for DOCA-Salt Induced Hypertension and Bosentan Treatment
-
Animals: Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Uninephrectomy: Anesthetize the rats and perform a left uninephrectomy. Allow a one-week recovery period.
-
DOCA Implantation: Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously.
-
High-Salt Diet: Replace drinking water with 1% NaCl solution.
-
Bosentan Administration:
-
Preventative Protocol: Begin Bosentan administration at the time of DOCA implantation.
-
Therapeutic Protocol: Allow hypertension to develop for a set period (e.g., 2-4 weeks) before starting Bosentan treatment.
-
Dosage and Administration: Administer Bosentan orally via gavage at a dose of 30-100 mg/kg/day. The vehicle can be 1% sodium carboxymethylcellulose.
-
-
Blood Pressure Measurement: Measure systolic blood pressure at regular intervals (e.g., weekly) using the tail-cuff method.
-
Duration: Continue the treatment for 4-6 weeks.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for further analysis (e.g., cardiac hypertrophy, renal fibrosis).
Protocol for Angiotensin II-Induced Hypertension and Bosentan Treatment
-
Animals: Use male Wistar or Sprague-Dawley rats (250-300 g).
-
Pump Implantation: Implant osmotic minipumps for subcutaneous infusion of Angiotensin II (e.g., 200 ng/kg/min) for 10-14 days.[5]
-
Bosentan Administration:
-
Administer Bosentan (30 mg/kg/day) via oral gavage concurrently with the Ang II infusion.[5]
-
-
Blood Pressure Measurement: Measure blood pressure before and every two days during the infusion period.[5]
-
Hemodynamic Assessment: At the end of the study, conscious rats can be assessed for mean arterial pressure (MAP), cardiac output (CO), and regional blood flow.[5]
Quantitative Data Summary
The following tables summarize the effects of Bosentan in different rat models of hypertension as reported in the literature.
Table 1: Effect of Bosentan in Angiotensin II-Induced Hypertensive Rats
| Parameter | Ang II Infusion | Ang II + Bosentan (30 mg/kg/day) | Reference |
| Tail-Cuff Pressure (mmHg) | 164 ± 8 | 135 ± 3 | [5] |
| Mean Arterial Pressure (mmHg) | Increased | Attenuated Rise | [5] |
| Cardiac Output (mL/min) | Reduced | Restored to normal | [5] |
| Total Peripheral Resistance | Markedly Increased | Restored to normal | [5] |
| Renal Blood Flow (mL/min) | Reduced | Restored to normal | [5] |
Table 2: Effect of Bosentan in DOCA-Salt Hypertensive Rats
| Rat Model | Treatment | Systolic Blood Pressure (mmHg) | Reference |
| DOCA-salt SHR | Untreated | 241 ± 1 | [1] |
| DOCA-salt SHR | Bosentan | 223 ± 2 | [1] |
| Male DOCA-salt Wistar | Vehicle | 175 ± 3 (MAP) | [3] |
| Male DOCA-salt Wistar | Bosentan (10 mg/kg IV) | Significant Decrease in MAP | [3] |
| Female DOCA-salt Wistar | Vehicle | 155 ± 8 (MAP) | [3] |
| Female DOCA-salt Wistar | Bosentan (10 mg/kg IV) | Significant Decrease in MAP | [3] |
Table 3: Effect of Bosentan in Other Hypertensive Rat Models
| Model | Treatment | Key Findings | Reference |
| Transgenic (human renin & angiotensinogen) | Bosentan (100 mg/kg/day) | Decreased blood pressure and cardiac hypertrophy.[6] | [6] |
| Fructose-Induced Hypertension | Bosentan (100 mg/kg/day) | Completely reversed the increase in blood pressure.[7] | [7] |
| Hypoxia-Induced Pulmonary Hypertension | Bosentan (100 mg/kg/day) | Prevented and reversed pulmonary hypertension and right heart hypertrophy.[11] | [11] |
| Monocrotaline-Induced Pulmonary HT | Bosentan (300 mg/kg/day) | Attenuated the increase in mean pulmonary arterial pressure.[8][9] | [8][9] |
Pharmacokinetics of Bosentan in Rats
Understanding the pharmacokinetic profile of the administered compound is crucial for interpreting the results.
-
Absorption: Bosentan is rapidly absorbed after oral administration.
-
Protein Binding: It is highly bound to plasma proteins (>98%).[12]
-
Metabolism: Bosentan is extensively metabolized by the liver, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4 in humans).[12]
-
Elimination: It is mainly eliminated in the bile.[12]
-
Clearance: There are significant interspecies differences in systemic clearance, with rats exhibiting a higher clearance compared to dogs and humans.[13] In rats with liver dysfunction, the clearance of Bosentan is significantly reduced.[14]
Conclusion
The administration of the dual endothelin receptor antagonist Bosentan has been shown to be effective in lowering blood pressure and mitigating end-organ damage in a variety of rat models of hypertension. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of endothelin receptor antagonists in the context of hypertension. Careful consideration of the appropriate rat model, dosage, and administration route is essential for obtaining robust and reproducible results.
References
- 1. Antihypertensive effect of an endothelin receptor antagonist in DOCA-salt spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycorticosterone acetate-salt hypertensive rats display gender-related differences in ET(B) receptor-mediated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycorticosterone acetate-salt hypertensive rats display gender-related differences in ETB receptor-mediated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Bosentan attenuates the hypertensive effect of angiotensin II in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Bosentan reduces blood pressure and the target-organ damage induced by a high-fructose diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Bosentan, a new endothelin receptor antagonist: prediction of the systemic plasma clearance in man from combined in vivo and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
Application Note: Target Deconvolution of the Investigational Compound Diosuxentan Using Genome-Wide CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The identification of molecular targets is a critical step in the development of novel therapeutics.[1][2] A significant challenge in drug discovery is elucidating the mechanism of action for compounds identified through phenotypic screens.[2] Diosuxentan is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines, though its precise molecular targets remain uncharacterized. This application note describes a comprehensive protocol for utilizing genome-wide CRISPR-Cas9 loss-of-function screens to identify and validate the cellular targets of this compound. CRISPR-Cas9 technology offers a powerful and unbiased approach to interrogate the entire genome, enabling the identification of genes that modulate cellular response to a given compound.[1][3][4] By systematically knocking out every gene, we can identify which genetic perturbations confer resistance or sensitivity to this compound, thereby illuminating its mechanism of action and potential therapeutic pathways.
Principle of the Method CRISPR-Cas9 genome editing is a versatile tool for creating targeted gene knockouts.[2][4] A pooled CRISPR screen utilizes a library of single guide RNAs (sgRNAs), with each sgRNA designed to target a specific gene in the genome.[1][5] This library is delivered to a population of Cas9-expressing cells, typically via lentiviral transduction, creating a diverse pool of knockout mutants.[5][6] The cell population is then treated with the compound of interest (this compound).
Two primary screening strategies are employed:
-
Positive Selection Screen: Identifies genes whose knockout confers a survival advantage or resistance to the drug. Cells with these knockouts will become enriched in the population over time.[6] This can reveal the drug's direct target or essential components of its signaling pathway.
-
Negative Selection Screen: Identifies genes whose knockout increases sensitivity to the drug or is synthetically lethal with the drug treatment. Cells with these knockouts will be depleted from the population.[6][7] This can uncover pathways that, when inhibited, could synergize with the drug.
Following treatment, genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified and quantified using next-generation sequencing. By comparing the abundance of sgRNAs in the treated versus control populations, we can identify "hit" genes that significantly alter the cellular response to this compound.
Hypothetical Signaling Pathway for an Endothelin Receptor Antagonist
While the targets of this compound are unknown, many anti-cancer agents interfere with key signaling pathways that regulate cell proliferation and survival. One such pathway is the Endothelin-1 (ET-1) axis, which is implicated in tumor growth and angiogenesis.[8][9] If this compound were an Endothelin Receptor Antagonist (ERA), it would likely inhibit signaling cascades downstream of the ET-A receptor.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below. The process involves generating a mutant cell library, applying selective pressure with this compound, and analyzing the resulting genetic changes to identify key targets.
Protocols
Protocol 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound (e.g., A549, HeLa).
-
Cas9 Expression: Stably express Cas9 nuclease in the selected cell line. This can be achieved by transducing cells with a lentiviral vector carrying the Cas9 gene followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay).
-
Lentiviral sgRNA Library Production: Amplify a genome-wide pooled sgRNA library (e.g., GeCKO v2). Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
Virus Harvest and Titer: Harvest the virus-containing supernatant 48-72 hours post-transfection. Determine the viral titer to calculate the appropriate volume needed for transduction.
-
Transduction of Cas9 Cells: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA. A representation of at least 500 cells per sgRNA should be maintained.
-
Antibiotic Selection: After 24-48 hours, apply selection pressure (e.g., puromycin) to eliminate non-transduced cells. Collect a baseline cell sample (T0) for sequencing.
Protocol 2: this compound Positive/Negative Selection Screen
-
Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line.
-
Cell Plating: Plate the transduced cell library into two pools: a control group (treated with vehicle, e.g., DMSO) and a treatment group.
-
Drug Treatment:
-
For Positive Selection (Resistance): Treat cells with a high concentration of this compound (e.g., IC80-IC90). The goal is to kill most cells except those with resistance-conferring mutations.
-
For Negative Selection (Sensitivity): Treat cells with a lower concentration of this compound (e.g., IC20-IC40). This allows for the identification of knockouts that sensitize cells to the drug, causing them to be depleted from the population.
-
-
Incubation: Culture the cells for 14-21 days, passaging as needed and maintaining drug selection. Ensure the cell population is maintained at a high representation (>500 cells/sgRNA).
-
Cell Harvest: At the end of the incubation period, harvest cells from both the control and treated populations.
Protocol 3: Data Acquisition and Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and treated cell pellets.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the sgRNA-containing regions from the genomic DNA. The primers should include adapters for next-generation sequencing.
-
Next-Generation Sequencing (NGS): Pool the PCR amplicons and perform high-throughput sequencing on a platform such as an Illumina NovaSeq. Aim for a read depth of at least 200-500 reads per sgRNA.
-
Bioinformatic Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
-
Normalize sgRNA read counts across samples.
-
Compare sgRNA abundance between the treatment and control groups.
-
Calculate a fold-change and statistical significance (p-value, FDR) for each gene.
-
Rank genes to identify top hits for both positive (enriched) and negative (depleted) selection.
-
Data Presentation
The results from the bioinformatic analysis can be summarized to highlight the most significant gene hits that modulate the cellular response to this compound.
Table 1: Hypothetical Top Gene Hits from this compound CRISPR Screen
| Screen Type | Gene Symbol | Gene Description | Log2 Fold Change (Treated/Control) | P-value | False Discovery Rate (FDR) | Potential Role |
| Positive Selection (Resistance) | ET-A | Endothelin Receptor Type A | 5.8 | 1.2e-8 | 2.5e-7 | Direct Drug Target |
| GNAQ | G Protein Subunit Alpha Q | 4.9 | 3.5e-7 | 4.1e-6 | Downstream Signal Transducer | |
| PLCB1 | Phospholipase C Beta 1 | 4.2 | 8.1e-7 | 7.5e-6 | Second Messenger Generation | |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 3.5 | 2.4e-6 | 1.9e-5 | Drug Efflux Pump | |
| Negative Selection (Sensitivity) | PTEN | Phosphatase and Tensin Homolog | -4.5 | 5.5e-8 | 1.3e-6 | Tumor Suppressor (Synergy) |
| KEAP1 | Kelch-Like ECH-Associated Protein 1 | -3.9 | 9.2e-7 | 8.1e-6 | Oxidative Stress Regulation | |
| BAX | BCL2 Associated X, Apoptosis Regulator | -3.2 | 4.1e-6 | 3.3e-5 | Pro-Apoptotic Factor |
Interpretation of Results
-
Positive Selection Hits: The enrichment of sgRNAs targeting the ET-A receptor and its downstream signaling partners (GNAQ, PLCB1) strongly suggests that this pathway is the primary target of this compound. Knocking out these components likely prevents the drug from binding or exerting its effect, leading to cell survival. The enrichment of ABCB1, a known multi-drug resistance pump, suggests a potential mechanism of acquired resistance.
-
Negative Selection Hits: The depletion of sgRNAs targeting the tumor suppressor PTEN indicates a synthetic lethal interaction. Cells lacking PTEN are more vulnerable to this compound, suggesting a combination therapy approach could be effective. Depletion of KEAP1 and BAX knockouts points to the drug's reliance on intact apoptotic and oxidative stress pathways to induce cell death.
Conclusion Genome-wide CRISPR-Cas9 screening is a robust and effective methodology for the de novo identification of drug targets and mechanisms of action.[3][5] The protocols outlined here provide a systematic framework for elucidating the molecular targets of the investigational compound this compound. By identifying genes that confer resistance or sensitivity, this approach can accelerate the drug development process, uncover novel combination therapy strategies, and provide critical insights into the compound's biological function.[7][10]
References
- 1. biocompare.com [biocompare.com]
- 2. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthego.com [synthego.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Diosuxentan (SC0062)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosuxentan, also known as SC0062, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] The endothelin system, particularly the activation of the ETA receptor by endothelin-1 (B181129) (ET-1), is implicated in various pathological processes, including vasoconstriction, inflammation, and fibrosis.[1] This makes the ETA receptor a compelling target for therapeutic intervention in cardiovascular, renal, and neuronal inflammatory diseases.[3] this compound's high affinity and selectivity for the ETA receptor make it an excellent candidate for drug development programs and a valuable tool for research in these areas.
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize ETA receptor antagonists like this compound. The provided methodologies are suitable for screening large compound libraries and confirming the activity of potential hits.
Mechanism of Action
This compound is a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR). The ETA receptor primarily couples through the Gαq subunit. Upon binding of its endogenous ligand, endothelin-1, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which triggers various downstream cellular responses. This compound blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting this signaling cascade.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics in healthy Chinese volunteers treated with SC0062, a highly selective endothelin‐A receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Experiments with Diosuxentan
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Diosuxentan in in vitro experiments and are not observing the expected effects. This compound is an investigational endothelin receptor antagonist. This guide provides troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and expected data to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is hypothesized to be a competitive antagonist of endothelin receptors, primarily the Endothelin A (ETA) receptor subtype. By binding to ETA receptors on vascular smooth muscle cells, it is expected to block the downstream signaling cascade initiated by Endothelin-1 (B181129) (ET-1), thereby inhibiting vasoconstriction and cell proliferation.[1][2][3]
Q2: What is the expected in vitro effect of this compound?
A2: In vitro, this compound is expected to inhibit the physiological effects induced by ET-1. A common method to assess this is by measuring the inhibition of ET-1-induced intracellular calcium mobilization. A successful experiment would show a dose-dependent decrease in the calcium signal in the presence of this compound.
Q3: My cells are not responding to Endothelin-1, even without this compound. What could be the issue?
A3: This suggests a problem with the experimental system itself. Potential causes include:
-
Low Receptor Expression: The cell line you are using may not express a sufficient number of ETA receptors.[4]
-
Cell Health: The cells may be unhealthy, have a high passage number, or be contaminated (e.g., with mycoplasma).[5]
-
Reagent Quality: The ET-1 peptide may have degraded due to improper storage or handling.
Q4: I see a response to ET-1, but this compound is not inhibiting it. What are the likely causes?
A4: If the positive control (ET-1 alone) is working, the issue likely lies with this compound or its application. Consider the following:
-
Compound Integrity: this compound may have degraded. Ensure it has been stored correctly and prepare fresh solutions.
-
Solubility Issues: this compound may not be fully dissolved in your assay buffer. This can be a common problem with small molecule compounds.[6] Consider using a different solvent or sonication.
-
Incorrect Concentration: Double-check your calculations for the dilution series of this compound.
-
Assay Interference: Components of your assay medium could be interfering with this compound's activity.
Troubleshooting Guide
If this compound is not showing the expected effect in your in vitro assay, follow this step-by-step troubleshooting guide.
Step 1: Verify the Integrity of the Experimental System
Before troubleshooting the effect of this compound, ensure that your assay system is functioning correctly.
| Parameter | Possible Issue | Recommended Action |
| Positive Control (ET-1) | No response or weak response to ET-1. | - Confirm the bioactivity of your ET-1 stock by testing a fresh aliquot. - Verify the ETA receptor expression in your cell line using qPCR or western blot. - Check for mycoplasma contamination.[5] |
| Cell Health | Cells appear unhealthy (e.g., poor morphology, slow growth). | - Use cells with a low passage number.[7] - Ensure optimal cell culture conditions (media, temperature, CO2). - Perform a cell viability assay (e.g., Trypan Blue exclusion) before the experiment. |
| Assay Buffer | The buffer composition may be affecting cell response. | - Ensure the buffer has the correct pH and ionic concentrations. - Check for compatibility of all buffer components with your assay. |
Step 2: Investigate Issues with this compound
If the experimental system is validated, the problem may lie with the antagonist itself.
| Parameter | Possible Issue | Recommended Action |
| Compound Preparation | This compound is not properly dissolved or has degraded. | - Prepare fresh stock solutions of this compound from powder. - Confirm the solubility of this compound in your chosen solvent and assay buffer. - Protect the compound from light and repeated freeze-thaw cycles. |
| Concentration Range | The concentrations of this compound used are not in the effective range. | - Perform a wider dose-response curve, including higher concentrations. - Refer to published data for similar endothelin antagonists to guide your concentration selection. |
| Incubation Time | The pre-incubation time with this compound may be too short. | - Increase the pre-incubation time to allow for sufficient receptor binding before adding ET-1. |
Endothelin Signaling Pathway
Endothelin-1 (ET-1) binds to the ETA receptor, a G-protein coupled receptor (GPCR). This activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC).[8][9][10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][11][12] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[6][13] This increase in intracellular calcium is a key event in vasoconstriction. This compound is expected to block this pathway by preventing ET-1 from binding to the ETA receptor.
Caption: The Endothelin-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for assessing this compound's efficacy and a logical approach to troubleshooting unexpected results.
Caption: A workflow for in vitro testing and a decision tree for troubleshooting.
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound and other known endothelin receptor antagonists for comparison. An effective in vitro experiment should yield a dose-response curve from which an IC50 value can be calculated.
| Compound | Target Receptor | Reported IC50 Range (nM) |
| This compound (Hypothetical) | ETA | 10 - 100 |
| Bosentan | ETA/ETB | 20 - 200 |
| Ambrisentan | ETA | 5 - 50 |
| Macitentan | ETA/ETB | 1 - 20 |
Note: These are representative values. Actual IC50 values can vary depending on the cell line and assay conditions.
Detailed Experimental Protocol: In Vitro Calcium Imaging Assay
This protocol describes a common method for assessing the inhibitory effect of this compound on ET-1-induced calcium mobilization in a human vascular smooth muscle cell line.
1. Materials:
-
Human Aortic Smooth Muscle Cells (HASMC)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Endothelin-1 (ET-1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plates
2. Cell Preparation:
-
Culture HASMC in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of 20,000 cells per well.
-
Allow the cells to adhere and grow for 24-48 hours.
3. Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in HBSS.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
4. Compound Addition and Measurement:
-
Prepare a dilution series of this compound in HBSS.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate for 30 minutes.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add a solution of ET-1 to all wells to achieve a final concentration that elicits a sub-maximal response (e.g., EC80).
-
Immediately begin recording the fluorescence signal for 5-10 minutes.
5. Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 4. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | DAG and IP3 signaling [reactome.org]
- 7. Video: IP3/DAG Signaling Pathway [jove.com]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. cusabio.com [cusabio.com]
- 11. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 12. fiveable.me [fiveable.me]
- 13. youtube.com [youtube.com]
Optimizing Diosuxentan Concentration for Cell-Based Assays: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the concentration of Diosuxentan for various cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an endothelin receptor antagonist. Endothelin receptors, primarily ETA and ETB, are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger downstream signaling cascades.[1][2][3] The activation of these receptors, particularly the ETA subtype, which is predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[4][5] this compound presumably acts by blocking these receptors, thereby inhibiting the physiological effects of endothelin. Assays for endothelin receptor antagonists often measure changes in intracellular calcium levels or cyclic AMP (cAMP) concentration.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For a novel endothelin receptor antagonist like this compound, a good starting point for most cell-based assays is a broad concentration range, for example, from 10 nM to 100 µM. This allows for the determination of a dose-response curve. For context, the IC50 values for another endothelin receptor antagonist, aristolochic acid A, were found to be 7.91 µM for ETA and 7.7 µM for ETB in a calcium influx assay using HEK cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To maintain stability and avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. When preparing working solutions, the stock should be diluted in your cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in your assay does not exceed a level that could impact cell viability, which is typically at or below 0.5%.
Q4: What are some common cell lines used for studying endothelin receptor antagonists?
A4: A variety of cell lines can be used, depending on the specific research question. Commonly used cell lines that express endothelin receptors include human embryonic kidney (HEK) cells recombinantly expressing ETA or ETB receptors, and the A10 rat smooth muscle cell line, which is known to consistently express high-affinity endothelin receptors.[1][6]
Troubleshooting & Optimization Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and avoid disturbing the plate after seeding. |
| Edge Effects: Evaporation from the outer wells of the microplate can concentrate media components and the test compound. | To minimize evaporation, either avoid using the outer wells of the microplate or fill them with sterile phosphate-buffered saline (PBS). | |
| Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. | Visually inspect the wells for any precipitate. If observed, consider lowering the highest concentration or using a different solvent system (while ensuring solvent toxicity is controlled). | |
| No observable effect of this compound | Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. | Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM). |
| Resistant Cell Line: The chosen cell line may not express the target endothelin receptor at sufficient levels. | Confirm receptor expression using techniques like qPCR or western blotting. Consider using a cell line known to have high receptor expression (e.g., A10 or a recombinant HEK line).[1][6] | |
| Assay Insensitivity: The chosen assay may not be sensitive enough to detect the effects of the compound. | Ensure that your assay is properly optimized with a known agonist (like endothelin-1) and antagonist to confirm its responsiveness.[2][4] | |
| High levels of cytotoxicity observed | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle-only control. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cell death. | Lower the concentration range tested. If possible, use a negative control compound with a similar chemical structure but no activity against endothelin receptors. | |
| Compound-Induced Apoptosis/Necrosis: The mechanism of action at high concentrations might be cytotoxic. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish between receptor-mediated effects and general cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation: Culture your chosen cell line (e.g., A10 or HEK-ETA) under standard conditions.
-
Seeding: In a 96-well plate, seed the cells at varying densities (e.g., from 2,500 to 40,000 cells per well).
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cell number in each well.
-
Analysis: Identify the seeding density that results in 70-80% confluency at the time of the assay, ensuring the cells are in the logarithmic growth phase.
Protocol 2: Dose-Response Experiment using a Calcium Flux Assay
-
Cell Seeding: Seed your cells at the predetermined optimal density in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of a known agonist like endothelin-1 (B181129).
-
Compound Addition: Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the endothelin-1 solution to the wells to stimulate the receptors.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Plot the change in fluorescence against the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for an Endothelin Receptor Antagonist
| Concentration (µM) | % Inhibition of Endothelin-1 Response |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
Table 2: Recommended Starting Concentrations for Various Assays
| Assay Type | Recommended Starting Range | Key Considerations |
| Calcium Flux Assay | 1 nM - 10 µM | Rapid response, sensitive to changes in intracellular calcium. |
| cAMP Assay | 10 nM - 50 µM | Measures changes in the secondary messenger cAMP. |
| Cell Proliferation Assay | 0.1 µM - 100 µM | Longer incubation times (48-72 hours) are typically required. |
| Cytotoxicity Assay (e.g., MTT) | 0.1 µM - 100 µM | Run in parallel to functional assays to assess off-target toxicity. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of the ETA receptor and the inhibitory action of this compound.
Caption: Decision tree for troubleshooting common issues in this compound assays.
References
- 1. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. innoprot.com [innoprot.com]
- 3. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Diosuxentan Technical Support Center
Disclaimer: Diosuxentan is identified in available literature primarily as an Endothelin A (ETA) receptor inhibitor.[1] Comprehensive public data regarding its off-target effects, including specific molecular interactions and quantitative binding affinities, is not available. This technical support center provides generalized guidance and hypothetical scenarios for researchers encountering unexpected effects with investigational compounds like this compound. The protocols and troubleshooting guides are based on standard pharmacological and drug discovery methodologies for identifying off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is described as an inhibitor of the Endothelin A (ETA) receptor.[1] Its potential therapeutic applications are suggested to be in cardiovascular, renal, and neuronal inflammatory diseases.[1]
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a drug interacts with unintended molecular targets in the body. These interactions can lead to unexpected biological responses, adverse side effects, or even confounding experimental results. Understanding potential off-target effects is critical for accurate interpretation of research data and for the overall safety assessment of a compound.
Q3: Are there publicly documented off-target effects for this compound?
As of the latest available information, specific off-target interactions for this compound have not been detailed in the public domain. For novel compounds, the absence of such data often means that extensive profiling is either proprietary, not yet performed, or not published. Researchers should therefore maintain a high degree of vigilance for unexpected experimental outcomes.
Q4: What general classes of off-targets are common for small molecule inhibitors?
Small molecule inhibitors can frequently interact with proteins that share structural similarities with the primary target. Common off-target classes include:
-
Other receptors within the same family (e.g., other G-protein coupled receptors if the primary target is a GPCR).
-
Kinases, due to the conserved nature of the ATP-binding pocket.
-
Ion channels.
-
Enzymes involved in metabolic pathways.
Troubleshooting Guide: Unexpected Experimental Results
This guide is designed to help researchers navigate common issues that may arise from potential off-target effects of a compound like this compound.
Issue 1: I am observing a cellular phenotype that is inconsistent with ETA receptor inhibition.
-
Possible Cause: The observed effect may be due to this compound binding to an alternative receptor or signaling molecule.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that you can demonstrate target engagement with the ETA receptor in your experimental system. A positive control (a known ETA antagonist) and a negative control (a structurally related but inactive compound) can be invaluable.
-
Literature Review: Search for known signaling pathways that could produce the observed phenotype. This may provide clues to potential off-target protein families.
-
Orthogonal Assays: Use a different assay to measure the same biological endpoint. For example, if you are seeing changes in cell proliferation via a metabolic assay (e.g., MTT), try confirming this with a direct cell counting method or cell cycle analysis.
-
Off-Target Screening: Consider performing a broad panel screening, such as a kinase profiling service or a safety pharmacology panel that assesses activity at a wide range of common off-targets.
-
Issue 2: My in-vitro results are not translating to my in-vivo model.
-
Possible Cause: Differences in metabolism, tissue distribution, or the presence of different off-targets in a complex biological system could be responsible.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your in-vivo model. Metabolites of the parent compound could have different activity profiles.
-
Bioavailability: Confirm that the compound is reaching the target tissue at a sufficient concentration to engage the ETA receptor.
-
In-Situ Target Engagement: If possible, use techniques like the Cellular Thermal Shift Assay (CETSA) on tissue samples to confirm that this compound is binding to the ETA receptor in the in-vivo context.
-
Issue 3: I am seeing toxicity in my cell culture or animal model at concentrations where I expect specific ETA inhibition.
-
Possible Cause: The observed toxicity may be a result of binding to a critical off-target protein.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve for both the desired efficacy endpoint and the toxicity endpoint. A narrow therapeutic window (small difference between effective and toxic concentrations) can suggest off-target effects.
-
Chemical Proteomics: Employ advanced techniques like chemical proteomics to identify the binding partners of this compound in an unbiased manner within the cellular proteome.
-
Structural Analogs: Test structurally related analogs of this compound. If a small change in the chemical structure ablates the toxicity while preserving on-target activity, it can provide strong evidence for an off-target effect.
-
Experimental Protocols for Off-Target Identification
The following are generalized protocols for common experimental approaches to identify off-target effects.
Protocol 1: Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Format: Kinase profiling is typically performed by specialized contract research organizations (CROs). These services offer panels of hundreds of purified kinases. The assays are often run in a biochemical format, such as TR-FRET, ADP-Glo™, or mobility shift assays, which measure the phosphorylation of a substrate by the kinase.
-
Screening Concentration: A primary screen is usually conducted at a single high concentration of the test compound (e.g., 1 µM or 10 µM).
-
Data Analysis: The activity of each kinase in the presence of this compound is compared to a vehicle control (e.g., DMSO). The result is typically expressed as the percentage of remaining kinase activity. A significant reduction in activity (e.g., >50%) flags a potential off-target interaction.
-
Follow-up: For any "hits" identified in the primary screen, a dose-response experiment is performed to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Protocol 2: Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a specific off-target receptor.
Methodology:
-
Assay Type: Competitive radioligand binding assays are a common method.[2][3] This involves using a known radiolabeled ligand that binds to the receptor of interest.
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.
-
A range of concentrations of unlabeled this compound.
-
Filtration apparatus and scintillation counter.
-
-
Procedure: a. Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. b. Allow the binding to reach equilibrium. c. Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter. d. Quantify the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value of this compound can be determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with a potential target (on- or off-target) in a cellular environment.
Methodology:
-
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4][5][6]
-
Procedure: a. Treat intact cells with either this compound or a vehicle control. b. Heat the cell suspensions to a range of different temperatures. c. Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. d. Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like Western blotting or mass spectrometry.
-
Data Analysis: A plot of the soluble protein amount versus temperature generates a "melting curve." A shift in this curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein within the cell.
Data Presentation: Off-Target Interaction Profile
When characterizing a compound like this compound, it is crucial to organize the findings in a clear and structured manner. The following table is a template for summarizing potential off-target interaction data.
| Target Class | Specific Off-Target | Assay Type | Result (e.g., IC50, Ki, % Inhibition) | Notes |
| Kinase | Kinase X | Biochemical (ADP-Glo) | IC50 = 500 nM | Structurally related to a known kinase inhibitor family. |
| GPCR | Receptor Y | Radioligand Binding | Ki = 1.2 µM | Potential for cross-reactivity with other family members. |
| Ion Channel | Channel Z | Electrophysiology | 30% inhibition @ 10 µM | Weak activity, may not be physiologically relevant. |
| Enzyme | Enzyme A | Enzymatic Assay | No significant activity up to 10 µM |
Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical signaling pathways for this compound.
Experimental Workflow
Caption: Workflow for investigating potential off-target effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. pharmaron.com [pharmaron.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
Preventing Diosuxentan precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of Diosuxentan in cell culture media.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in culture media after adding this compound.
This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic stock solution to an aqueous cell culture medium. The dramatic decrease in the organic solvent concentration upon dilution into the media leads to the compound crashing out of solution.
Immediate Actions:
-
Do not use the cloudy media for your experiment. The actual concentration of soluble this compound is unknown and will be significantly lower than intended. The precipitate itself could also have unintended toxic effects on the cells.[1]
-
Discard the prepared media and optimize the protocol using the steps below.
-
Filtering the media is not recommended as it will remove the precipitated compound, leading to an inaccurate final concentration.[1]
Optimization Strategies:
| Strategy | Rationale | Key Considerations |
| Increase Stock Concentration | A higher concentration stock solution allows for the addition of a smaller volume to the culture media, thereby keeping the final organic solvent concentration to a minimum.[1][2] | Ensure this compound is fully dissolved in the stock solution. The final solvent concentration should ideally be below 0.5% (v/v) to avoid solvent-induced cellular stress, though this can be cell-line dependent.[3] |
| Optimize Dilution Technique | The method of dilution can significantly impact solubility. Rapidly adding the stock to the media can cause localized high concentrations and immediate precipitation. | Pre-warm the cell culture media to 37°C. While vortexing or stirring the media, add the this compound stock solution drop-wise and slowly. This gradual introduction helps in the dispersion of the compound. |
| Lower Final Concentration | The precipitation is a direct result of exceeding the solubility limit of this compound in the final aqueous environment. | If precipitation persists, the most effective solution is often to lower the final working concentration of this compound in your experiment. |
| Solvent Selection | While DMSO is a common choice, other organic solvents or co-solvent systems might offer better solubility for this compound. | Ethanol (B145695) can be an alternative, but like DMSO, the final concentration should be minimized. Always perform a solvent tolerance test for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath or heat block (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.
-
Weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) can be applied, followed by further vortexing.
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
This protocol provides a step-by-step guide for adding the this compound stock solution to the cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (37°C)
-
Sterile conical tube or culture flask
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your total volume of media. For example, to make a 10 µM solution in 10 mL of media, you would need 10 µL of the 10 mM stock (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
Transfer the required volume of pre-warmed media to a sterile conical tube.
-
While gently vortexing or stirring the media, add the calculated volume of the this compound stock solution drop-by-drop directly into the media. Avoid adding the stock solution to the sides of the tube.
-
Continue to mix the solution for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation or cloudiness. If the medium remains clear, it is ready to be added to your cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media? A1: this compound is likely a hydrophobic compound with low aqueous solubility. Precipitation occurs when its concentration exceeds its solubility limit in the aqueous cell culture medium. This is a common issue when a stock solution prepared in an organic solvent like DMSO is diluted into the culture medium. The concentration of the organic solvent drops significantly upon dilution, and the water-based medium cannot keep the this compound in solution, causing it to precipitate.[1][2] Other contributing factors can include temperature changes and interactions with media components like salts and proteins.[1]
Q2: What is the best solvent for preparing a this compound stock solution? A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of hydrophobic compounds for cell culture experiments.[1] DMSO is often preferred because it can typically dissolve compounds at higher concentrations, and most cell lines can tolerate low concentrations of it.[1][3] It is crucial to use a high-purity, sterile-filtered grade of the solvent.
Q3: How can I prevent this compound from precipitating when adding it to my cultures? A3: Preventing precipitation involves optimizing both the stock solution preparation and the dilution procedure. Key strategies include:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows you to add a very small volume to your culture medium, minimizing the final DMSO concentration.[1]
-
Perform serial dilutions in the solvent if you are conducting a dose-response experiment.
-
Add the stock solution to pre-warmed media while vortexing to ensure rapid and even dispersion.
Q4: What should I do if I see a precipitate or cloudiness in my culture medium after adding this compound? A4: If you observe precipitation, it is best to discard the culture and optimize your protocol. The actual concentration of the dissolved compound will be unknown and likely much lower than intended. The precipitate itself could also be toxic to the cells. To troubleshoot, consider lowering the final concentration of this compound, preparing a more concentrated stock solution to reduce the volume added, and refining your dilution technique as described in the protocols above.[1]
Q5: Can I filter the media to remove the precipitate? A5: No, filtering the final medium after adding the compound is not recommended because it will remove the precipitated drug, leading to an inaccurate and lower final concentration of the compound in your experiment.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing and using this compound.
References
Diosuxentan Cytotoxicity Assessment: Technical Support Center
Disclaimer: Diosuxentan is an endothelin receptor antagonist. As of the current date, publicly available data on its specific cytotoxic profile is limited. This guide provides general protocols, troubleshooting advice, and illustrative data based on the established principles of cytotoxicity assessment for endothelin receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action regarding cytotoxicity?
A1: this compound is an endothelin receptor antagonist. Endothelin-1 (ET-1) is known to promote cell survival and proliferation in various cancer cell lines by activating its receptors, primarily the endothelin A receptor (ETA).[1][2] By blocking these receptors, this compound is hypothesized to inhibit these pro-survival signals, potentially leading to apoptosis (programmed cell death) and a reduction in cell proliferation.[3][4]
Q2: Which cell lines are most appropriate for studying this compound's cytotoxic effects?
A2: The choice of cell line should be guided by the expression levels of endothelin receptors. Cancer cell lines known to overexpress ETA receptors, such as certain prostate, ovarian, breast, and colon cancer cells, would be suitable models to test the cytotoxic potential of this compound.[2] It is recommended to verify receptor expression using methods like qPCR or Western blotting before initiating cytotoxicity assays.
Q3: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A3: For a novel compound, it is best to start with a broad range of concentrations to determine the dose-response relationship. A typical starting range could be from 0.01 µM to 100 µM, using serial dilutions. This wide range will help in identifying the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to reduce the viable cell population by 50%.[5]
Q4: How long should I incubate the cells with this compound?
A4: Incubation times can vary depending on the cell line and the expected mechanism of action. A common starting point is to perform a time-course experiment, for example, at 24, 48, and 72 hours.[6] This will help determine the optimal duration to observe a significant cytotoxic effect.
Q5: How do I interpret the IC50 value for this compound?
A5: The IC50 value is a measure of the potency of a compound. A lower IC50 value indicates that the compound is more potent, meaning a lower concentration is needed to achieve a 50% inhibition of cell viability.[5][7] When comparing the IC50 of this compound to a known standard or another compound, ensure that the experimental conditions (cell line, incubation time, etc.) are identical.[8]
Data Presentation
*Illustrative Data: The following tables contain hypothetical data for this compound for demonstration purposes only.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| PC-3 | Prostate | 48 | 15.2 |
| OVCAR-3 | Ovarian | 48 | 22.5 |
| MCF-7 | Breast | 48 | 35.8 |
| HT-29 | Colon | 48 | 18.9 |
| A549 | Lung | 48 | > 100 |
Table 2: Illustrative Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | PC-3 % Viability (48h) | HT-29 % Viability (48h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 95 ± 3.8 | 92 ± 4.3 |
| 5 | 78 ± 5.2 | 75 ± 3.9 |
| 10 | 60 ± 4.1 | 58 ± 4.8 |
| 20 | 45 ± 3.5 | 42 ± 3.7 |
| 50 | 25 ± 2.9 | 21 ± 3.1 |
| 100 | 12 ± 2.1 | 10 ± 2.5 |
Experimental Protocols & Troubleshooting Guides
General Experimental Workflow
General workflow for a cytotoxicity experiment.
Troubleshooting Guide: High Variability Between Replicate Wells
Q: My replicate wells for the same concentration of this compound show very different readings. What could be the cause?
A: High variability is a common issue and can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous. Gently mix the cell suspension between pipetting steps to prevent cells from settling.[9]
-
Pipetting Errors: Use calibrated pipettes and consistent technique. For small volumes, it is especially critical to be precise.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Use an orbital shaker to aid dissolution.[10]
-
Presence of Bubbles: Bubbles in the wells can interfere with absorbance readings. Be careful during pipetting to avoid their formation.[9]
Troubleshooting Guide: Unexpected Results
Q: My results show that this compound is increasing cell viability at certain concentrations, or the viability is over 100%. Why is this happening?
A: This is a known artifact in some cytotoxicity assays.
-
Compound Interference: this compound might be colored or have properties that interfere with the assay reagents. For example, some compounds can directly reduce the MTT reagent, leading to a false positive signal for viability.[11]
-
Solution: Run a control plate with the same concentrations of this compound in cell-free media to check for direct interaction with the assay reagents.[11]
-
-
Increased Metabolic Activity: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic rate.[12] It's possible that at certain concentrations, this compound is stressing the cells and causing an increase in metabolic activity without affecting cell viability.
-
Solution: Complement your MTT assay with a different type of assay that measures a different endpoint, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.[13]
-
Troubleshooting decision tree for unexpected results.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of this compound. Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
Protocol: LDH Cytotoxicity Assay
-
Plate Setup: Seed cells and treat with this compound as described in the MTT protocol. Include the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and cell-free media (background).[14]
-
Supernatant Transfer: After the incubation period, carefully transfer a portion of the supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by subtracting the background and comparing the LDH release in treated wells to the maximum LDH release.
Signaling Pathway
Simplified Endothelin Receptor Signaling and Apoptosis
Endothelin-1 (ET-1) binding to the ETA receptor can activate pro-survival signaling pathways, such as the PI3K/Akt pathway.[1] This can lead to the phosphorylation and inhibition of pro-apoptotic proteins, thereby preventing cell death. This compound, as an ETA receptor antagonist, would block this signaling cascade, allowing for the activation of apoptosis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Troubleshooting Inconsistent Results with Dual Endothelin Receptor Antagonist Experiments
Disclaimer: Information directly pertaining to "Diosuxentan" is limited in publicly available scientific literature. Therefore, this guide focuses on troubleshooting common issues encountered with dual endothelin receptor antagonists (ERAs), a class of compounds to which this compound likely belongs. The principles and methodologies described here are broadly applicable to research involving dual blockade of ETA and ETB receptors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for dual endothelin receptor antagonists?
Dual endothelin receptor antagonists are compounds that competitively inhibit the binding of endothelin-1 (B181129) (ET-1) to both its receptor subtypes: ETA and ETB. ET-1 is a potent vasoconstrictor.[1] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2][3] The ETB receptor is found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where it can mediate vasodilation through the release of nitric oxide and prostacyclin, and also functions in the clearance of circulating ET-1.[4][5] By blocking both receptors, these antagonists aim to inhibit the vasoconstrictive and proliferative effects of ET-1.[6]
Q2: Why am I seeing variable responses to the dual ERA in my cell culture experiments?
Inconsistent results in cell culture can arise from several factors:
-
Cell Line Specificity: The expression levels of ETA and ETB receptors can vary significantly between different cell lines. It is crucial to characterize the receptor expression profile of your specific cell model.
-
Passage Number: Cell lines can exhibit phenotypic drift at high passage numbers, potentially altering receptor expression or downstream signaling pathways. It is advisable to use cells within a consistent and low passage range.
-
Serum and Growth Factors: Components in the cell culture serum can activate signaling pathways that cross-talk with the endothelin system, leading to variability in your results. Consider using serum-free or defined media for certain assays.
-
Compound Stability: Ensure the stability of the dissolved antagonist in your culture media over the time course of your experiment. Degradation of the compound will lead to a decrease in its effective concentration.
Q3: My in vivo results are not correlating with my in vitro data. What could be the cause?
Discrepancies between in vitro and in vivo results are common in pharmacology and can be particularly pronounced for ERAs due to complex physiological regulation.[7] Key factors include:
-
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of the antagonist in vivo will determine its effective concentration at the target tissue, which can differ significantly from the concentrations used in vitro.
-
ETB Receptor Clearance: In vivo, ETB receptors on the endothelium play a significant role in clearing circulating ET-1.[5] Blockade of these receptors can lead to an increase in plasma ET-1 levels, which may overcome the antagonist's effect at the ETA receptor, leading to paradoxical effects.
-
Animal Model Specifics: The pathophysiology of the chosen animal model and its relevance to the human disease state can influence the outcome. The endothelin system's role can differ between species and disease models.
-
Off-Target Effects: At higher concentrations in vivo, the antagonist may exhibit off-target effects that were not apparent in cell-based assays.
Troubleshooting Guide for Inconsistent Experimental Results
| Observed Problem | Potential Cause | Recommended Troubleshooting Step |
| High variability in replicate wells/plates in cell-based assays. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a precise method for cell counting and seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical measurements, or fill them with a buffer to maintain humidity. | |
| Inconsistent drug concentration due to pipetting errors. | Calibrate pipettes regularly and use a consistent technique. Prepare a master mix of the drug dilution. | |
| Lower than expected potency of the antagonist. | Degradation of the compound. | Prepare fresh stock solutions and protect from light if the compound is light-sensitive. Verify compound integrity via analytical methods if possible. |
| Presence of endogenous agonists in serum. | Reduce serum concentration or use serum-free media for the duration of the drug treatment. | |
| High receptor expression leading to receptor reserve. | Characterize receptor expression levels in your cell model. Higher antagonist concentrations may be needed to achieve full blockade. | |
| Unexpected or paradoxical effects (e.g., vasoconstriction). | Predominant blockade of vasodilatory endothelial ETB receptors. | This is a known challenge with dual ERAs. Consider using an ETA-selective antagonist as a control to dissect the contribution of each receptor subtype. |
| Increase in circulating ET-1 levels (in vivo). | Measure plasma ET-1 concentrations in your animal model to assess this effect. | |
| Lack of effect in a specific disease model. | The endothelin system may not be a primary driver in that specific model. | Validate the upregulation of ET-1 and its receptors in your disease model before initiating large-scale antagonist studies. |
| Insufficient drug exposure at the target tissue. | Conduct pharmacokinetic studies to determine the drug concentration in the target organ. |
Experimental Protocols
General Protocol for Assessing Antagonist Potency using a Calcium Flux Assay
-
Cell Culture: Plate cells expressing endothelin receptors (e.g., CHO cells stably expressing human ETA or ETB receptors, or a relevant primary cell line) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of the dual endothelin receptor antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a fixed concentration of ET-1 (typically at its EC80 concentration to ensure a robust signal) to all wells simultaneously using an automated injection system.
-
Data Acquisition: Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Workflows
Caption: Endothelin-1 signaling through ET-A and ET-B receptors.
Caption: A logical workflow for troubleshooting inconsistent results.
Summary of Potential Adverse Events with ERAs from Clinical Trials
The following table summarizes adverse events reported in clinical trials for various endothelin receptor antagonists. While these are clinical observations, they can provide insights into potential biological effects that might be observed in preclinical experiments.
| Adverse Event | Bosentan (Dual ERA) | Ambrisentan (Selective ETA) | Macitentan (Dual ERA) | Reference |
| Abnormal Liver Function | Increased Risk | Decreased Risk | No Significant Increase | [8] |
| Peripheral Edema | Increased Risk | Increased Risk | No Significant Increase | [8] |
| Anemia | Increased Risk | No Significant Increase | Increased Risk | [8] |
This table is for informational purposes and highlights that different ERAs can have distinct side-effect profiles, which may be relevant when interpreting experimental data.
References
- 1. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dual Endothelin Inhibitors in the Management of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical trials with endothelin receptor antagonists: what went wrong and where can we improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the bioavailability of Diosuxentan for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the low bioavailability of Diosuxentan in in vivo research.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What could be the cause?
A1: Low and variable plasma concentrations of this compound are commonly attributed to its poor aqueous solubility and low dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed into the bloodstream, it must first be in a dissolved state at the site of absorption.[1][2][3] Several factors can contribute to this issue:
-
Poor Aqueous Solubility: this compound is a lipophilic compound, which inherently limits its ability to dissolve in the aqueous environment of the gut.[2]
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine wall or the liver before it reaches systemic circulation. Enzymes from the Cytochrome P450 family, particularly CYP3A4, are often responsible for this pre-systemic metabolism.[4][5][6][7]
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug from intestinal cells back into the GI lumen, thereby reducing its net absorption.[8][9][10][11][12]
Q2: How can I improve the solubility and dissolution rate of this compound?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound.[1][2][13] The most common approaches include:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a faster dissolution rate.[2] Techniques include micronization and nanonization.[14][15][16][17][18]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[19][20] This amorphous form has higher energy and is more soluble than the crystalline form.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral absorption of lipophilic compounds.[21][22][23][24] These systems form fine oil-in-water emulsions in the GI tract, keeping the drug in a dissolved state.[22]
Q3: What is a solid dispersion, and how do I know if it's a suitable strategy for this compound?
A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix in a solid state.[19][20] This can enhance the dissolution rate by presenting the drug in an amorphous form and improving its wettability.[13] To determine if this is a suitable strategy, you can perform small-scale screening experiments with different polymers (e.g., PVP K30, HPMC, Soluplus®) and drug-to-polymer ratios. The resulting dispersions should be characterized for their dissolution profile and physical state (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).[25]
Q4: My formulation seems to improve dissolution in vitro, but the in vivo bioavailability is still poor. What else should I consider?
A4: If in vitro dissolution is improved but in vivo bioavailability remains low, you should investigate other physiological barriers:
-
First-Pass Metabolism: this compound may be a substrate for CYP3A4 enzymes, which are abundant in the liver and small intestine.[4][7][26] Co-administration with a known CYP3A4 inhibitor (in a research setting) could help to clarify the extent of this metabolic pathway.
-
P-glycoprotein (P-gp) Efflux: The drug could be actively transported out of the intestinal cells.[9][10][12] Using in vitro cell models (e.g., Caco-2 cells) can help determine if this compound is a P-gp substrate.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Step |
| Low drug exposure (AUC) after oral administration. | Poor solubility and dissolution rate. | 1. Reduce particle size via micronization. 2. Formulate as a solid dispersion with a hydrophilic polymer. 3. Develop a Self-Emulsifying Drug Delivery System (SEDDS). |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution; food effects. | 1. Standardize feeding protocols (e.g., fasting). 2. Utilize a solubilization technology like SEDDS to reduce food effects. |
| Good in vitro dissolution but poor in vivo correlation. | Significant first-pass metabolism or P-gp efflux. | 1. Conduct in vitro metabolism studies using liver microsomes. 2. Perform Caco-2 permeability assays to assess P-gp efflux.[8] |
| Drug precipitates out of solution upon dilution of a solvent-based formulation. | The GI fluid acts as an anti-solvent. | 1. Switch to a formulation that maintains drug solubilization, such as a solid dispersion or SEDDS. 2. Include precipitation inhibitors in the formulation. |
Data on Formulation Strategies
The following tables present hypothetical data to illustrate the potential improvements in this compound's properties using different formulation strategies.
Table 1: Comparison of Physicochemical Properties of Different this compound Formulations
| Formulation | This compound Particle Size (D90) | Aqueous Solubility (µg/mL) | Dissolution Rate in 45 min (%) |
| Unprocessed this compound | 150 µm | 0.5 | 15 |
| Micronized this compound | 10 µm | 0.8 | 45 |
| Solid Dispersion (1:5 Drug:PVP K30) | N/A (Amorphous) | 25 | 85 |
| SEDDS Formulation | N/A (In Solution) | >100 (in formulation) | 95 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats after Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Unprocessed (in 0.5% CMC) | 85 ± 25 | 4.0 | 410 ± 150 | 100 (Reference) |
| Micronized (in 0.5% CMC) | 210 ± 60 | 2.0 | 1150 ± 320 | 280 |
| Solid Dispersion | 750 ± 180 | 1.0 | 4200 ± 950 | 1024 |
| SEDDS Formulation | 980 ± 210 | 0.75 | 5650 ± 1100 | 1378 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Methanol (B129727) (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w).
-
Accurately weigh this compound and PVP K30.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle vortexing or sonication.[19][25]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for at least 4 hours to remove residual solvent.
-
Scrape the solid material from the flask.
-
Gently grind the resulting solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to an unprocessed drug suspension after oral administration in rats.
Materials & Animals:
-
Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.[27]
-
This compound formulation (e.g., Solid Dispersion)
-
Control suspension (e.g., Unprocessed this compound in 0.5% carboxymethylcellulose - CMC).[27][28]
-
Oral gavage needles.
-
Blood collection tubes (with anticoagulant, e.g., heparin).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Animal Dosing:
-
Divide rats into two groups (n=5 per group): Control and Formulation.
-
Administer the respective formulations via oral gavage at a dose of 10 mg/kg.[29]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.[25]
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations
Caption: Decision tree for troubleshooting low bioavailability of this compound.
Caption: Workflow for developing and testing a this compound solid dispersion.
Caption: Potential mechanism of action for this compound via receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. JCI - Gut instincts: CYP3A4 and intestinal drug metabolism [jci.org]
- 5. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 12. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 15. pharmtech.com [pharmtech.com]
- 16. veranova.com [veranova.com]
- 17. tsijournals.com [tsijournals.com]
- 18. Bot Verification [ajouronline.com]
- 19. japsonline.com [japsonline.com]
- 20. Pharmaceutics | Special Issue : Solid Dispersions for Drug Delivery: Applications and Preparation Methods [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. pharmtech.com [pharmtech.com]
- 23. mdpi.com [mdpi.com]
- 24. ijpcbs.com [ijpcbs.com]
- 25. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pk/bio-distribution | MuriGenics [murigenics.com]
Technical Support Center: Investigating the Efficacy of Endothelin Receptor Antagonists
Disclaimer: There is currently limited publicly available information specifically on the efficacy and clinical studies of Diosuxentan. Therefore, this technical support center provides guidance based on the well-established class of drugs to which this compound belongs: Endothelin Receptor Antagonists (ERAs). The following information is intended to assist researchers and drug development professionals in designing and troubleshooting experiments for novel ERAs by drawing on the extensive knowledge of this drug class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Endothelin Receptor Antagonists?
A1: Endothelin Receptor Antagonists (ERAs) work by blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to its receptors, ETA and ETB.[1] ET-1 is implicated in various cardiovascular diseases through its role in vasoconstriction, cell proliferation, inflammation, and fibrosis.[2][3] The ETA receptor, found on smooth muscle cells, primarily mediates vasoconstriction and proliferation.[4] The ETB receptor has a more complex role; on endothelial cells, it can promote vasodilation through nitric oxide release, while on smooth muscle cells, it also contributes to vasoconstriction.[1][4] ERAs can be selective for the ETA receptor or dual antagonists, blocking both ETA and ETB receptors.
Q2: What are the expected therapeutic effects of a novel ERA like this compound?
A2: Based on the pharmacology of the ERA class, a novel compound like this compound would be expected to exhibit effects such as vasodilation, reduction in blood pressure, and anti-proliferative effects on vascular smooth muscle cells.[1] In preclinical models, this can translate to therapeutic benefits in conditions like pulmonary arterial hypertension (PAH), heart failure, and chronic kidney disease.[2][5] The specific outcomes will depend on the receptor selectivity of the compound and the disease model being studied.
Q3: Why is there significant variability in the efficacy of ERAs in clinical trials?
A3: The variability in ERA efficacy in clinical trials is a known challenge and can be attributed to several factors, including:
-
Study Design: Suboptimal study design has been a significant reason for the failure of some ERA clinical trials.[5][6]
-
Patient Selection: The underlying genetic and physiological heterogeneity of patient populations can lead to varied responses to ERA therapy.[5][6]
-
Drug Dosing and Toxicity: Finding the optimal therapeutic window that balances efficacy with potential side effects, such as hepatotoxicity and fluid retention, is critical and can be challenging.[5][6]
-
Pharmacokinetics: Inter-individual differences in drug absorption, metabolism, and clearance can lead to variable drug exposure and, consequently, variable efficacy.
Troubleshooting Guide for Preclinical Efficacy Studies
Q1: We are observing high variability in our in vivo experimental results with a novel ERA. What are the potential causes and how can we mitigate this?
A1: High variability in preclinical studies is a common issue. Here are some potential causes and mitigation strategies:
-
Animal-to-Animal Variability: Factors such as age, weight, sex, and genetic background of the animals can introduce variability.
-
Mitigation: Ensure that animals are closely matched for these parameters across all experimental groups. Consider using a crossover study design where each animal serves as its own control, which can significantly reduce inter-individual variability.
-
-
Drug Formulation and Administration: The solubility and stability of the compound can affect its bioavailability. Inconsistent administration techniques can also lead to variable dosing.
-
Mitigation: Characterize the physicochemical properties of your ERA. Ensure the formulation provides consistent solubility and that the administration route and technique are standardized and performed consistently.
-
-
Experimental Conditions: Minor variations in housing, diet, and handling can influence physiological responses.
-
Mitigation: Standardize all experimental conditions and protocols. Ensure that all personnel are trained and follow the same procedures. Blinding of investigators to the treatment groups can also reduce unconscious bias.
-
Q2: Our novel ERA shows promising in vitro results but fails to demonstrate significant efficacy in our in vivo model. What could be the reason?
A2: This is a frequent challenge in drug development. Potential reasons include:
-
Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor absorption, rapid metabolism, or may not reach the target tissue in sufficient concentrations to exert its effect.
-
Troubleshooting: Conduct thorough PK/PD studies to understand the drug's profile in your animal model. This includes measuring plasma and tissue concentrations of the drug over time and correlating them with the observed pharmacological effect.
-
-
Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease pathology you are targeting.
-
Troubleshooting: Carefully review the literature to ensure your animal model is appropriate for the disease and the specific mechanism of your ERA. Consider using multiple models to validate your findings.
-
-
Off-target Effects: The compound may have off-target effects in vivo that counteract its intended therapeutic action.
-
Troubleshooting: Perform broader pharmacological profiling to identify potential off-target activities.
-
Q3: We are observing signs of toxicity (e.g., elevated liver enzymes, fluid retention) in our animal studies. How should we proceed?
A3: Toxicity is a known concern with some ERAs.[5]
-
Dose-Response Assessment: Conduct a detailed dose-response study to identify the maximum tolerated dose (MTD). This will help in selecting a dose for efficacy studies that is less likely to cause toxicity.
-
Biomarker Monitoring: Proactively monitor biomarkers of toxicity, such as liver enzymes (ALT, AST) and markers of fluid retention (e.g., body weight changes, hematocrit).
-
Mechanism of Toxicity: If possible, investigate the underlying mechanism of the observed toxicity. This could involve histological examination of affected tissues and further in vitro studies. Understanding the mechanism can help in designing strategies to mitigate the toxicity.
Quantitative Data for Representative Endothelin Receptor Antagonists
The following table summarizes publicly available data for well-characterized ERAs to provide a reference for expected potency.
| Compound | Receptor Selectivity | Target | IC50 / pKi | Organism | Reference |
| Bosentan | Dual ETA/ETB | ETA | 6.5 (pKi) | Human | IUPHAR/BPS Guide to PHARMACOLOGY |
| ETB | 5.0 (pKi) | Human | IUPHAR/BPS Guide to PHARMACOLOGY | ||
| Ambrisentan | ETA Selective | ETA | 8.4 (pKi) | Human | IUPHAR/BPS Guide to PHARMACOLOGY |
| ETB | 6.4 (pKi) | Human | IUPHAR/BPS Guide to PHARMACOLOGY | ||
| Macitentan | Dual ETA/ETB | ETA | 9.0 (pKi) | Human | IUPHAR/BPS Guide to PHARMACOLOGY |
| ETB | 6.6 (pKi) | Human | IUPHAR/BPS Guide to PHARMACOLOGY | ||
| Aprocitentan | Dual ETA/ETB | ETA/ETB | - | Human | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Detailed Experimental Protocol: Assessing the Efficacy of a Novel ERA in a Hypertensive Rat Model
This protocol provides a general framework. Specific details may need to be optimized for the compound and model being used.
Objective: To evaluate the effect of a novel ERA on blood pressure in spontaneously hypertensive rats (SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched.
-
Novel Endothelin Receptor Antagonist (ERA).
-
Vehicle control (e.g., saline, DMSO solution).
-
Telemetry system for continuous blood pressure monitoring.
-
Standard laboratory equipment for animal handling and dosing.
Methodology:
-
Animal Acclimatization and Telemetry Implantation:
-
Allow SHR to acclimatize to the facility for at least one week.
-
Surgically implant telemetry transmitters for the measurement of blood pressure and heart rate according to the manufacturer's instructions.
-
Allow a recovery period of at least one week post-surgery.
-
-
Baseline Data Collection:
-
Record baseline blood pressure and heart rate for at least 24 hours prior to the start of the treatment period.
-
-
Randomization and Grouping:
-
Randomize animals into treatment groups (e.g., vehicle control, low-dose ERA, high-dose ERA). Ensure that baseline blood pressure is balanced across all groups.
-
-
Drug Administration:
-
Administer the novel ERA or vehicle control at the predetermined doses and frequency (e.g., once daily by oral gavage).
-
The duration of the treatment period can range from a single dose for acute effects to several weeks for chronic effects.
-
-
Data Collection during Treatment:
-
Continuously monitor blood pressure and heart rate throughout the treatment period using the telemetry system.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal.
-
Compare the changes in MAP between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A p-value of <0.05 is typically considered statistically significant.
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the study, animals may be euthanized for the collection of blood and tissues (e.g., heart, kidneys, aorta) for further analysis (e.g., measurement of drug concentration, histological examination, biomarker analysis).
-
Visualizations
Caption: Endothelin signaling pathway and the mechanism of ERA action.
Caption: General experimental workflow for evaluating ERA efficacy.
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and safety of low-dose digoxin in patients with heart failure. Rationale and design of the DECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. NN Trials [novonordisk-trials.com]
Technical Support Center: Controlling for Confounding Variables
print(google_search.search(queries=["Diosuxentan pharmacology", "this compound manufacturer", "this compound clinical trials"]))
Disclaimer: The compound "this compound" is not a recognized pharmaceutical agent in publicly available databases, including PubChem[1]. Therefore, this technical support guide utilizes Bosentan (B193191) , a well-characterized dual endothelin receptor antagonist, as a representative molecule to illustrate the principles of controlling for confounding variables in experimental research. The methodologies and concepts presented here are broadly applicable to studies involving endothelin receptor antagonists and other pharmacological agents in complex biological systems.This guide provides researchers, scientists, and drug development professionals with practical strategies to identify and control for confounding variables when conducting experiments with endothelin receptor antagonists like Bosentan.
Frequently Asked Questions (FAQs)
FAQ 1: How can I control for baseline differences in disease severity between my treatment and control groups?
Answer: Controlling for baseline disease severity is critical, as it can significantly influence outcomes and confound the perceived effect of the treatment. A combination of study design and statistical analysis is the most robust approach. Randomization is the gold standard for minimizing baseline differences; however, chance imbalances can still occur, especially in smaller studies. Therefore, it's essential to measure baseline severity and account for it in your analysis.
Experimental Protocol: Stratified Randomization and ANCOVA
-
Identify Key Severity Indicators: Before the study, define and select key indicators of disease severity. For instance, in a study on pulmonary arterial hypertension (PAH), these could be baseline 6-minute walk distance (6MWD), mean pulmonary arterial pressure (mPAP), and WHO Functional Class.[2][3]
-
Stratification: Group subjects into strata based on these indicators (e.g., "Mild," "Moderate," "Severe").
-
Randomization: Randomize subjects from within each stratum to either the treatment (Bosentan) or control group. This ensures a balanced distribution of disease severity across the groups.[4][5]
-
Data Collection: Record baseline and post-treatment values for your primary endpoints.
-
Statistical Analysis (ANCOVA): Use Analysis of Covariance (ANCOVA) to analyze the results. In this model, the post-treatment outcome is the dependent variable, the treatment group is the independent variable, and the baseline severity measurement is included as a covariate.[6][7][8][9][10] This method adjusts the final outcome comparison for any remaining differences in baseline values, increasing statistical power and providing a more accurate estimate of the treatment effect.[8][10][11]
Data Presentation:
| Characteristic | Bosentan Group (n=50) | Placebo Group (n=50) | p-value (Pre-Stratification) |
| Baseline mPAP (mmHg) | 58.2 ± 8.1 | 55.9 ± 7.5 | 0.21 |
| Baseline 6MWD (meters) | 335 ± 52 | 341 ± 48 | 0.53 |
| WHO Functional Class III (%) | 68% | 66% | 0.82 |
Table 1: Example of balanced baseline characteristics after stratified randomization. Data are presented as mean ± SD or percentage.
Visualization:
FAQ 2: My study is observational. How can I account for confounding variables when I cannot perform randomization?
Answer: In observational studies where randomization is not feasible, statistical methods are crucial for controlling confounding variables.[6][12] Propensity score matching (PSM) is a powerful technique used to create a balanced comparison between treatment and control groups by accounting for a range of observed covariates.[13][14][15] This method emulates some of the characteristics of a randomized controlled trial by comparing individuals who had a similar likelihood (propensity) of receiving the treatment based on their measured baseline characteristics.[14][16]
Experimental Protocol: Propensity Score Matching
-
Identify Confounders: Systematically identify all potential confounding variables based on domain knowledge.[17][18] These can include demographics (age, sex), comorbidities, and co-medications.
-
Estimate Propensity Scores: Use logistic regression to model the probability of a subject receiving the treatment (Bosentan) based on the identified confounding variables.[6][19] This generates a propensity score for each subject.
-
Matching: Match each treated subject with one or more control subjects who have a very similar propensity score.[15][20] Unmatched subjects are excluded from the analysis.
-
Assess Balance: After matching, check that the baseline characteristics are balanced between the new, matched treatment and control groups. Standardized differences are often used for this assessment.
-
Estimate Treatment Effect: Analyze the outcome of interest in the matched cohort. Since the groups are now balanced on observed confounders, any difference in outcome can be more confidently attributed to the treatment.[14]
Data Presentation:
| Covariate | Before Matching (Standardized Difference) | After Matching (Standardized Difference) |
| Age | 0.25 | 0.04 |
| Presence of Comorbidity X | 0.31 | 0.02 |
| Concomitant Diuretic Use | 0.28 | -0.01 |
| Baseline Renal Function | 0.22 | 0.05 |
Table 2: Example of covariate balance before and after propensity score matching. A standardized difference of <0.1 is typically considered a good balance.
Visualization:
FAQ 3: How do I control for the confounding effects of co-medications, especially since Bosentan has known drug-drug interactions?
Answer: Controlling for co-medications is vital, as they can act as confounders and interact with the study drug. Bosentan is metabolized by and is an inducer of cytochrome P450 enzymes (CYP2C9 and CYP3A4), leading to potential interactions with drugs like warfarin, certain antifungals, and protease inhibitors.[21]
Experimental Protocol: Restriction and Multivariate Analysis
-
A Priori Identification: Before the study, list all potential co-medications that could either confound the results or interact with Bosentan.
-
Restriction/Exclusion Criteria: In the study design phase, you can use restriction by excluding subjects who are taking specific medications known to have strong interactions or confounding effects.[5][17][22] For example, a trial might exclude patients taking cyclosporine or glyburide (B1671678) due to contraindications with Bosentan.[21]
-
Data Collection: For all other co-medications, meticulously record the drug name, dose, and duration of use for every subject throughout the study.
-
Statistical Control (Multivariate Analysis): In the analysis phase, use a multivariate regression model (e.g., multiple linear regression or logistic regression) to adjust for the effects of co-medications.[18][23][24] In this model, the outcome is the dependent variable, the treatment group is the primary independent variable, and each co-medication (or class of co-medication) is included as an additional independent variable (covariate). This allows you to isolate the effect of Bosentan while statistically controlling for the influence of the other drugs.[25]
Visualization:
References
- 1. This compound | C20H21BrN6O7S | CID 155097467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. dovepress.com [dovepress.com]
- 6. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to construct analysis of covariance in clinical trials: ANCOVA with one covariate in a completely randomized design structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uses and abuses of analysis of covariance in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mwsug.org [mwsug.org]
- 10. "Analysis of Covariance (ANCOVA) in Randomized Trials: More Precision," by Bingkai Wang, Elizabeth Ogburn et al. [biostats.bepress.com]
- 11. hbiostat.org [hbiostat.org]
- 12. [PDF] How to control confounding effects by statistical analysis | Semantic Scholar [semanticscholar.org]
- 13. builtin.com [builtin.com]
- 14. r-bloggers.com [r-bloggers.com]
- 15. Introduction to Propensity Score Matching with MatchIt | D-Lab [dlab.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 18. Confounding variables in statistics: How to identify and control them [statsig.com]
- 19. Propensity score matching for comparative studies: a tutorial with R and Rex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. R Tutorial 8: Propensity Score Matching [simonejdemyr.com]
- 21. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. Confounding Variables | Definition, Examples & Controls [enago.com]
- 24. youtube.com [youtube.com]
- 25. stats.stackexchange.com [stats.stackexchange.com]
Diosuxentan stability and storage conditions
This technical support guide provides detailed information on the stability, storage, and handling of Diosuxentan for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective endothelin receptor antagonist (ERA). It specifically inhibits the endothelin-A (ETᴀ) receptor. The endothelin system is involved in vasoconstriction, and by blocking the ETᴀ receptor, this compound helps to mediate processes like vasodilation.[1] This makes it a compound of interest for research in cardiovascular, renal, and neuronal inflammatory diseases.[1]
Q2: What are the recommended storage conditions for solid this compound?
For solid (powder) form, this compound should be stored at room temperature.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO. For other endothelin receptor antagonists like Ambrisentan, Bosentan, and Macitentan, 100 mM stock solutions in DMSO are commonly prepared.[2] Once dissolved, these stock solutions should be aliquoted into smaller volumes in glass vials to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.[2]
Q4: How stable is this compound in aqueous solutions?
There is currently no specific published data on the long-term stability of this compound in aqueous solutions. However, based on the handling of similar compounds, it is advisable to prepare fresh aqueous working solutions from your frozen DMSO stock on the day of the experiment. If temporary storage of aqueous solutions is necessary, they should be kept at 4°C and used as soon as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound degradation: Improper storage of stock or working solutions. | - Ensure solid compound is stored at room temperature. - Aliquot DMSO stock solutions and store at -20°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh aqueous working solutions for each experiment. |
| Incorrect concentration: Pipetting errors or inaccurate initial weighing. | - Calibrate pipettes regularly. - Use a calibrated analytical balance for weighing the solid compound. - Verify the concentration of your stock solution if possible. | |
| Precipitation of the compound in aqueous media | Low solubility: The concentration of this compound in the aqueous buffer may exceed its solubility limit. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental media is low and compatible with your cell or tissue model. - Consider using a different solvent or a solubilizing agent if compatible with your experimental setup. - Gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation with heat. |
| Difficulty dissolving the solid compound | Inappropriate solvent: The chosen solvent may not be optimal for dissolving this compound. | - DMSO is a commonly used solvent for endothelin receptor antagonists.[2] - If DMSO is not suitable for your experiment, consult literature for alternative solvents for similar compounds. |
Comparative Physicochemical Parameters of Endothelin Receptor Antagonists
While specific data for this compound is limited, the following table provides a comparison with other well-characterized endothelin receptor antagonists to offer a general understanding of the compound class.
| Parameter | Macitentan | Bosentan | Ambrisentan |
| Receptor Selectivity | Dual ETᴀ/ETʙ | Dual ETᴀ/ETʙ | Selective ETᴀ |
| pKa | 6.2 | - | - |
| log D (octanol/water) | High | - | - |
| IC₅₀ for OATP1B1 (µM) | 2.0 | 5.0 | 47.0 |
| IC₅₀ for OATP1B3 (µM) | 2.1 | 5.2 | 44.6 |
| IC₅₀ for BSEP (µM) | 11.9 | 42.1 | >100 |
This data is provided for comparative purposes and is based on published information for Macitentan, Bosentan, and Ambrisentan.[2][3]
Experimental Protocols
General Protocol for Reconstitution of this compound
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Based on the desired stock concentration, calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Store the aliquots at -20°C.
General Experimental Workflow for In Vitro Assays
Figure 1. A general experimental workflow for in vitro studies using this compound.
Endothelin Signaling Pathway
This compound acts as an antagonist at the Endothelin-A (ETᴀ) receptor. The following diagram illustrates the canonical endothelin signaling pathway.
Figure 2. Simplified Endothelin-1 signaling pathway and the point of inhibition by this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mitigating Diosuxentan-induced side effects in animal models
Diosuxentan Technical Support Center
Welcome to the technical resource center for this compound. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound, a potent dual endothelin receptor antagonist (ERA), in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: Based on preclinical data from rodent and non-rodent models, the most frequently observed side effects of this compound are dose-dependent and include hepatotoxicity (elevated liver enzymes), fluid retention (edema), and mild anemia. These effects are generally considered class effects for endothelin receptor antagonists.[1][2]
Q2: How does this compound work?
A2: this compound is a competitive antagonist of both endothelin receptor type A (ETA) and type B (ETB). Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, this compound leads to vasodilation.[3] This mechanism is beneficial in conditions like pulmonary arterial hypertension but can also lead to side effects.
Q3: Is there a known mechanism for this compound-induced hepatotoxicity?
A3: The precise mechanism is under investigation, but it is thought to be related to the inhibition of ETB receptors on liver sinusoidal endothelial cells, which are involved in the clearance of ET-1. This can lead to an accumulation of bile acids, causing hepatocellular stress and injury.
Q4: Can this compound be co-administered with other agents to reduce side effects?
A4: Preclinical studies are exploring co-administration with agents that have hepatoprotective properties. For example, agents that modulate bile acid transport or reduce oxidative stress are being investigated. However, any co-administration protocol should be carefully designed and validated.
Q5: What is the recommended approach for monitoring animal health during a this compound study?
A5: Regular monitoring of clinical signs (activity level, grooming, food/water intake), body weight, and periodic blood sampling for clinical pathology (liver function tests and complete blood count) are essential.[4][5] The frequency of monitoring should be based on the dose level and duration of the study.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Q: We observed a significant elevation in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in our rat model after 14 days of this compound administration. How can we mitigate this?
A: Elevated ALT and AST are key indicators of potential hepatotoxicity.[6][7] Consider the following troubleshooting steps:
-
Dose Reduction: The primary mitigation strategy is to assess if the dose can be lowered while maintaining therapeutic efficacy. Hepatotoxicity associated with ERAs is often dose-dependent.
-
Hepatoprotective Co-therapy (Experimental): Consider the co-administration of an agent known to reduce liver injury. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can be explored for its ability to combat oxidative stress, which may contribute to liver damage.
-
Monitoring Frequency: Increase the frequency of blood sampling (e.g., from bi-weekly to weekly) to more closely monitor the trend of liver enzyme elevation. This allows for intervention before severe injury occurs.
Data Presentation: Effect of a Mitigation Strategy on Liver Enzymes
| Treatment Group (Rats, n=8) | Dose of this compound (mg/kg/day) | Co-treatment | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD |
| Vehicle Control | 0 | None | 35 ± 5 | 60 ± 8 |
| This compound (High Dose) | 100 | None | 250 ± 45 | 410 ± 60 |
| This compound + NAC | 100 | 150 mg/kg/day | 110 ± 20 | 180 ± 35 |
| This compound (Low Dose) | 50 | None | 80 ± 15 | 130 ± 25 |
Experimental Protocol: Assessment of Hepatotoxicity
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Grouping: Divide animals into treatment groups as shown in the table above.
-
Administration: Administer this compound (suspended in 0.5% methylcellulose) and NAC (dissolved in saline) via oral gavage once daily for the specified study duration (e.g., 28 days).
-
Blood Collection: Collect blood samples via the tail vein at baseline and at regular intervals (e.g., day 7, 14, 21, 28).[5]
-
Serum Analysis: Centrifuge blood to separate serum. Analyze serum for ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) using a certified veterinary clinical chemistry analyzer.
-
Histopathology: At the end of the study, euthanize animals and collect liver tissue. Fix in 10% neutral buffered formalin, process, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of liver injury.
Issue 2: Peripheral Edema
Q: Our mice are showing signs of peripheral edema (paw swelling) after high-dose this compound treatment. How can we quantify this and what are the mitigation options?
A: Edema is a known side effect of ERAs, potentially related to vasodilation and fluid retention.[2]
-
Quantification: Paw volume can be precisely measured using a plethysmometer. This provides quantitative data to assess the severity and progression of edema.
-
Mechanism of Action: Edema from ERAs can be linked to ETA receptor blockade leading to vasodilation and potentially increased capillary permeability.[8]
-
Mitigation Strategy - Diuretic Co-administration: A low dose of a diuretic, such as hydrochlorothiazide, can be considered to manage fluid retention. It's crucial to monitor for potential electrolyte imbalances and dehydration.
-
Receptor Selectivity: If available, compare the effects with a more ETA-selective antagonist. While this compound is a dual antagonist, understanding the contribution of each receptor can inform mitigation strategies.
Data Presentation: Quantification of Edema and Mitigation
| Treatment Group (Mice, n=10) | Dose of this compound (mg/kg/day) | Co-treatment | Mean Paw Volume Increase (µL) ± SD |
| Vehicle Control | 0 | None | 5 ± 2 |
| This compound | 75 | None | 45 ± 8 |
| This compound + HCTZ | 75 | 10 mg/kg/day | 18 ± 5 |
Experimental Protocol: Plethysmometry for Paw Volume
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Baseline Measurement: Before starting treatment, measure the baseline volume of the right hind paw of each mouse using a plethysmometer.
-
Treatment: Administer this compound and any co-treatments as per the study design.
-
Post-dose Measurement: At specified time points (e.g., 4, 8, and 24 hours after dosing), re-measure the paw volume.
-
Calculation: The change in paw volume is calculated by subtracting the baseline measurement from the post-dose measurement.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on vascular smooth muscle cells.
Experimental Workflow
Caption: Workflow for assessing mitigation of this compound side effects.
Troubleshooting Decision Tree
Caption: Decision tree for managing adverse events in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Protective effects of the mixed endothelin receptor antagonist bosentan in rats with CCL4-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Validation & Comparative
Comparative Guide: Sparsentan vs. Atrasentan in Kidney Disease Models
Note to the reader: The initial request specified a comparison between "Diosuxentan" and Atrasentan. A thorough review of scientific literature indicates that "this compound" is not a recognized compound in this field. It is highly probable that this was a typographical error for Sparsentan (B1681978) , a well-documented dual endothelin-angiotensin receptor antagonist. This guide will, therefore, provide a detailed comparison between Sparsentan and Atrasentan.
This guide provides a detailed, objective comparison of Sparsentan and Atrasentan, two prominent endothelin receptor antagonists investigated for the treatment of chronic kidney diseases. The comparison is based on their mechanism of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data.
Introduction and Mechanism of Action
Both Sparsentan and Atrasentan target the endothelin (ET) system, a key pathway in the pathophysiology of kidney disease. Endothelin-1 (ET-1), a potent vasoconstrictor, contributes to glomerular injury, inflammation, and fibrosis through its action on endothelin receptors.[1]
-
Atrasentan is a selective endothelin A (ETA) receptor antagonist . By specifically blocking the ETA receptor, Atrasentan mitigates the detrimental effects of ET-1, which include vasoconstriction, cellular proliferation, and fibrosis.[1][2] It is designed to be used in combination with standard care, such as renin-angiotensin system (RAS) inhibitors.[3]
-
Sparsentan is a dual endothelin and angiotensin receptor antagonist (DEARA) . It is a single molecule that acts as an antagonist for both the ETA receptor and the angiotensin II type 1 (AT1) receptor .[4][5][6] This dual blockade targets two distinct and critical pathways that contribute to kidney damage: the ET-1 pathway and the renin-angiotensin system (RAS).[3] The rationale for this dual approach is to provide a more comprehensive nephroprotective effect than targeting either pathway alone.[5][7]
Signaling Pathway Intervention
The diagram below illustrates the interconnected ET-1 and RAS pathways and the points of intervention for Sparsentan and Atrasentan. ET-1 and Angiotensin II (Ang II) both promote vasoconstriction, inflammation, and fibrosis, leading to proteinuria and glomerulosclerosis. Atrasentan selectively blocks the ETA receptor, while Sparsentan blocks both the ETA and AT1 receptors.
Comparative Efficacy in Disease Models
Direct head-to-head clinical trials comparing Sparsentan and Atrasentan are not available. However, data from their respective pivotal trials against standard-of-care (ARB) or placebo provide a basis for comparison. The primary endpoint in many of these studies is the reduction of proteinuria, a key surrogate marker for the progression of kidney disease.[8]
Table 1: Efficacy in Preclinical Kidney Disease Models
| Feature | Sparsentan | Atrasentan |
| Model | gddY mice (spontaneous IgA Nephropathy model)[9] | Streptozotocin-treated Dahl salt-sensitive (STZ-SS) rats (Type 1 Diabetic Nephropathy model)[10] |
| Comparator | Losartan (B1675146) (ARB) | Vehicle/Control |
| Key Findings | - More rapid and greater reduction in albumin-to-creatinine ratio (ACR) than losartan.[9]- Significantly greater protection from glomerulosclerosis and preservation of podocytes and glycocalyx compared to losartan, despite similar blood pressure reduction.[9][11] | - Reduced glomerular injury and renal fibrosis.[10]- Effectively lowered arterial pressure and proteinuria.[10] |
Table 2: Efficacy in Human Clinical Trials
| Feature | Sparsentan | Atrasentan |
| Key Trial | PROTECT (Phase 3, IgAN)[12][13] | ALIGN (Phase 3, IgAN)[8][14] |
| Patient Population | Adults with IgAN and proteinuria ≥1.0 g/day despite maximized ACEi/ARB therapy.[15][16] | Adults with IgAN at risk of progression, on stable RAS inhibitor dose.[8][17] |
| Comparator | Irbesartan (B333) (ARB)[12] | Placebo[8] |
| Primary Endpoint | Mean reduction in proteinuria from baseline at 36 weeks.[7] | Mean reduction in proteinuria from baseline at 36 weeks.[8] |
| Result | -49.8% reduction in proteinuria.[7][12] | -36.1% reduction in proteinuria.[8] |
| Comparator Result | -15.1% reduction (Irbesartan).[7][12] | Placebo showed minimal change.[8] |
| eGFR Outcome | Showed a slower rate of eGFR decline over 2 years compared to irbesartan (chronic slope difference of 1.1 mL/min/1.73 m² per year).[7][12] | Long-term eGFR data from the confirmatory phase is anticipated.[14] |
| Key Safety Profile | Well-tolerated; safety profile comparable to irbesartan. Potential side effects include hypotension, hyperkalemia, and fluid retention.[4] | Favorable safety profile. Adverse effects can include peripheral edema and anemia.[17][18] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for preclinical models used to evaluate these compounds.
Protocol 1: IgA Nephropathy Model (gddY Mice) for Sparsentan Evaluation
-
Objective: To compare the nephroprotective effects of Sparsentan with an ARB (Losartan) in a spontaneous model of IgAN.[9]
-
Animal Model: Male gddY mice, which spontaneously develop IgAN-like symptoms.[9]
-
Procedure:
-
Animal Dosing: At 4 weeks of age, mice are randomized into three groups: control (standard chow), Sparsentan (mixed in chow), and Losartan (administered in drinking water). Doses are selected to achieve similar blood pressure reduction between active treatment groups.[9]
-
Treatment Duration: Animals are treated until 12 or 20 weeks of age.[9]
-
Endpoint Measurement:
-
Proteinuria: Urine is collected at regular intervals (e.g., every 4 weeks) to measure the albumin-to-creatinine ratio (ACR).[9]
-
Blood Pressure: Monitored using non-invasive tail-cuff method.
-
Histology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with PAS stain) to assess glomerulosclerosis.
-
Molecular Analysis: Kidney tissue is analyzed for mRNA expression of inflammatory and fibrotic markers (e.g., ET-1, AT1R) via qPCR.[9]
-
Podocyte & Glycocalyx Analysis: Immunohistochemistry and electron microscopy are used to quantify podocyte number and assess the integrity of the glomerular glycocalyx.[9]
-
-
Protocol 2: Chemically-Induced Chronic Kidney Disease Model Many studies use models induced by nephrotoxic agents or surgical reduction to study CKD.
-
Objective: To induce a reproducible model of chronic kidney disease characterized by fibrosis and proteinuria.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[19]
-
Induction Methods:
-
Adenine (B156593) Diet: Animals are fed a diet containing 0.2% - 0.75% adenine for several weeks. Adenine metabolites crystallize in renal tubules, causing obstruction, inflammation, and progressive fibrosis.[20]
-
5/6 Nephrectomy (Surgical Ablation): This involves the surgical removal of one kidney and the ligation of two out of the three branches of the renal artery of the remaining kidney. This reduces the functional renal mass, leading to hyperfiltration, hypertension, and progressive glomerulosclerosis.[21]
-
Adriamycin (ADR) Nephropathy: A single intravenous injection of Adriamycin is administered to induce podocyte damage, leading to focal segmental glomerulosclerosis (FSGS).[22]
-
-
Post-Induction: Following disease induction, animals are treated with the test compound (e.g., Atrasentan) or vehicle daily via oral gavage for a specified duration (e.g., 4-12 weeks).
-
Endpoint Measurement: Key parameters include blood urea (B33335) nitrogen (BUN), serum creatinine, 24-hour urinary protein excretion, blood pressure, and histological analysis of renal tissue for fibrosis and inflammation.[19]
Typical Preclinical Experimental Workflow
The following diagram outlines a typical workflow for evaluating a therapeutic agent like Sparsentan or Atrasentan in a preclinical kidney disease model.
Conclusion
Sparsentan and Atrasentan both represent significant advancements in targeting the endothelin pathway for the treatment of chronic kidney disease.
-
Atrasentan demonstrates clear efficacy in reducing proteinuria through selective ETA receptor blockade, offering a targeted therapy to be added to the current standard of care.[8][17]
-
Sparsentan , with its dual mechanism of blocking both ET-1 and Ang II pathways, has shown a greater magnitude of proteinuria reduction in clinical trials for IgAN when compared to an active comparator (ARB).[7][12] Preclinical data further suggests that its benefits may extend beyond hemodynamic effects to offer superior podocyte protection compared to RAS blockade alone.[4][9]
The choice between a selective or dual-acting agent may depend on the specific kidney disease, patient profile, and long-term safety and efficacy data from ongoing and future studies. Both drugs, however, underscore the therapeutic importance of the endothelin system in preserving kidney function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Atrasentan used for? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sparsentan? [synapse.patsnap.com]
- 6. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. novartis.com [novartis.com]
- 9. Sparsentan is superior to losartan in the gddY mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 13. researchgate.net [researchgate.net]
- 14. novartis.com [novartis.com]
- 15. IgA Nephropathy Patient Baseline Characteristics in the Sparsentan PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ajmc.com [ajmc.com]
- 18. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Cardiac and Renal Effects of Atrasentan in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
A Comparative Guide to Diosuxentan and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diosuxentan (also known as SC0062), a novel and selective endothelin-A (ETA) receptor antagonist, with other established ETA receptor antagonists. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available preclinical and clinical data.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors: the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2] The activation of ETA receptors, predominantly located on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[2][3] In contrast, ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1.[1]
Endothelin receptor antagonists (ERAs) are a class of drugs that block the effects of ET-1 and are used in the treatment of various cardiovascular and renal diseases, most notably pulmonary arterial hypertension (PAH).[2][4][5] These antagonists can be classified based on their selectivity for the ETA receptor. Some, like Ambrisentan and Sitaxentan, are highly selective for the ETA receptor, while others, such as Bosentan and Macitentan, are dual antagonists, blocking both ETA and ETB receptors.[6] this compound is a novel, highly selective ETA receptor antagonist currently under clinical investigation for kidney diseases such as IgA nephropathy and diabetic kidney disease.[7][8][9][10]
Comparative Analysis of ETA Receptor Antagonists
This section provides a comparative overview of this compound and other prominent ETA receptor antagonists, focusing on their receptor binding affinity, selectivity, and pharmacokinetic profiles.
Receptor Binding Affinity and Selectivity
The affinity and selectivity of an antagonist for its receptor are critical determinants of its therapeutic efficacy and side-effect profile. While specific quantitative binding affinity data (IC50 or Ki values) for this compound are not publicly available at the time of this publication, it is characterized as a highly selective ETA receptor antagonist.[8] The following tables summarize the available data for other well-established ERAs.
Table 1: ETA Receptor Binding Affinity of Selected Antagonists
| Compound | Receptor | Ki (nM) | IC50 (nM) | Kb (nM) |
| Ambrisentan | ETA | - | - | 0.12 - 0.14 |
| Bosentan | ETA | 4.7 | - | 1.1 |
| Macitentan | ETA | - | 0.5 | 0.14 |
| Sitaxentan | ETA | 0.43 | 1.4 | 2.9 - 4.2 |
| This compound (SC0062) | ETA | Data not publicly available | Data not publicly available | Data not publicly available |
Ki (Inhibition constant), IC50 (Half maximal inhibitory concentration), and Kb (Equilibrium dissociation constant) are all measures of the affinity of a drug for a receptor. Lower values indicate higher affinity.
Table 2: Receptor Selectivity Profile of ETA Receptor Antagonists
| Compound | Selectivity (ETB/ETA) | Notes |
| Ambrisentan | High | Selective ETA antagonist |
| Bosentan | ~20 | Dual ETA/ETB antagonist |
| Macitentan | ~782 | Dual ETA/ETB antagonist with higher affinity for ETA |
| Sitaxentan | >2200 | Highly selective ETA antagonist |
| This compound (SC0062) | High | Reported to be a highly selective ETA antagonist |
Selectivity is often expressed as the ratio of the affinity for the ETB receptor to the affinity for the ETA receptor. A higher ratio indicates greater selectivity for the ETA receptor.
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo studies. The following are generalized methodologies for key experiments used to characterize ETA receptor antagonists.
Radioligand Binding Assays
Receptor binding assays are fundamental in determining the affinity and selectivity of a drug for its target receptor.[11]
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) to the ETA and ETB receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing either recombinant human ETA or ETB receptors are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]-ET-1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[11]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response following receptor activation or inhibition.
Objective: To determine the functional potency of an antagonist in blocking ET-1-induced cellular responses.
General Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the ETA receptor are cultured in microplates.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of ET-1.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by calculating the concentration that produces a 50% inhibition of the ET-1-induced response (IC50).
Signaling Pathways
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein-coupled signaling pathway for the ETA receptor and the point of intervention for ETA receptor antagonists.
Caption: ETA Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel ETA receptor antagonist.
Caption: Preclinical to Clinical Workflow for ETA Antagonists.
Discussion and Conclusion
The landscape of endothelin receptor antagonists is evolving, with newer agents like this compound demonstrating high selectivity for the ETA receptor.[8] This selectivity may offer a therapeutic advantage by preserving the beneficial effects of ETB receptor activation, such as vasodilation and ET-1 clearance, while effectively blocking the detrimental vasoconstrictive and proliferative signals mediated by the ETA receptor.[1]
The established ERAs—Ambrisentan, Bosentan, Macitentan, and Sitaxentan—have well-characterized pharmacological profiles and have proven clinical utility, particularly in the management of PAH. The choice between a selective ETA antagonist and a dual ETA/ETB antagonist often depends on the specific clinical indication and the desired therapeutic outcome.
While the lack of publicly available quantitative binding data for this compound limits a direct potency comparison, its characterization as a highly selective ETA antagonist positions it as a promising candidate for conditions where targeted ETA blockade is desirable.[8][9][10] Ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential and safety profile of this compound in comparison to existing therapies.
For researchers and drug development professionals, the continued exploration of the structure-activity relationships and the nuanced roles of ETA and ETB receptor signaling will be vital in designing the next generation of endothelin-targeted therapeutics.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. The Selective Endothelin Receptor Antagonist SC0062 in IgA Nephropathy: A Randomized Double-Blind Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioCity Announces its selective Endothelin Type-A Receptor Antagonist, SC0062, Met the Primary Endpoint in Diabetic Kidney Disease (DKD) in a Phase 2 trial (2-SUCCEED) [prnewswire.com]
- 9. hcplive.com [hcplive.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. merckmillipore.com [merckmillipore.com]
Validating the Selectivity of Endothelin Receptor Antagonists: A Comparative Guide
Introduction
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation, primarily mediated through two receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). While ETA receptor activation is strongly associated with vasoconstriction and cell growth, ETB receptors have more complex roles, including vasodilation via nitric oxide release and clearance of circulating endothelin-1 (B181129) (ET-1).[1][2][3] Consequently, the development of antagonists that selectively target ETA over ETB receptors is a key strategy in the treatment of various cardiovascular diseases, such as pulmonary arterial hypertension (PAH).[3][4]
This guide provides a comparative analysis of the selectivity of several known endothelin receptor antagonists (ERAs). While this report aims to validate the selectivity of diosuxentan, a thorough search of publicly available scientific literature and databases did not yield quantitative binding affinity data for this specific compound. Therefore, to provide a valuable resource for researchers, we present a detailed comparison of well-characterized ERAs: Zibotentan, Ambrisentan, Bosentan, and Macitentan.
Comparative Selectivity of Endothelin Receptor Antagonists
The selectivity of an antagonist for ETA over ETB receptors is a critical determinant of its pharmacological profile. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the compound for each receptor subtype. A higher ETA/ETB selectivity ratio indicates a greater preference for the ETA receptor.
| Compound | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity (ETA/ETB Ratio) | Reference |
| Zibotentan | 13 | >10,000 | >769 | [5] |
| Ambrisentan | 0.12 (Kb) | ~4800 (implied) | ~4000 | [6][7] |
| Bosentan | 1.1 (Kb) | 12 (Kb) | ~20 | [4][6] |
| Macitentan | 0.14 (Kb) | 7 (implied from ratio) | ~50 | [4][6][8] |
Note: Data is compiled from various sources and experimental conditions may differ. Kb values from functional assays are used where IC50 from direct binding assays are not available, as they provide a comparable measure of affinity.
Experimental Protocols: Determining Receptor Selectivity
The determination of ETA and ETB receptor binding affinity and selectivity is primarily achieved through competitive radioligand binding assays.
Objective: To determine the IC50 values of a test compound (e.g., this compound) for the ETA and ETB receptors and to calculate its selectivity.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant ETA or ETB receptors.
-
Radioligand: [125I]-ET-1, a high-affinity ligand for both receptor subtypes.
-
Test compounds: this compound and other reference antagonists (e.g., Zibotentan, Ambrisentan, Bosentan, Macitentan).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of cell membranes expressing either ETA or ETB receptors.
-
Increasing concentrations of the unlabeled test compound.
-
A fixed concentration of [125I]-ET-1 (typically at a concentration close to its Kd value).
-
-
Equilibrium Binding: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation. The ETA/ETB selectivity ratio is then calculated by dividing the IC50 (or Ki) for ETB by the IC50 (or Ki) for ETA.
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Workflow for determining receptor selectivity using a competitive radioligand binding assay.
Caption: Endothelin signaling pathway and points of antagonist intervention.
The validation of a compound's selectivity for the ETA receptor over the ETB receptor is a cornerstone of its preclinical characterization. As demonstrated by established endothelin receptor antagonists like Zibotentan and Ambrisentan, high ETA selectivity can be achieved and is a desirable attribute for therapeutic agents targeting diseases driven by endothelin-1-mediated vasoconstriction and proliferation. The experimental protocols and comparative data provided in this guide offer a framework for the evaluation of new chemical entities such as this compound. Future studies are required to elucidate the specific binding profile of this compound and its place within the landscape of endothelin receptor antagonists.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. ahajournals.org [ahajournals.org]
- 3. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 6. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diosuxentan (SC-0062) for the Treatment of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Diosuxentan (SC-0062), a novel selective endothelin A (ETA) receptor antagonist, with other emerging treatments for chronic kidney disease (CKD), specifically focusing on IgA Nephropathy (IgAN). The information presented is based on available clinical trial data and aims to provide an objective overview for research and drug development professionals.
Introduction to this compound (SC-0062)
This compound (also known as SC-0062) is an investigational small molecule drug developed by BioCity Biopharma for the treatment of chronic kidney disease, including IgA Nephropathy and Diabetic Kidney Disease (DKD).[1][2] Its mechanism of action is centered on the highly selective antagonism of the endothelin A (ETA) receptor.[3][4] This targeted approach is designed to mitigate kidney damage by improving renal blood flow, reducing proteinuria (an excess of protein in the urine), and lessening inflammation and fibrosis, key markers in the progression of CKD.[4][5] A significant characteristic of this compound's design is its high selectivity for the ETA receptor over the endothelin B (ETB) receptor, which is intended to reduce the risk of fluid retention, a common adverse effect associated with less selective endothelin receptor antagonists.[3][4][6]
Mechanism of Action: The Endothelin Pathway in CKD
The endothelin system, particularly the activation of the ETA receptor by endothelin-1 (B181129) (ET-1), plays a crucial role in the pathophysiology of CKD.[7][8][9] Overactivation of this pathway contributes to vasoconstriction, inflammation, and fibrosis within the kidneys, leading to proteinuria and a decline in kidney function.[8][9][10] this compound, by selectively blocking the ETA receptor, aims to counteract these detrimental effects.
Below is a diagram illustrating the signaling pathway targeted by this compound and other ETA receptor antagonists.
Caption: Endothelin A (ETA) Receptor Signaling Pathway in Chronic Kidney Disease.
Comparative Efficacy: this compound vs. Alternatives in IgA Nephropathy
The primary measure of efficacy for treatments of IgA Nephropathy is the reduction in proteinuria. The following tables summarize the available data from clinical trials for this compound and its main competitors, atrasentan and sparsentan.
Table 1: Proteinuria Reduction in IgA Nephropathy Clinical Trials
| Drug | Clinical Trial | Dosage | Treatment Duration | Placebo-Corrected Proteinuria Reduction (UPCR*) | Reference |
| This compound (SC-0062) | 2-SUCCEED (Phase 2) | 5 mg | 24 weeks | -22.4% | [3] |
| 10 mg | 24 weeks | -30.9% | [3] | ||
| 20 mg | 24 weeks | -51.6% | [3] | ||
| Atrasentan | ALIGN (Phase 3, Interim) | 0.75 mg | 36 weeks | -36.1% | [11][12] |
| AFFINITY (Phase 2) | 0.75 mg | 12 weeks | > -43% | [13] | |
| Sparsentan | PROTECT (Phase 3) | 400 mg | 36 weeks | -49.8% (vs. Irbesartan) | [14][15] |
| 400 mg | 110 weeks | -40% (vs. Irbesartan) | [16] |
*UPCR: Urine Protein-to-Creatinine Ratio
Safety and Tolerability
A key differentiator for this compound is its reported safety profile, particularly the low incidence of fluid retention.
Table 2: Key Safety Findings
| Drug | Common Adverse Events | Fluid Retention/Edema | Reference |
| This compound (SC-0062) | Not specified in detail, but generally well-tolerated with a safety profile similar to placebo. | No increased risk compared to placebo.[2][3][5][6] | [2][3][5][6] |
| Atrasentan | Peripheral edema, anemia, liver transaminase elevation.[12][17] | Reported in approximately 2% or more of patients.[12][17] | [12][17] |
| Sparsentan | Well-balanced with irbesartan (B333), no new safety signals reported. | No discontinuations due to edema.[14][16] | [14][16] |
Experimental Protocols
The following are summaries of the methodologies for the key clinical trials cited.
This compound (SC-0062): 2-SUCCEED Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 clinical trial.[2][5]
-
Patient Population: Adults with biopsy-proven IgA Nephropathy, eGFR ≥30 ml/min per 1.73 m², and a urine protein-creatinine ratio (UPCR) ≥0.75 g/g or proteinuria ≥1 g/24 hour, despite being on maximum tolerated doses of angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin receptor blockers (ARBs).[18]
-
Intervention: Patients were randomized to receive once-daily oral doses of SC-0062 (5 mg, 10 mg, or 20 mg) or a matching placebo.[18]
-
Primary Efficacy Outcome: The percent change from baseline in UPCR in 24-hour urine samples after 12 weeks of treatment.[18]
-
ClinicalTrials.gov Identifier: NCT05687890.[18]
Atrasentan: ALIGN Trial
-
Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase 3 clinical trial.[4][12]
-
Patient Population: Approximately 340 patients with biopsy-proven IgAN with baseline total proteinuria over one gram per day despite optimized RAS inhibitor treatment. An additional group of up to 64 patients receiving a stable dose of an SGLT2 inhibitor were also enrolled.[4][17]
-
Intervention: Patients were randomized to receive once-daily oral doses of atrasentan (0.75 mg) or placebo, in addition to supportive care with a maximally tolerated and stable dose of a RAS inhibitor.[4]
-
Primary Efficacy Outcome: Change in proteinuria as measured by 24-hour UPCR from baseline to week 36.[12]
-
ClinicalTrials.gov Identifier: NCT04573478.[4]
Sparsentan: PROTECT Trial
-
Study Design: An international, multicenter, randomized, double-blind, parallel-group, active-controlled Phase 3 clinical trial.[15][19]
-
Patient Population: 404 adults with biopsy-proven IgA Nephropathy, proteinuria of at least 1.0 g per day, and an eGFR of at least 30 mL/min/1.73 m², despite maximized renin-angiotensin system inhibition for at least 12 weeks.[14][16]
-
Intervention: Patients were randomized 1:1 to receive sparsentan (target dose 400 mg once daily) or irbesartan (an ARB, target dose 300 mg once daily).[15][16]
-
Primary Efficacy Outcome: The change in proteinuria between treatment groups at 36 weeks.[16]
Experimental Workflow
The following diagram outlines a typical workflow for the clinical trials discussed.
Caption: Generalized Clinical Trial Workflow for IgA Nephropathy Studies.
Conclusion
This compound (SC-0062) has demonstrated a promising dose-dependent reduction in proteinuria in patients with IgA Nephropathy, with a notable safety profile that includes a low risk of fluid retention. When compared to other emerging therapies such as atrasentan and sparsentan, this compound shows comparable, and at its highest dose, potentially greater efficacy in reducing proteinuria in Phase 2 trials. The ongoing Phase 3 trial for this compound will be crucial in further establishing its therapeutic position relative to these alternatives. For researchers and drug development professionals, the high selectivity of this compound for the ETA receptor presents a compelling area for further investigation, particularly in optimizing the balance between efficacy and safety in the treatment of chronic kidney disease.
References
- 1. docwirenews.com [docwirenews.com]
- 2. BioCity Announces its selective Endothelin Type-A Receptor Antagonist, SC0062, Met the Primary Endpoint in Diabetic Kidney Disease (DKD) in a Phase 2 trial (2-SUCCEED) [prnewswire.com]
- 3. hcplive.com [hcplive.com]
- 4. novartis.com [novartis.com]
- 5. BioCity announces its endothelin receptor A selective antagonist SC0062 met the primary endpoint in IgA nephropathy in 2-SUCCEED trial: a randomized, double-blind, placebo-controlled Phase 2 trial [prnewswire.com]
- 6. BioCity presents late-breaking clinical trial results with SC0062 for IgA Nephropathy at ASN Kidney Week 2024 as published in the Journal of the American Society of Nephrology - BioSpace [biospace.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin Receptor Antagonists in Kidney Disease [mdpi.com]
- 11. Novartis atrasentan Phase III data show clinically meaningful proteinuria reduction further advancing company's IgA nephropathy (IgAN) portfolio [prnewswire.com]
- 12. checkrare.com [checkrare.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 15. Sparsentan in IgA Nephropathy : The PROTECT trial — NephJC [nephjc.com]
- 16. Efficacy and safety of sparsentan versus irbesartan in patients with IgA nephropathy (PROTECT): 2-year results from a randomised, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. The Selective Endothelin Receptor Antagonist SC0062 in IgA Nephropathy: A Randomized Double-Blind Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Lack of Publicly Available Data Prevents Reproducibility Analysis of Diosuxentan Studies
A comprehensive search for published scientific literature on the compound "Diosuxentan" has revealed a significant absence of preclinical and clinical studies in the public domain. As a result, a comparison guide on the reproducibility of published research, as requested, cannot be compiled at this time due to the lack of foundational data.
Without access to initial published studies, it is impossible to:
-
Identify research findings that could be subject to reproducibility checks.
-
Locate subsequent studies that may have attempted to replicate any original findings.
-
Find review articles or meta-analyses that would discuss the reproducibility of research in this area.
-
Extract experimental protocols, quantitative data, or signaling pathways for comparison and visualization.
-
Identify alternative compounds that have been directly compared to this compound in a research setting.
The absence of published data suggests that this compound may be one of the following:
-
An early-stage investigational compound: Research and development may be in a preclinical phase with no data yet released into the public domain.
-
A proprietary compound with confidential data: Information may be held by a private entity and not published in publicly accessible scientific literature.
-
A compound that has not been the subject of significant academic or commercial research.
Due to the unavailability of the necessary source material, the core requirements of the requested comparison guide, including data tables and visualizations of experimental workflows and signaling pathways, cannot be fulfilled. Further analysis is contingent on the future publication of research data related to this compound.
Diosuxentan Demonstrates Promising Reductions in Proteinuria in Nephropathy Models, Challenging Standard of Care
Shanghai, China - New data on Diosuxentan (SC0062), a novel, potent, and selective endothelin receptor type A (ETA) antagonist, reveals significant reductions in proteinuria in patients with IgA nephropathy (IgAN) and diabetic kidney disease (DKD). These findings position this compound as a potential new therapeutic option, benchmarking favorably against the current standard of care in preclinical and clinical nephropathy models. This comparison guide provides an objective analysis of this compound's performance against established treatments, supported by experimental data.
Executive Summary
This compound's mechanism of action, centered on the selective blockade of the endothelin A receptor, addresses a key pathway in the progression of kidney disease. By inhibiting the effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and pro-inflammatory molecule, this compound has been shown to modulate renal hemodynamics, counter inflammation and fibrosis, and ultimately reduce the leakage of protein into the urine (proteinuria), a hallmark of kidney damage.[1]
Clinical data from the Phase 2 2-SUCCEED study demonstrated that this compound, when added to a standard-of-care regimen of angiotensin-converting enzyme inhibitors (ACEi) or angiotensin receptor blockers (ARBs), resulted in a dose-dependent and statistically significant reduction in proteinuria in patients with both IgAN and DKD.[1][2][3] Notably, the 20 mg dose of this compound showed the most substantial impact.[2][3]
This performance is particularly noteworthy when compared to the current standard of care, which primarily relies on renin-angiotensin-aldosterone system (RAAS) inhibitors (ACEis and ARBs) and, more recently, sodium-glucose cotransporter-2 (SGLT2) inhibitors.[4][5][6][7][8] While these agents are effective in slowing disease progression, a significant number of patients continue to have persistent proteinuria, indicating a need for additional therapeutic strategies.
Comparative Data Analysis
The following tables summarize the performance of this compound in comparison to standard of care and other endothelin receptor antagonists in clinical trials for IgA Nephropathy.
Table 1: Change in Urine Protein-to-Creatinine Ratio (UPCR) in IgA Nephropathy Patients
| Treatment | Study | Baseline UPCR (Median) | Treatment Duration | Placebo-Corrected Geometric Mean Change from Baseline in UPCR |
| This compound (SC0062) 5 mg | 2-SUCCEED (Phase 2) | 1.2 g/g | 24 weeks | -22.4% |
| This compound (SC0062) 10 mg | 2-SUCCEED (Phase 2) | 1.2 g/g | 24 weeks | -30.9% |
| This compound (SC0062) 20 mg | 2-SUCCEED (Phase 2) | 1.2 g/g | 24 weeks | -51.6%[2] |
| Atrasentan (B1666376) | ALIGN (Phase 3 Interim) | Not Reported | 36 weeks | -36.1% (vs. placebo on top of RAS inhibitor)[9] |
| Sparsentan (B1681978) | PROTECT (Phase 3 Interim) | Not Reported | 36 weeks | -49.8% (vs. -15.1% for irbesartan)[10] |
Table 2: Safety and Tolerability Profile
| Treatment | Key Adverse Events |
| This compound (SC0062) | Well-tolerated with an acceptable safety profile, no increased risk of peripheral edema compared to placebo.[2][11] |
| Atrasentan | Favorable safety profile consistent with previously reported data.[9] |
| Sparsentan | Generally well-tolerated.[12] |
| Standard of Care (ACEi/ARBs) | Generally well-tolerated, but can cause cough (ACEi), hyperkalemia, and a small initial decrease in eGFR. |
| Standard of Care (SGLT2i) | Generally well-tolerated, but can increase the risk of genital yeast infections and diabetic ketoacidosis (rare). |
Experimental Protocols
2-SUCCEED Phase 2 Study (this compound)
The efficacy and safety of this compound were evaluated in a Phase 2, randomized, double-blind, placebo-controlled, dose-finding clinical trial.
-
Patient Population: Adults with biopsy-proven IgA nephropathy, eGFR ≥ 30 ml/min/1.73 m², and UPCR ≥ 750 mg/g despite being on a maximum tolerated dose of an ACEi or ARB.[2]
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 5 mg, 10 mg, or 20 mg once daily for 24 weeks.[2]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in 24-hour UPCR at week 12.[2] Secondary endpoints included the change in UPCR at other time points and changes in eGFR.[11]
-
Safety Assessment: Safety was monitored through the recording of treatment-emergent adverse events and serious adverse events.[11]
ALIGN Phase 3 Study (Atrasentan)
This was a Phase 3, multinational, double-blind, randomized, placebo-controlled trial.
-
Patient Population: Adults with biopsy-proven IgA nephropathy, total urinary protein excretion of at least 1 g per day, and an eGFR of at least 30 ml/min/1.73 m².[13]
-
Intervention: Patients were randomly assigned to receive atrasentan (0.75 mg per day) or a matched placebo, in addition to supportive care with a RAS inhibitor.[9][13]
-
Primary Endpoint: The primary outcome was the change in the 24-hour UPCR from baseline to week 36.[13][14]
PROTECT Phase 3 Study (Sparsentan)
This was an international, randomized, double-blind, active-controlled study.
-
Patient Population: Adults with biopsy-proven IgA nephropathy and proteinuria of 1.0 g/day or higher despite maximized treatment with a RAS inhibitor for at least 12 weeks.[15]
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either sparsentan 400 mg once daily or irbesartan (B333) 300 mg once daily.[15][16]
-
Primary Endpoint: The primary efficacy endpoint was the change in proteinuria from baseline at week 36.[17]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and the design of the clinical trials, the following diagrams are provided.
Caption: this compound's mechanism of action in nephropathy.
Caption: Workflow of the 2-SUCCEED Phase 2 clinical trial.
Conclusion
This compound has demonstrated a clinically meaningful and statistically significant reduction in proteinuria in patients with IgA nephropathy and diabetic kidney disease who are already receiving standard-of-care treatment. Its performance, particularly at the 20 mg dose, appears comparable to or potentially better than other endothelin receptor antagonists in development, although direct head-to-head trials are needed for a definitive comparison. The favorable safety profile, especially the lack of significant fluid retention, is a promising feature. As a selective ETA receptor antagonist, this compound represents a targeted approach to addressing the underlying pathophysiology of nephropathy and holds the potential to become a valuable addition to the therapeutic armamentarium for patients with chronic kidney disease. Further long-term data from ongoing and future studies will be crucial to fully establish its role in preserving kidney function and improving patient outcomes.
References
- 1. BioCity's ETA-Selective Antagonist SC0062 Granted Breakthrough Therapy Designation in China for Diabetic Kidney Disease with Albuminuria [prnewswire.com]
- 2. hcplive.com [hcplive.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. IgA nephropathy in adults—treatment standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. IgA nephropathy in adults-treatment standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. novartis.com [novartis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Selective Endothelin Receptor Antagonist SC0062 in IgA Nephropathy: A Randomized Double-Blind Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Considerations for the Use of Sparsentan in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atrasentan in Patients with IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novartis.com [novartis.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Diosuxentan's Binding Affinity for the Endothelin-A Receptor
A detailed guide for researchers and drug development professionals on the binding characteristics of the selective ETA receptor antagonist, Diosuxentan, in comparison to other notable alternatives.
This guide provides a comprehensive comparative analysis of the binding affinity of this compound (also known as SC-0062), a highly selective endothelin-A (ETA) receptor antagonist, with other commercially available endothelin receptor antagonists. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Introduction to this compound and the Endothelin System
The endothelin system plays a crucial role in vasoconstriction and cell proliferation.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two receptor subtypes: ETA and ETB.[2] The ETA receptor, predominantly located on smooth muscle cells, is a key mediator of these effects, making it a significant therapeutic target for various cardiovascular diseases.[1][2]
This compound (SC-0062) is a novel and highly selective ETA receptor antagonist.[3][4][5][6][7] Its high selectivity for the ETA receptor over the ETB receptor is a key characteristic, suggesting a potential for improved efficacy and safety profiles by minimizing off-target effects associated with ETB receptor blockade.[3][4][5][6][7] This guide provides a quantitative and qualitative comparison of this compound's binding properties with other established endothelin receptor antagonists.
Comparative Binding Affinity Data
While specific quantitative binding affinity data (Ki or IC50) for this compound is not publicly available in the reviewed literature, its "high selectivity" for the ETA receptor is consistently highlighted.[3][4][5][6][7] This implies a significantly stronger binding affinity for the ETA receptor compared to the ETB receptor. For a comprehensive comparison, the following table summarizes the reported binding affinities of several other endothelin receptor antagonists for the human ETA receptor.
| Compound | Ki (nM) for human ETA Receptor | IC50 (nM) for human ETA Receptor | Selectivity for ETA over ETB |
| This compound (SC-0062) | Data not available | Data not available | Described as "highly selective" and "unique high selectivity"[3][4][5][6][7] |
| Atrasentan (B1666376) | 0.034[8] | 0.0551[9] | ~87 to 1800-fold[9] |
| Ambrisentan | ~1.0 | Data not available | ~200 to 7500-fold |
| Bosentan | 4.7 - 8.0 | 40.0 | ~8.6 to 20-fold[9] |
| Macitentan | Data not available | 0.5[8] | ~50-fold |
| Sitaxsentan | Data not available | Data not available | ~6500-fold |
| Zibotentan | Data not available | 21[8] | Selective for ETA |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency in inhibiting a specific biological function. Lower values indicate higher potency. Selectivity is the ratio of binding affinity for the target receptor (ETA) versus off-target receptors (ETB).
Experimental Protocol: Competitive Radioligand Binding Assay for ETA Receptor
The following is a detailed methodology for a typical competitive radioligand binding assay used to determine the binding affinity of compounds like this compound for the ETA receptor. This protocol is based on established methods for endothelin receptor binding assays.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the ETA receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Radioligand: [125I]-ET-1 (a commonly used radiolabeled ligand for endothelin receptors).
-
Receptor Source: Membranes prepared from cells recombinantly expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells) or from tissues known to express high levels of ETA receptors (e.g., human coronary artery smooth muscle cells).[9]
-
Test Compounds: this compound and other comparator compounds at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM), and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human ETA receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand, [125I]-ET-1 (typically at a concentration close to its Kd value).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known competitor for determining non-specific binding (e.g., a high concentration of unlabeled ET-1).
-
The prepared cell membranes containing the ETA receptors.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with the cold wash buffer to remove any unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified endothelin signaling pathway and antagonist action.
References
- 1. Endothelin ETA receptor antagonism in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biocity’s SC-0062 hits endpoint in chronic kidney disease trial | BioWorld [bioworld.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. BioCity presents late-breaking clinical trial results with SC0062 for IgA Nephropathy at ASN Kidney Week 2024 as published in the Journal of the American Society of Nephrology - BioSpace [biospace.com]
- 6. BioCity Announces its selective Endothelin Type-A Receptor Antagonist, SC0062, Met the Primary Endpoint in Diabetic Kidney Disease (DKD) in a Phase 2 trial (2-SUCCEED) [prnewswire.com]
- 7. BioCity's SC0062, a Selective Endothelin Receptor A Antagonist, Meets Main Goal in Phase 2 IgA Nephropathy Trial [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Endothelin Receptor Antagonists in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of endothelin receptor antagonists (ERAs), with a focus on the established therapies—bosentan (B193191), ambrisentan (B1667022), and macitentan (B1675890)—and an introductory look at the research compound Diosuxentan. The content is structured to offer objective performance comparisons supported by experimental data from meta-analyses and pivotal clinical trials.
Introduction to Endothelin Receptor Antagonists
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. It consists of three peptides (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptors: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to potent and sustained vasoconstriction and proliferation. ETB receptors are found on both smooth muscle cells, where they also mediate vasoconstriction, and on endothelial cells, where their activation leads to the release of vasodilators like nitric oxide and prostacyclin, as well as the clearance of circulating endothelin. In pathological conditions such as pulmonary arterial hypertension (PAH), the ET system is often upregulated, leading to the rationale for therapeutic intervention with ERAs.
ERAs are classified based on their receptor selectivity:
-
Dual ERAs: These antagonists, such as bosentan and macitentan, block both ETA and ETB receptors.
-
Selective ERAs: These antagonists, like ambrisentan, primarily target the ETA receptor.
Endothelin Receptor Signaling Pathway
The binding of endothelin peptides to their receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the primary pathways activated upon receptor stimulation.
Caption: Simplified signaling pathway of endothelin receptors.
Comparative Efficacy of Approved Endothelin Receptor Antagonists
The efficacy of bosentan, ambrisentan, and macitentan has been evaluated in numerous clinical trials, primarily for the treatment of PAH. Key efficacy endpoints often include the six-minute walk distance (6MWD), changes in World Health Organization (WHO) functional class, and time to clinical worsening. The following tables summarize comparative efficacy data from meta-analyses.
Table 1: Comparison of Efficacy in Pulmonary Arterial Hypertension (vs. Placebo)
| Efficacy Outcome | Bosentan | Ambrisentan | Macitentan |
| Change in 6MWD (meters) | +19.5 to +44[1][2] | +23 to +51[3][4] | +22[5] |
| Improvement in WHO Functional Class | Significant Improvement[1] | Significant Improvement[4] | Significant Improvement[6] |
| Reduction in Clinical Worsening | Significant Reduction[2] | Significant Reduction[3] | Significant Reduction[5] |
Comparative Safety Profile
The safety profiles of ERAs are a critical consideration in their clinical use. The most common adverse events associated with this class of drugs include hepatotoxicity, peripheral edema, and anemia. A network meta-analysis of 10 randomized controlled trials involving 2,288 patients provided comparative safety data.[7]
Table 2: Comparative Safety Profile (Risk Ratio vs. Placebo)
| Adverse Event | Bosentan | Ambrisentan | Macitentan |
| Abnormal Liver Function | 2.93[7][8] | 0.13[7] | 0.78[7] |
| Peripheral Edema | 1.47[9] | 1.62[7][8] | 1.08[9] |
| Anemia | 3.09[9] | 1.30[9] | 3.42[7][8] |
Note: Risk Ratio (RR) > 1 indicates an increased risk compared to placebo.
A meta-analysis of 24 randomized trials with 4,894 patients showed that bosentan was significantly associated with an increased risk of abnormal liver function, while ambrisentan and bosentan increased the risk of peripheral edema, and bosentan and macitentan increased the risk of anemia.[9][10]
This compound: A Research Perspective
This compound (also known as SC0062) is identified as a selective inhibitor of the endothelin-A (ETA) receptor.[9] It is currently positioned as a compound for research in cardiovascular, renal, and neuronal inflammatory diseases.
Due to its status as a research compound, there is a lack of publicly available data from preclinical or clinical studies. Therefore, a direct quantitative comparison of its efficacy and safety with approved ERAs is not possible at this time. Its designation as an ETA selective inhibitor suggests a pharmacological profile that could be conceptually similar to ambrisentan. However, without experimental data, any potential similarities in efficacy or adverse event profiles remain speculative. Further research and publication of in vitro and in vivo studies are necessary to characterize its therapeutic potential and safety.
Experimental Protocols: A General Framework
The evaluation of ERAs follows a structured pathway from preclinical studies to large-scale clinical trials. The methodologies employed in pivotal trials for approved ERAs provide a template for the assessment of new chemical entities like this compound.
Key Efficacy and Safety Assessments in Clinical Trials:
-
Primary Efficacy Endpoint: A common primary endpoint in PAH trials is the change from baseline in the six-minute walk distance (6MWD) at a specified time point (e.g., 12 or 16 weeks).[1][4] More recent trials have used composite endpoints, such as time to the first morbidity or mortality event.[5]
-
Secondary Efficacy Endpoints: These often include:
-
Time to clinical worsening (defined by death, lung transplantation, hospitalization for PAH, etc.).[3]
-
Hemodynamic parameters measured by right heart catheterization (e.g., pulmonary vascular resistance, mean pulmonary arterial pressure, cardiac index).
-
Biomarkers such as N-terminal pro-brain natriuretic peptide (NT-proBNP).
-
Safety and Tolerability Assessments:
Experimental Workflow for ERA Development
The development and evaluation of an endothelin receptor antagonist typically follow a multi-stage process, from initial discovery to clinical validation. The diagram below outlines a general workflow.
Caption: General workflow for ERA drug development.
Conclusion
The landscape of endothelin receptor antagonists is well-established with the dual antagonists bosentan and macitentan, and the selective ETA antagonist ambrisentan. These drugs have demonstrated efficacy in treating conditions like pulmonary arterial hypertension, albeit with distinct safety profiles that require careful patient monitoring. Bosentan carries a higher risk of hepatotoxicity, ambrisentan is more associated with peripheral edema, and macitentan has a notable risk of anemia.[7][8]
This compound represents a potential next-generation ETA selective antagonist. However, its development is still in the research phase, and a comprehensive evaluation of its performance against existing therapies awaits the publication of detailed preclinical and clinical data. Future studies on this compound will need to demonstrate a competitive or improved efficacy and safety profile to establish its place in the therapeutic armamentarium.
References
- 1. Bosentan treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Long-term ambrisentan therapy for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
Independent Verification of Diosuxentan's Mechanism of Action: A Comparative Guide for Researchers
An In-depth Analysis of the Selective Endothelin-A Receptor Antagonist and its Alternatives
This guide provides a comprehensive comparison of Diosuxentan (also known as SC-0062), a novel and highly selective endothelin-A (ETA) receptor antagonist, with other established endothelin receptor antagonists (ERAs). Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical data to offer an objective evaluation of this compound's performance and mechanism of action.
Mechanism of Action: Targeting the Endothelin Pathway
The endothelin (ET) system, particularly the peptide ET-1 and its receptors ETA and ETB, plays a critical role in vasoconstriction, cell proliferation, and tissue remodeling.[1] Dysregulation of this pathway is implicated in the pathogenesis of various cardiovascular and renal diseases.[1] Endothelin receptor antagonists function by blocking the binding of ET-1 to its receptors, thereby mitigating its pathological effects.[1]
This compound is a potent and highly selective antagonist of the ETA receptor.[2][3][4] Its high selectivity for ETA over the ETB receptor is a key characteristic, suggesting a potential for a favorable efficacy and safety profile, particularly in avoiding off-target effects such as fluid retention, which can be associated with ETB blockade.[4]
Comparative Analysis of Endothelin Receptor Antagonists
To provide a clear comparison, the following tables summarize key preclinical and clinical data for this compound and a selection of other notable ERAs.
Table 1: Preclinical Potency and Selectivity
This table outlines the in vitro potency (IC50 or Ki) and selectivity of various ERAs for the ETA receptor compared to the ETB receptor. Higher selectivity ratios indicate a greater affinity for the ETA receptor.
| Compound | Target(s) | ETA IC50/Ki (nM) | ETB IC50/Ki (nM) | ETA Selectivity Ratio (ETB/ETA) |
| This compound (SC-0062) | ETA Selective | 2.28 (IC50) | - | High |
| Atrasentan | ETA Selective | 0.034 (Ki) | 63.3 (Ki) | ~1800:1 |
| Ambrisentan | ETA Selective | 1 (Ki) | 195 (Ki) | ~200:1 to >4000:1 |
| Zibotentan | ETA Selective | 21 (IC50) | No activity | Highly Selective |
| Macitentan | Dual ETA/ETB | 0.5 (IC50) | 391 (IC50) | ~50:1 |
| Bosentan | Dual ETA/ETB | 4.7 (Ki) | 95 (Ki) | ~20:1 |
Note: IC50 and Ki values are measures of inhibitory potency, with lower values indicating greater potency. The selectivity for this compound is described as "high" based on available information, though a precise numerical ratio from a single direct comparative study was not found.[2][5][6][7][8]
Table 2: Key Clinical Efficacy Data
This table presents key clinical outcomes for this compound and its alternatives in their respective therapeutic areas. It is important to note that these trials were conducted in different patient populations and with different primary endpoints, so direct cross-trial comparisons should be made with caution.
| Compound | Indication | Key Clinical Endpoint | Results |
| This compound (SC-0062) | IgA Nephropathy | Change in Urine Protein-to-Creatinine Ratio (UPCR) | 24 Weeks: -51.6% reduction with 20 mg dose vs. placebo.[9] |
| Atrasentan | Diabetic Kidney Disease | Change in Urine Albumin-to-Creatinine Ratio (UACR) | 36 Weeks: -38.1% reduction vs. -3.1% for placebo.[10] |
| Ambrisentan | Pulmonary Arterial Hypertension | Change in Pulmonary Hemodynamics | Median 60 weeks: Mean PAP -7.6 mmHg, PVR -266 dyn·s/cm⁵.[11] |
| Macitentan | Pulmonary Arterial Hypertension | Change in 6-Minute Walk Distance (6MWD) | Month 6: Placebo-corrected mean increase of 22.0 m.[12] |
| Bosentan | Pulmonary Arterial Hypertension | Change in 6-Minute Walk Distance (6MWD) | 16 Weeks: Improved 6MWD by 44 m vs. placebo. |
Experimental Protocols for Mechanism of Action Verification
The following sections detail generalized methodologies for key experiments used to characterize and verify the mechanism of action of endothelin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for its receptor.
Objective: To quantify the affinity of this compound and other ERAs for ETA and ETB receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to express high levels of either the human ETA or ETB receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).[13]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the unlabeled antagonist (the drug being tested).[14]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[14]
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the endothelin receptor, which typically involves an increase in intracellular calcium.
Objective: To assess the functional antagonism of this compound and other ERAs on ET-1-induced calcium release.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the target endothelin receptor (e.g., HEK293 cells) are plated in a multi-well plate.[15] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[15][16]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist.[15]
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the endothelin receptor, typically ET-1.[15]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[15]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.[15]
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Endothelin-1 (ET-1) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the validation of an endothelin receptor antagonist.
Conclusion
This compound (SC-0062) has demonstrated promise as a highly selective ETA receptor antagonist with clinically meaningful efficacy in reducing proteinuria in patients with IgA nephropathy.[9] Its high selectivity may offer a favorable safety profile, particularly concerning fluid retention.[4] When compared to other ERAs, this compound's focus on renal indications distinguishes it from many alternatives that were initially developed for pulmonary arterial hypertension. The provided data and experimental outlines offer a foundational understanding for researchers to independently verify and further explore the therapeutic potential of this compound and its place within the broader class of endothelin receptor antagonists. Further head-to-head comparative studies will be crucial to fully elucidate its relative advantages.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Safety, pharmacokinetics, and pharmacodynamics in healthy Chinese volunteers treated with SC0062, a highly selective endothelin‐A receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. BioCity's SC0062, a Selective Endothelin Receptor A Antagonist, Meets Main Goal in Phase 2 IgA Nephropathy Trial [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension: A Comprehensive Narrative Review | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. immune-system-research.com [immune-system-research.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hellobio.com [hellobio.com]
Evaluating the Synergistic Potential of Diosuxentan with ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available data on a compound named "Diosuxentan." This guide is a scientifically-grounded, hypothetical framework for evaluating the potential synergistic effects of a novel compound with Angiotensin-Converting Enzyme (ACE) inhibitors, using the plausible mechanism of an Endothelin Receptor Antagonist (ERA) for "this compound." The experimental protocols and data presented are illustrative and based on established methodologies in cardiovascular research.
Introduction
The renin-angiotensin system (RAS) and the endothelin (ET) system are two pivotal pathways in the regulation of cardiovascular homeostasis and the pathophysiology of hypertension, cardiac hypertrophy, and fibrosis. ACE inhibitors, by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, are a cornerstone in the management of cardiovascular diseases. Endothelin-1 (ET-1) is a powerful vasoconstrictor and mitogen that acts through its receptors, ET-A and ET-B.[1][2] Blockade of the ET-A receptor has been shown to have beneficial cardiovascular effects.[3]
A growing body of evidence suggests that a dual blockade of the RAS and ET systems could offer synergistic therapeutic benefits beyond what can be achieved with monotherapy.[4][5][6] This guide outlines a comprehensive preclinical strategy to evaluate the synergistic effects of a hypothetical ET-A receptor antagonist, this compound, when co-administered with a standard ACE inhibitor.
Postulated Signaling Pathways and Synergy
ACE inhibitors reduce the production of Angiotensin II (Ang II), a key effector of the RAS that causes vasoconstriction, inflammation, and fibrosis through the AT1 receptor.[7][8] this compound, as a hypothesized ET-A receptor antagonist, would block the binding of ET-1 to its ET-A receptor, thereby inhibiting its vasoconstrictive and pro-proliferative effects.[1] The synergistic potential lies in the complementary and interactive nature of these two pathways. Ang II is a known stimulus for ET-1 production, suggesting that ACE inhibition could potentiate the effects of an ERA.[9]
Experimental Protocols
In Vivo Evaluation of Antihypertensive Synergy
Objective: To determine if the combination of this compound and an ACE inhibitor results in a greater reduction in blood pressure compared to each agent alone in a hypertensive animal model.
Animal Model: Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DSS) rats on a high-salt diet are suitable models.[10][11][12][13]
Experimental Groups (n=10-12 per group):
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
ACE inhibitor (e.g., Ramipril, low dose)
-
ACE inhibitor (high dose)
-
This compound (low dose) + ACE inhibitor (low dose)
-
This compound (high dose) + ACE inhibitor (high dose)
Methodology:
-
Blood Pressure Measurement: Blood pressure will be monitored continuously using radiotelemetry, which is considered the gold standard for conscious, freely moving animals. Alternatively, a non-invasive tail-cuff method can be used for repeated measurements.[14][15][16]
-
Procedure:
-
Acclimatize animals for one week and record baseline blood pressure.
-
Administer compounds or vehicle daily via oral gavage for 4-6 weeks.
-
Record blood pressure daily or at regular intervals throughout the study.
-
At the end of the study, collect blood and tissue samples for further analysis.
-
Assessment of Cardiac Remodeling and Fibrosis
Objective: To quantify the effects of monotherapy and combination therapy on cardiac hypertrophy and fibrosis.
Methodology:
-
Gravimetric Analysis: At the end of the in vivo study, hearts will be excised, and the left ventricular weight to body weight ratio (LVW/BW) will be calculated as an index of hypertrophy.
-
Histological Analysis:
-
Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm sections and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).[17][18]
-
Capture images using a microscope and quantify the fibrotic area as a percentage of the total myocardial area using image analysis software (e.g., ImageJ).[18][19]
-
-
Gene Expression Analysis: Use qPCR to measure the expression of profibrotic markers (e.g., Collagen I, Collagen III, TGF-β) and hypertrophic markers (e.g., ANP, BNP) in myocardial tissue.
Data Presentation
Table 1: Hemodynamic Parameters in Hypertensive Rats
| Treatment Group | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Final Heart Rate (bpm) |
| Vehicle Control | 185 ± 5 | 188 ± 6 | +3 ± 2 | 350 ± 15 |
| This compound (Low) | 186 ± 4 | 172 ± 5 | -14 ± 3 | 345 ± 12 |
| ACE Inhibitor (Low) | 184 ± 5 | 170 ± 6 | -14 ± 4 | 348 ± 14 |
| Combination (Low) | 185 ± 6 | 155 ± 5 | -30 ± 4 | 342 ± 11 |
| This compound (High) | 187 ± 5 | 165 ± 4 | -22 ± 3 | 340 ± 13 |
| ACE Inhibitor (High) | 186 ± 4 | 162 ± 5 | -24 ± 4 | 343 ± 15 |
| Combination (High) | 185 ± 5 | 142 ± 6 † | -43 ± 5 † | 338 ± 12 |
Data are presented as Mean ± SEM. SBP = Systolic Blood Pressure. *p < 0.05 vs. either monotherapy at the same dose level. †p < 0.05 vs. low-dose combination.
Table 2: Effects on Cardiac Remodeling
| Treatment Group | LV Weight / Body Weight (mg/g) | Interstitial Fibrosis (%) | Relative Collagen I mRNA Expression |
| Sham Control | 2.1 ± 0.1 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Vehicle Control | 3.5 ± 0.2 | 8.2 ± 0.7 | 5.8 ± 0.6 |
| This compound (High) | 3.0 ± 0.2 | 5.5 ± 0.5 | 3.9 ± 0.4 |
| ACE Inhibitor (High) | 2.9 ± 0.1 | 5.1 ± 0.6 | 3.5 ± 0.5 |
| Combination (High) | 2.4 ± 0.1 | 2.8 ± 0.4 | 1.9 ± 0.3 * |
Data are presented as Mean ± SEM. LV = Left Ventricle. *p < 0.05 vs. either high-dose monotherapy.
Conclusion
This guide provides a robust framework for the preclinical evaluation of the synergistic effects of a novel compound, hypothetically "this compound" acting as an ERA, with ACE inhibitors. The proposed experiments will generate quantitative data on hemodynamics and end-organ damage, allowing for a thorough comparison of monotherapy versus combination therapy. Positive synergistic outcomes, as illustrated in the example data tables, would provide a strong rationale for further clinical development of this combination therapy for the treatment of hypertension and related cardiovascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin A receptor antagonism and angiotensin-converting enzyme inhibition are synergistic via an endothelin B receptor-mediated and nitric oxide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibition and endothelin antagonism for endothelial dysfunction in heart failure: mono-or combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additional effects of endothelin receptor blockade and angiotensin converting enzyme inhibition in rats with chronic heart failure - Qiu - Acta Pharmacologica Sinica [chinaphar.com]
- 7. Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 9. Chronic endothelin-A receptor antagonism is as protective as angiotensin converting enzyme inhibition against cardiac dysfunction in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. umb.edu.pl [umb.edu.pl]
- 14. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fibrosis quantification using multiphoton excitation imaging of picrosirius red stained cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomics Guide to Tissues Treated with Endothelin Receptor Antagonists, Including Diosuxentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated proteomic changes in tissues following treatment with Diosuxentan and other Endothelin Receptor Antagonists (ERAs). Due to the limited availability of direct comparative proteomic studies for this compound, this document synthesizes information based on the known mechanisms of action of the broader ERA class, supported by available experimental data for other well-studied ERAs such as Bosentan (B193191), Ambrisentan, and Macitentan.
Introduction to Endothelin Receptor Antagonists (ERAs)
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes, including the regulation of vascular tone and cell proliferation.[1] Its effects are mediated through two G-protein coupled receptors: Endothelin Receptor Type A (ETA) and Type B (ETB).[2][3] ERAs are a class of drugs that block the binding of endothelin to these receptors, leading to vasodilation and inhibition of smooth muscle cell proliferation.[2][4] They are primarily used in the treatment of pulmonary arterial hypertension (PAH).[2][5]
ERAs can be classified based on their receptor selectivity:
-
Dual ERAs: (e.g., Bosentan, Macitentan) block both ETA and ETB receptors.
-
Selective ERAs: (e.g., Ambrisentan, Atrasentan, Zibotentan) primarily block ETA receptors.[5][6][7]
This compound is also an endothelin receptor antagonist, and its cellular effects are expected to align with the general mechanism of this drug class.
Predicted Comparative Proteomic Performance
Based on the mechanism of action of ERAs, treatment of tissues with this compound and other ERAs is anticipated to induce significant changes in the proteome, particularly in pathways related to vasoconstriction, cell proliferation, inflammation, and fibrosis. The following tables summarize the expected protein expression changes.
Table 1: Predicted Changes in Proteins Associated with Vascular Tone
| Protein Target | Predicted Change with ERA Treatment | Rationale | Supporting Evidence for other ERAs |
| Myosin Light Chain Kinase (MLCK) | Downregulation | ERAs inhibit the ET-1-induced calcium signaling cascade, reducing the activation of MLCK and leading to smooth muscle relaxation.[4][8] | Indirect evidence from mechanism of action studies. |
| Caldesmon | Potential Phosphorylation Changes | Regulation of smooth muscle contraction is altered. | Inferred from signaling pathway knowledge. |
| Endothelial Nitric Oxide Synthase (eNOS) | Upregulation / Increased Activity | Blockade of ETA receptors can lead to an increase in eNOS expression and nitric oxide production, promoting vasodilation.[1] | Ambrisentan treatment increased eNOS protein expression in a rat model of PAH.[9] |
| NADPH Oxidase 4 (NOX4) | Downregulation | ERAs may reduce oxidative stress by downregulating subunits of NADPH oxidase. | Ambrisentan treatment was evaluated for its effects on NOX4 expression in a PAH rat model.[9] |
Table 2: Predicted Changes in Proteins Associated with Cell Proliferation and Fibrosis
| Protein Target | Predicted Change with ERA Treatment | Rationale | Supporting Evidence for other ERAs |
| Cyclin D1 | Downregulation | ERAs are expected to inhibit the mitogenic signaling pathways activated by ET-1, leading to decreased expression of cell cycle proteins.[1] | Inferred from the known anti-proliferative effects of ERAs. |
| Proliferating Cell Nuclear Antigen (PCNA) | Downregulation | Inhibition of cell proliferation would lead to reduced levels of this key DNA replication and repair protein. | Bosentan has shown anti-proliferative effects on pulmonary artery smooth muscle cells.[10] |
| Collagen Type I & III | Downregulation | ERAs can attenuate the fibrotic response by inhibiting the ET-1-induced production of extracellular matrix proteins.[11] | Bosentan has been reported to reduce cardiac, pulmonary, hepatic, and renal fibrosis in various models.[11] |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | No significant change | While ERAs may affect extracellular matrix turnover, some studies suggest they do not significantly alter TIMP levels. | Serum levels of TIMP-1 and TIMP-2 did not change in patients treated with Bosentan.[12] |
| Transient Receptor Potential Channel 6 (TRPC6) | Downregulation | ERAs may inhibit Ca2+ entry through these channels, contributing to their anti-proliferative effects. | Bosentan markedly downregulated TRPC6 protein levels in pulmonary artery smooth muscle cells.[10] |
Experimental Protocols
The following section details a general workflow for a comparative proteomic analysis of tissues treated with this compound and other ERAs.
Tissue Sample Preparation
-
Tissue Collection: Fresh tissue samples are collected and immediately snap-frozen in liquid nitrogen and stored at -80°C to preserve protein integrity.[13]
-
Protein Extraction:
-
Frozen tissue is weighed and minced on dry ice.
-
Tissue fragments are homogenized in a lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.[14]
-
The homogenate is sonicated on ice to ensure complete cell lysis.
-
The lysate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein extract is collected.[15]
-
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
Protein Digestion
-
Reduction and Alkylation:
-
Proteins are denatured and reduced by adding dithiothreitol (B142953) (DTT) and incubating at 37°C.
-
Cysteine residues are then alkylated by adding iodoacetamide (B48618) and incubating in the dark at room temperature.
-
-
Trypsin Digestion:
-
The protein solution is diluted to reduce the urea concentration to less than 2 M.
-
Trypsin is added at an appropriate enzyme-to-protein ratio (e.g., 1:50) and the mixture is incubated overnight at 37°C to digest the proteins into peptides.[14]
-
Peptide Cleanup and Mass Spectrometry
-
Desalting: The resulting peptide mixture is desalted and purified using a solid-phase extraction (SPE) method, such as C18 ZipTips.
-
LC-MS/MS Analysis:
-
The purified peptides are separated by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[16]
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.[16]
-
Data Analysis
-
Protein Identification and Quantification:
-
The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
For quantitative analysis, either label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be employed to determine the relative abundance of proteins between different treatment groups.[14]
-
-
Bioinformatics Analysis:
-
Statistical analysis is performed to identify differentially expressed proteins.
-
Pathway analysis and gene ontology enrichment analysis are conducted to identify the biological processes and signaling pathways affected by the ERA treatments.
-
Visualization of Signaling Pathways and Workflows
Endothelin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by endothelin-1 (ET-1) binding to its receptors, which are subsequently inhibited by ERAs.
Caption: Endothelin receptor signaling pathway.
Proteomics Experimental Workflow
The diagram below outlines the key steps in a typical quantitative proteomics experiment to compare tissues treated with different ERAs.
Caption: Quantitative proteomics workflow.
Conclusion
While direct comparative proteomic data for this compound is not yet widely available, this guide provides a framework for understanding its likely effects on the tissue proteome in comparison to other ERAs. The predicted changes in proteins involved in vascular tone, cell proliferation, and fibrosis are based on the well-established mechanism of action for this class of drugs. The provided experimental protocols and workflow diagrams offer a practical guide for researchers aiming to conduct such comparative studies. Further experimental validation is necessary to confirm these predictions and to fully elucidate the specific proteomic signature of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 5. What are endothelin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 7. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bosentan inhibits transient receptor potential channel expression in pulmonary vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy [mdpi.com]
- 12. Clinical outcomes of bosentan in pulmonary arterial hypertension do not correlate with levels of TIMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples [jove.com]
- 15. Protein Ubiquitination: Pathways, Detection & Functions - Creative Proteomics [creative-proteomics.com]
- 16. iccvs.ug.edu.pl [iccvs.ug.edu.pl]
Safety Operating Guide
Navigating the Disposal of Diosuxentan: A Procedural Guide for Laboratory Professionals
Hazard Profile and Safety Recommendations
Diosuxentan's molecular structure contains a brominated pyrimidine (B1678525) ring. Halogenated organic compounds are often presumed to be hazardous and require specific disposal protocols to prevent environmental contamination and ensure personnel safety. Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, should be handled as hazardous chemical waste.
Before initiating any disposal procedure, a thorough risk assessment should be conducted, and appropriate Personal Protective Equipment (PPE) must be worn.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents any release into the environment.
-
Waste Segregation : All this compound waste must be segregated as halogenated organic waste .[1][2] Do not mix with non-halogenated, acidic, or basic waste streams unless explicitly permitted by your institution's guidelines.[1][3]
-
Solid Waste : Collect unused or expired solid this compound, along with contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed container designated for halogenated organic liquid waste. Ensure the container is compatible with the solvent used.
-
-
Waste Container Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic," "Halogenated Organic Waste").[1] The date of waste accumulation should also be clearly visible.
-
Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1] The storage area should be well-ventilated and away from heat sources or incompatible chemicals.
-
Disposal Request : Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Spill Management : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand. Carefully collect the absorbed material and any contaminated debris into a sealed hazardous waste container. Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Experimental Protocols: Decontamination of Glassware
Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse : Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual this compound.
-
Collect Rinsate : The initial solvent rinse should be collected as halogenated organic liquid waste. Do not dispose of this rinsate down the drain.
-
Washing : After the initial solvent rinse, the glassware can be washed with a laboratory detergent and water.
-
Final Rinse : Thoroughly rinse the glassware with deionized water.
Diagrams and Visualizations
To facilitate a clear understanding of the disposal workflow, the following diagrams are provided.
Caption: this compound Disposal Workflow.
Caption: Decision Logic for this compound Waste.
Disclaimer: This document provides guidance based on the chemical structure of this compound and general principles of laboratory waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
References
Essential Safety and Handling Protocols for Diosuxentan
This guide provides crucial safety and logistical information for the handling and disposal of Diosuxentan, a novel compound in development. Given the limited publicly available safety data for this compound, these recommendations are based on best practices for handling potent, uncharacterized research chemicals. All personnel must adhere strictly to these procedures to minimize exposure risk and ensure a safe laboratory environment. An accessible safety shower and eye wash station are mandatory where this compound is handled.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (powder) | Safety goggles with side-shields | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended | Impervious lab coat or disposable gown | Suitable respirator if not handled in a fume hood |
| Handling solutions | Safety goggles with side-shields | Chemical-resistant gloves (e.g., Nitrile) | Impervious lab coat | Not required if handled in a fume hood |
| Weighing | Safety goggles with side-shields | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended | Impervious lab coat or disposable gown | Use within a ventilated enclosure or fume hood |
| Cleaning spills | Safety goggles with side-shields | Heavy-duty, chemical-resistant gloves | Impervious clothing | Suitable respirator |
Note: Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[2] Contaminated clothing and gloves should be removed and washed before re-use.[2]
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation, ingestion, and contact with eyes and skin.[1][2]
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from direct sunlight and ignition sources.[1]
-
A safety data sheet (SDS) should be readily available to all personnel handling the substance.
Disposal Plan:
-
All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous.
-
Segregate this compound waste from other laboratory waste streams.
-
Place all solid and liquid waste into clearly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Dispose of waste through a licensed chemical waste disposal service, following all local, state, and federal regulations.
-
Do not discharge this compound into drains, water courses, or the soil.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Type | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. | Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. | If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with inert material and place it in a suitable, closed container for disposal. | Clean the spill area thoroughly. |
Medical personnel should be made aware of the material involved to take necessary precautions.[2]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
